molecular formula C11H20O4 B8138605 tert-Butyl methyl adipate CAS No. 52221-08-6

tert-Butyl methyl adipate

Cat. No.: B8138605
CAS No.: 52221-08-6
M. Wt: 216.27 g/mol
InChI Key: VCMUNYJBOXMXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl methyl adipate is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-O-tert-butyl 1-O-methyl hexanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-11(2,3)15-10(13)8-6-5-7-9(12)14-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMUNYJBOXMXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260328
Record name 1-(1,1-Dimethylethyl) 6-methyl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52221-08-6
Record name 1-(1,1-Dimethylethyl) 6-methyl hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52221-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 6-methyl hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl Methyl Adipate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl methyl adipate (B1204190) is a diester of adipic acid, featuring both a methyl ester and a tert-butyl ester functional group. This asymmetrical structure makes it a valuable bifunctional linker molecule in organic synthesis and drug development. The distinct reactivity of the two ester groups allows for selective chemical transformations. The tert-butyl ester provides a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, while the methyl ester offers a site for various chemical modifications.[1][2][3][4] This guide provides a detailed overview of the known chemical properties, a proposed synthetic protocol, and predicted spectral data for tert-butyl methyl adipate.

Chemical and Physical Properties

PropertyValueSource/Comment
Molecular Formula C₁₁H₂₀O₄[3][4]
Molecular Weight 216.28 g/mol [3][4]
CAS Number 52221-08-6[3][4]
Appearance Colorless liquidPredicted
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Limited solubility in water; soluble in organic solvents.Predicted

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on standard organic chemistry principles, starting from adipic acid monomethyl ester.

Proposed Synthetic Protocol: Esterification of Adipic Acid Monomethyl Ester

This method involves the acid-catalyzed esterification of adipic acid monomethyl ester with tert-butanol (B103910).

Materials:

  • Adipic acid monomethyl ester

  • tert-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane (B109758) (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve adipic acid monomethyl ester in an excess of tert-butanol and a suitable solvent such as dichloromethane in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

G AdipicAcidMonomethylEster Adipic Acid Monomethyl Ester ReactionMixture Reaction Mixture AdipicAcidMonomethylEster->ReactionMixture tertButanol tert-Butanol tertButanol->ReactionMixture SulfuricAcid H₂SO₄ (catalyst) SulfuricAcid->ReactionMixture Reflux Reflux ReactionMixture->Reflux Workup Aqueous Workup (NaHCO₃ wash) Reflux->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not currently available. The following are predicted spectral characteristics based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

  • A singlet at approximately 1.45 ppm, integrating to 9H, corresponding to the protons of the tert-butyl group.

  • A singlet at approximately 3.67 ppm, integrating to 3H, corresponding to the protons of the methyl ester group.

  • Multiplets in the range of 1.6-1.7 ppm and 2.2-2.4 ppm, each integrating to 4H, corresponding to the methylene (B1212753) protons of the adipate backbone.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit the following key signals:

  • A signal around 28 ppm corresponding to the methyl carbons of the tert-butyl group.

  • A signal around 51 ppm for the methyl carbon of the methyl ester.

  • A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

  • Signals in the range of 24-34 ppm for the methylene carbons of the adipate chain.

  • Two signals for the carbonyl carbons of the ester groups, expected to be in the region of 172-174 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong characteristic absorption bands for the ester functional groups.

  • A strong, sharp absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl groups.

  • C-O stretching vibrations for the ester linkages in the fingerprint region, typically between 1150-1250 cm⁻¹.

  • C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 216. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), is expected due to the facile loss of the tert-butyl group. Other fragmentation patterns would involve the loss of methoxy (B1213986) and ethoxycarbonyl groups.

Chemical Reactivity and Applications

The primary utility of this compound lies in its bifunctional nature, which allows for sequential or orthogonal chemical modifications.

Selective Deprotection

The tert-butyl ester group can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a free carboxylic acid, leaving the methyl ester intact. This is a common strategy in the synthesis of complex molecules where one carboxylic acid moiety needs to be selectively unmasked for further reaction, such as amide bond formation.

G start This compound acid Acidic Conditions (e.g., TFA) start->acid Deprotection product Adipic Acid Monomethyl Ester acid->product tBu + Isobutylene acid->tBu

Caption: Selective deprotection of the tert-butyl ester group.

Reactions of the Methyl Ester

The methyl ester can undergo various transformations, including:

  • Hydrolysis: Saponification with a base (e.g., NaOH or KOH) will hydrolyze the methyl ester to a carboxylate salt.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group.

  • Amidation: Direct reaction with an amine to form an amide is possible, though it may require harsh conditions. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine.

  • Reduction: The methyl ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

The differential reactivity of the two ester groups makes this compound a versatile building block for the synthesis of polymers, pharmaceuticals, and other complex organic molecules where a precisely controlled introduction of functional groups is required.

Conclusion

This compound is a valuable synthetic intermediate with distinct chemical properties stemming from its asymmetrical ester functionalities. While detailed experimental data on its physical properties and spectra are not widely published, its synthesis and reactivity can be reliably predicted based on established chemical principles. Its utility as a bifunctional linker, particularly the selective deprotection of the tert-butyl ester, makes it a useful tool for researchers in organic synthesis and medicinal chemistry. Further experimental investigation into its physical properties and reactivity would be beneficial for expanding its applications.

References

Reactivity Profile of tert-Butyl Methyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl adipate (B1204190) is an unsymmetrical diester of adipic acid, featuring both a methyl ester and a tert-butyl ester functional group. This structural arrangement imparts a distinct reactivity profile, allowing for selective chemical transformations at either end of the C6 aliphatic chain. This differential reactivity makes it a valuable building block and linker in organic synthesis, particularly in the construction of complex molecules and in drug development for applications such as PROTACs and antibody-drug conjugates.

This technical guide provides an in-depth overview of the reactivity of tert-butyl methyl adipate, summarizing key reactions, providing detailed experimental protocols for analogous transformations, and presenting quantitative data where available.

Core Reactivity Principles

The key to understanding the reactivity of this compound lies in the differing properties of the two ester groups.

  • Methyl Ester: The methyl ester is susceptible to nucleophilic attack and can undergo hydrolysis (typically under basic conditions), transesterification, reduction, and substitution reactions.[1][2]

  • tert-Butyl Ester: The tert-butyl ester is sterically hindered, making it resistant to nucleophilic attack under basic or neutral conditions.[3] However, it is labile under acidic conditions, where it undergoes cleavage to release isobutylene (B52900) and the corresponding carboxylic acid.[1][2]

This orthogonal reactivity allows for the selective modification of one ester group while the other remains intact, providing a powerful tool for multi-step synthesis.

Chemical Transformations

Selective Deprotection of the tert-Butyl Ester (Acid-Catalyzed)

The tert-butyl ester can be selectively cleaved under acidic conditions to yield adipic acid monomethyl ester. This reaction is typically clean and high-yielding.

Reaction Scheme:

cluster_products Products tert_butyl_methyl_adipate This compound adipic_acid_monomethyl_ester Adipic Acid Monomethyl Ester tert_butyl_methyl_adipate->adipic_acid_monomethyl_ester  + H₂O isobutylene Isobutylene H_plus H+ H_plus->adipic_acid_monomethyl_ester:n H2O H₂O cluster_reagents Reagents tert_butyl_methyl_adipate This compound carboxylate_salt Carboxylate Salt tert_butyl_methyl_adipate->carboxylate_salt   adipic_acid_mono_tert_butyl_ester Adipic Acid Mono-tert-butyl Ester carboxylate_salt->adipic_acid_mono_tert_butyl_ester   NaOH 1. NaOH, H₂O/MeOH H3O_plus 2. H₃O⁺ cluster_products Products tert_butyl_methyl_adipate This compound new_ester New tert-Butyl Ester Adipate tert_butyl_methyl_adipate->new_ester  + R-OH methanol Methanol R_OH R-OH catalyst Catalyst (Acid or Base) catalyst->new_ester:n cluster_reagents Reagents tert_butyl_methyl_adipate This compound alcohol_product 6-hydroxy-hexanoic acid tert-butyl ester tert_butyl_methyl_adipate->alcohol_product   reducing_agent Reducing Agent (e.g., LiBH₄) adipic_acid Adipic Acid monoesterification Mono-esterification with Methanol adipic_acid->monoesterification adipic_acid_monomethyl_ester Adipic Acid Monomethyl Ester monoesterification->adipic_acid_monomethyl_ester protection Protection of Carboxylic Acid (e.g., as tert-butyl ester) adipic_acid_monomethyl_ester->protection tert_butyl_methyl_adipate This compound protection->tert_butyl_methyl_adipate

References

A Technical Guide to the Spectroscopic Data of tert-Butyl Methyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butyl methyl adipate (B1204190). Due to the limited availability of published experimental spectra for this specific diester, this document presents predicted data based on the analysis of structurally similar compounds. This guide is intended to serve as a valuable resource for the identification and characterization of tert-butyl methyl adipate in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of adipate esters, tert-butyl esters, and methyl esters.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.67Singlet3H-OCH₃
~ 2.30Triplet2H-CH₂-C(=O)O-CH₃
~ 2.22Triplet2H-CH₂-C(=O)O-C(CH₃)₃
~ 1.65Multiplet4H-CH₂-CH₂-
1.45Singlet9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 173.3-C(=O)O-CH₃
~ 172.6-C(=O)O-C(CH₃)₃
~ 80.5-O-C(CH₃)₃
~ 51.5-OCH₃
~ 33.8-CH₂-C(=O)O-
~ 33.6-CH₂-C(=O)O-
~ 28.1-C(CH₃)₃
~ 24.3-CH₂-CH₂-
~ 24.2-CH₂-CH₂-

Table 3: Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 2980-2870StrongC-H stretch (aliphatic)
~ 1740StrongC=O stretch (methyl ester)
~ 1730StrongC=O stretch (tert-butyl ester)
~ 1465, 1368MediumC-H bend (CH₃, CH₂)
~ 1250StrongC-O stretch (ester)
~ 1150StrongC-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zPredicted Fragment
216[M]⁺ (Molecular Ion)
201[M - CH₃]⁺
185[M - OCH₃]⁺
160[M - C₄H₈]⁺ (from tert-butyl group)
145[M - C₄H₉O]⁺
129[M - COOC(CH₃)₃]⁺
115[CH₃OC(=O)(CH₂)₄]⁺
101[C(=O)OC(CH₃)₃]⁺
59[COOCH₃]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid ester sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters:

      • Number of scans: 16-64 (depending on sample concentration).

      • Relaxation delay (d1): 1-5 seconds.

      • Acquisition time: 2-4 seconds.

      • Spectral width: -2 to 12 ppm.

    • Processing:

      • Apply a Fourier transform to the free induction decay (FID).

      • Phase correct the spectrum.

      • Perform baseline correction.

      • Integrate the signals.

      • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 75 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation delay (d1): 2 seconds.

      • Acquisition time: 1-2 seconds.

      • Spectral width: 0 to 220 ppm.

    • Processing:

      • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

      • Phase correct the spectrum.

      • Perform baseline correction.

      • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • IR Spectrum Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Acquisition Parameters:

      • Scan range: 4000-400 cm⁻¹.

      • Number of scans: 16-32.

      • Resolution: 4 cm⁻¹.

    • Procedure:

      • Record a background spectrum of the clean salt plates.

      • Place the sample-loaded salt plates in the spectrometer's sample holder.

      • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, after separation by gas chromatography (GC-MS). For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

  • Mass Spectrum Acquisition (Electron Ionization - EI):

    • Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

    • Ionization Parameters:

      • Ionization energy: 70 eV.

      • Source temperature: 200-250 °C.

    • Mass Analyzer Parameters:

      • Mass range: m/z 40-400.

      • Scan rate: 1-2 scans/second.

    • Data Analysis:

      • Identify the molecular ion peak [M]⁺.

      • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing cluster_DataAnalysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform Phasing, Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Chromatogram & Mass Spectrum Generation Acq_MS->Proc_MS Analysis_NMR Chemical Shift Integration, Multiplicity Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Pattern Proc_MS->Analysis_MS Structure_Elucidation Structure Elucidation Analysis_NMR->Structure_Elucidation Analysis_IR->Structure_Elucidation Analysis_MS->Structure_Elucidation

The Versatile Role of tert-Butyl Methyl Adipate in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Diego, CA – tert-Butyl methyl adipate (B1204190) has emerged as a critical building block in advanced chemical synthesis, particularly in the fields of drug discovery and polymer chemistry. This technical guide provides an in-depth analysis of its applications, experimental protocols, and the underlying chemical principles that make it a valuable tool for researchers, scientists, and drug development professionals. Its unique structure, featuring both a methyl ester and a tert-butyl ester, allows for selective chemical modifications, making it an ideal bifunctional linker for constructing complex molecular architectures.

Core Properties and Specifications

tert-Butyl methyl adipate is a derivative of adipic acid, a six-carbon dicarboxylic acid. The differential reactivity of its two ester groups is the cornerstone of its utility. The methyl ester can be readily hydrolyzed, reduced, or substituted, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, cleavable only under acidic conditions.[1][2] This orthogonal reactivity is paramount in multi-step synthetic strategies.

PropertyValueReference
CAS Number 52221-08-6[1]
Molecular Formula C₁₁H₂₀O₄[1]
Molecular Weight 216.28 g/mol
Appearance Clear, colorless liquid
Boiling Point ~285 °C (decomposes)
Storage Conditions -20°C[1]

Primary Research Application: A Bifunctional Linker in PROTAC Synthesis

The most prominent application of this compound is as a flexible, aliphatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker's length and composition are critical for the efficacy of the PROTAC, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

The synthesis of a PROTAC using a linker like this compound typically follows a sequential path, leveraging the linker's orthogonal protecting groups. The general workflow involves:

  • Selective deprotection or activation of one ester group.

  • Coupling of the first ligand (either for the protein of interest or the E3 ligase).

  • Deprotection of the second ester group.

  • Coupling of the second ligand.

This stepwise approach prevents the formation of undesired homodimers and allows for the precise construction of the final PROTAC molecule.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target Protein of Interest (POI).

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC catalytic cycle diagram.

Experimental Protocols

A key advantage of this compound is the ability to selectively cleave its two ester groups under different conditions. The following protocols outline the selective hydrolysis of the methyl ester and the subsequent deprotection of the tert-butyl ester.

Protocol 1: Selective Hydrolysis of the Methyl Ester

This procedure yields 6-(tert-butoxy)-6-oxohexanoic acid, the mono-acid intermediate essential for the first coupling step in a sequential synthesis.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq, e.g., 9.9 g, 45.8 mmol) in a 1:1 mixture of ethanol and tetrahydrofuran (e.g., 70 mL of each).[3]

  • To the stirred solution, slowly add 1N aqueous sodium hydroxide solution (3.0 eq, e.g., 137 mL, 137 mmol).[3]

  • Continue stirring at room temperature for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).[3]

  • Upon completion, dilute the reaction mixture with water (e.g., 100 mL) and transfer to a separatory funnel.

  • Wash the aqueous mixture with dichloromethane (2 x 70 mL) to remove any unreacted starting material. Discard the organic layers.[3]

  • Acidify the aqueous layer to a pH of ~2 by the slow addition of 1N aqueous hydrochloric acid (e.g., ~150 mL).[3]

  • Extract the acidified aqueous layer with dichloromethane (3 x 50 mL).[3]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • The resulting product, 6-(tert-butoxy)-6-oxohexanoic acid, is typically obtained as a solid or oil with high purity. Yield: ~85% .[3]

Selective hydrolysis of the methyl ester.
Protocol 2: Deprotection of the tert-Butyl Ester

The tert-butyl group is a stable protecting group that is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.

Materials:

  • tert-Butyl ester-containing compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the tert-butyl ester-containing substrate in dichloromethane (e.g., 0.1 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (e.g., 5-10 equivalents) dropwise to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting carboxylic acid can then be purified as needed.

Synthetic Workflow Example: PROTAC Synthesis

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound as the linker. This process involves two sequential amide coupling reactions.

PROTAC_Synthesis_Workflow cluster_workflow Generalized PROTAC Synthesis start tert-Butyl methyl adipate step1 Selective Hydrolysis (NaOH, EtOH/THF) start->step1 intermediate1 Mono-acid Linker (6-(tert-butoxy)-6-oxohexanoic acid) step1->intermediate1 step2 Amide Coupling (e.g., HATU, DIPEA) intermediate1->step2 ligand1 Ligand 1 (Amine) ligand1->step2 intermediate2 Ligand 1-Linker Conjugate step2->intermediate2 step3 t-Butyl Deprotection (TFA, DCM) intermediate2->step3 intermediate3 Carboxylic Acid Intermediate step3->intermediate3 step4 Amide Coupling (e.g., HATU, DIPEA) intermediate3->step4 ligand2 Ligand 2 (Amine) ligand2->step4 final_protac Final PROTAC step4->final_protac

Sequential synthesis of a PROTAC.

Conclusion

This compound serves as a highly effective and versatile bifunctional linker in modern chemical research. Its defining feature—the orthogonal reactivity of its methyl and tert-butyl ester groups—provides researchers with a reliable tool for the stepwise synthesis of complex molecules. As demonstrated, its application in the rapidly advancing field of PROTAC development highlights its significance. The detailed protocols and workflows provided in this guide are intended to equip researchers with the foundational knowledge to successfully incorporate this valuable reagent into their synthetic strategies.

References

Synthesis of Adipic Acid Monomethyl Ester Tert-butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of adipic acid monomethyl ester tert-butyl ester, a valuable building block in organic synthesis and drug development. This document details the likely synthetic strategy, experimental protocols, and relevant quantitative data, presented for practical application in a research and development setting.

Synthetic Strategy

The synthesis of adipic acid monomethyl ester tert-butyl ester is most effectively approached as a two-step process. The first step involves the selective mono-esterification of adipic acid to produce adipic acid monomethyl ester (monomethyl adipate). The subsequent step is the esterification of the remaining free carboxylic acid group with a tert-butyl group. This strategy allows for controlled synthesis and purification of the desired asymmetric diester.

Step 1: Mono-methylation of Adipic Acid

The selective formation of monomethyl adipate (B1204190) from adipic acid is a critical initial step. Several methods have been reported for this transformation, primarily involving direct esterification with methanol (B129727) in the presence of a catalyst.

Step 2: Tert-butylation of Adipic Acid Monomethyl Ester

The second step involves the introduction of the bulky tert-butyl group. This is typically achieved by reacting the monomethyl adipate with a tert-butylating agent under catalytic conditions.

Experimental Protocols

The following protocols are based on established methodologies for mono-esterification and tert-butylation of carboxylic acids.

Protocol 1: Synthesis of Adipic Acid Monomethyl Ester

This protocol is adapted from methodologies employing solid acid catalysts, which offer advantages in terms of ease of separation and catalyst recyclability.

Materials:

  • Adipic acid

  • Methanol

  • Amberlyst 15 (or a similar acidic ion-exchange resin)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add adipic acid, a 10-20 fold molar excess of methanol, and Amberlyst 15 catalyst (5-10% by weight of adipic acid).[1]

  • Add toluene as a co-solvent to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of adipic acid and the formation of the monoester and diester.[1]

  • Upon completion of the reaction (typically when the formation of the desired monoester is maximized), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure to remove excess methanol and toluene.

  • The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted adipic acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude monomethyl adipate.

  • Further purification can be achieved by vacuum distillation.

Protocol 2: Synthesis of Adipic Acid Monomethyl Ester Tert-butyl Ester

This protocol utilizes a modern approach for the tert-butylation of carboxylic acids.

Materials:

  • Adipic acid monomethyl ester

  • Tert-butyl acetate (B1210297) (as both reagent and solvent)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adipic acid monomethyl ester in tert-butyl acetate.

  • Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) to the solution.[2]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Once the reaction is complete, the mixture can be worked up by washing with a mild aqueous base to remove the catalyst, followed by extraction with a suitable organic solvent.

  • The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

  • The final product, adipic acid monomethyl ester tert-butyl ester, can be purified by column chromatography or vacuum distillation.

Quantitative Data

StepReactantsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Mono-methylation Adipic acid, MethanolAmberlyst 15-313-333 K (40-60 °C)Not specifiedNot specified[1]
Mono-ethylation Adipic acid, EthanolSulfuric AcidOrganic Solvent145-1704-696-97[3]
Mono-methylation Adipic acid, MethanolSulfuric AcidToluene80-85265 (reaction yield)[4]
Mono-methylation Adipic acid (5 mmol), Methanol (10 ml)Not specified-Not specifiedNot specified80[5][6]

Diagrams

Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway for adipic acid monomethyl ester tert-butyl ester.

Synthesis_Workflow AdipicAcid Adipic Acid MonomethylAdipate Adipic Acid Monomethyl Ester AdipicAcid->MonomethylAdipate  Methanol,  Catalyst (e.g., Amberlyst 15) FinalProduct Adipic Acid Monomethyl Ester Tert-butyl Ester MonomethylAdipate->FinalProduct  Tert-butyl Acetate,  Catalyst (e.g., Tf2NH) Logical_Progression cluster_start Starting Materials cluster_intermediates Intermediate cluster_final Final Product AdipicAcid Adipic Acid Monoester Adipic Acid Monomethyl Ester AdipicAcid->Monoester Mono-esterification Methanol Methanol Methanol->Monoester TertButylSource Tert-butyl Source (e.g., Tert-butyl Acetate) Diester Adipic Acid Monomethyl Ester Tert-butyl Ester TertButylSource->Diester Monoester->Diester Tert-butylation

References

An In-depth Technical Guide to the Physical Properties of Asymmetrical Adipate Diesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of asymmetrical adipate (B1204190) diesters. These compounds, characterized by two different alcohol moieties esterified to adipic acid, offer a versatile platform for tuning physicochemical characteristics for a range of applications, including as plasticizers, lubricants, and solvents. This document details their synthesis, key physical properties with available data, standardized experimental protocols for their measurement, and a discussion of structure-property relationships.

Introduction to Asymmetrical Adipate Diesters

Adipate diesters are esters of adipic acid, a six-carbon dicarboxylic acid. While symmetrical adipate diesters, such as bis(2-ethylhexyl) adipate (DEHA), are widely studied and used, asymmetrical diesters present unique opportunities for fine-tuning material properties. By incorporating two different alcohol chains, researchers can precisely control parameters like viscosity, polarity, and solvency, which is of particular interest in the formulation of advanced materials and drug delivery systems.

The general structure of an asymmetrical adipate diester is shown below, where R1 and R2 are different alkyl or alkoxyalkyl groups.

Synthesis of Asymmetrical Adipate Diesters

The synthesis of asymmetrical adipate diesters is typically achieved through a two-step esterification process to control the introduction of the different alcohol groups. A general workflow for their synthesis and subsequent characterization is outlined below.

G Figure 1. General Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization AdipicAcid Adipic Acid Monoesterification Monoesterification AdipicAcid->Monoesterification Alcohol1 Alcohol 1 (R1-OH) Alcohol1->Monoesterification Monoester Adipic Acid Monoester Monoesterification->Monoester Diesterification Diesterification Monoester->Diesterification Alcohol2 Alcohol 2 (R2-OH) Alcohol2->Diesterification CrudeEster Crude Asymmetrical Adipate Diester Diesterification->CrudeEster Washing Washing (e.g., with NaHCO3 solution) CrudeEster->Washing Drying Drying (e.g., with MgSO4) Washing->Drying Filtration Filtration Drying->Filtration Distillation Distillation/Chromatography Filtration->Distillation PureEster Purified Asymmetrical Adipate Diester Distillation->PureEster PhysicalProperties Measurement of Physical Properties (Density, Viscosity, BP, MP, Solubility) PureEster->PhysicalProperties Spectroscopy Spectroscopic Analysis (FTIR, NMR) PureEster->Spectroscopy PurityAnalysis Purity Analysis (GC, HPLC) PureEster->PurityAnalysis

Caption: General workflow for the synthesis and characterization of asymmetrical adipate diesters.

Physical Properties of Asymmetrical Adipate Diesters

The asymmetry in the molecular structure of these diesters influences their packing and intermolecular interactions, thereby affecting their physical properties. Below is a compilation of available data for a selection of asymmetrical adipate diesters. For comparison, data for some common symmetrical adipate diesters are also included.

Table 1: Physical Properties of Symmetrical and Asymmetrical Adipate Diesters

Compound NameStructure (R1, R2)Molecular Weight ( g/mol )Density (g/cm³)Refractive IndexBoiling Point (°C)Melting Point (°C)
Symmetrical Diesters
Dimethyl Adipate[1][2]Methyl, Methyl174.191.063 @ 20°C1.428 @ 20°C228-230 @ 14 mmHg8-10.3
Diethyl Adipate[3]Ethyl, Ethyl202.251.009 @ 25°C1.427 @ 20°C251-20 to -19
Di-n-propyl Adipate[4][5]n-Propyl, n-Propyl230.300.979-0.9811.429-1.431275-15.7 to -16
Dibutyl Adipate[6][7][8]n-Butyl, n-Butyl258.350.962 @ 25°C1.436 @ 20°C305-32.4 to -22
Asymmetrical Diesters
Ethyl Methyl Adipate[9]Methyl, Ethyl188.22Data not availableData not availableData not availableData not available
Butyl Butoxyethyl Adipate[10]Butyl, Butoxyethyl302.40.99121.4445Data not availableData not available
Hexyl Butoxyethyl Adipate[10]Hexyl, Butoxyethyl330.50.97681.4470Data not availableData not available
Octyl Butoxyethyl Adipate[10]Octyl, Butoxyethyl358.50.96551.4491Data not availableData not available
Decyl Butoxyethyl Adipate[10]Decyl, Butoxyethyl386.60.95641.4508Data not availableData not available

Structure-Property Relationships

The physical properties of asymmetrical adipate diesters are directly linked to their molecular structure. The interplay of the different alkyl or alkoxyalkyl chains (R1 and R2) governs the overall characteristics of the molecule.

G Figure 2. Structure-Property Relationships in Asymmetrical Adipate Diesters cluster_structure Molecular Structure cluster_properties Physical Properties Asymmetry Asymmetry of Alkyl Chains (R1 ≠ R2) MeltingPoint Melting Point / Crystallinity Asymmetry->MeltingPoint Disrupts crystal packing, lowers MP ChainLength Total and Relative Chain Length Viscosity Viscosity ChainLength->Viscosity Increases with total chain length Density Density ChainLength->Density Generally decreases with increasing alkyl chain length BoilingPoint Boiling Point ChainLength->BoilingPoint Increases with total chain length Branching Branching of Alkyl Chains Branching->Viscosity Lowers viscosity compared to linear isomers Branching->MeltingPoint Lowers melting point PolarGroups Presence of Polar Groups (e.g., ether linkages) PolarGroups->Viscosity May increase viscosity due to stronger intermolecular forces Solubility Solubility / Polarity PolarGroups->Solubility Increases polarity and potential for hydrogen bonding

Caption: Influence of molecular structure on the physical properties of asymmetrical adipate diesters.

Experimental Protocols

Accurate and reproducible measurement of physical properties is crucial for the application and development of asymmetrical adipate diesters. The following section details standardized and widely accepted methodologies for determining key physical parameters.

Viscosity Measurement

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[8][11][12][13]

Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature.[12] The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.[12]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with a precision of ±0.02°C

  • Timing device with a resolution of at least 0.1 seconds

  • Thermometer with appropriate range and accuracy

Procedure:

  • Select a clean, dry, calibrated viscometer such that the flow time will be not less than 200 seconds.

  • Charge the viscometer with the sample in the manner dictated by the design of the instrument.

  • Place the charged viscometer into the constant temperature bath, ensuring it is in a vertical position.

  • Allow the viscometer to reach thermal equilibrium (typically 30 minutes).

  • Using suction or pressure, adjust the head of the liquid to a position about 7 mm above the first timing mark.

  • Allow the sample to flow freely, measuring the time required for the meniscus to pass from the first to the second timing mark.

  • Repeat the measurement to ensure reproducibility.

  • Calculate the kinematic viscosity (ν) in centistokes (cSt) by multiplying the average flow time (t) in seconds by the viscometer constant (C): ν = C × t.

  • Dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.

Density Measurement

Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[1][7][10][14][15]

Principle: A small volume of the liquid sample is introduced into an oscillating U-tube.[1] The change in the oscillating frequency of the tube caused by the mass of the sample is used to determine its density.[1]

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Thermostatically controlled bath or Peltier element to maintain the U-tube at the desired temperature (e.g., 20°C or 25°C)

  • Syringes for sample injection

Procedure:

  • Calibrate the instrument with dry air and freshly distilled water at the test temperature.

  • Ensure the measuring cell (U-tube) is clean and dry.

  • Inject a small volume (typically 1-2 mL) of the asymmetrical adipate diester sample into the U-tube, ensuring no air bubbles are present.[1]

  • Allow the sample to reach thermal equilibrium.

  • The instrument will measure the oscillation period and calculate the density of the sample.

  • Record the density value, typically in g/cm³ or kg/m ³.[7]

  • Clean the U-tube with appropriate solvents and dry it before the next measurement.

Boiling Point Determination

Method: Capillary Method (Siwoloboff Method)

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro-method, this is observed as the point where a continuous stream of bubbles emerges from a capillary tube immersed in the heated liquid.

Apparatus:

  • Thiele tube or a melting point apparatus with a heating block

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube, sealed at one end

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • Place a few drops of the asymmetrical adipate diester into the small test tube.

  • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer and place the assembly in the heating bath (Thiele tube or melting point apparatus).

  • Heat the apparatus slowly and uniformly.

  • Observe the capillary tube. As the liquid heats, air will escape from the capillary.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • Record the temperature. For greater accuracy, allow the liquid to cool and note the temperature at which the liquid re-enters the capillary tube; the boiling point is the average of these two temperatures.

Melting Point Determination

Method: Capillary Method

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Thermometer

Procedure:

  • If the asymmetrical adipate diester is a solid at room temperature, finely powder a small amount.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the sample holder of the melting point apparatus.

  • Heat the apparatus. If the approximate melting point is unknown, a rapid determination can be performed first by heating quickly.

  • For an accurate measurement, heat slowly (1-2°C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Solubility Determination

Method: Qualitative Solubility Testing

Principle: The solubility of a substance is determined by its ability to form a homogeneous solution with a solvent. This is governed by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • A range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane)

Procedure:

  • Place a small, measured amount of the asymmetrical adipate diester (e.g., 0.1 g or 0.1 mL) into a test tube.

  • Add a small volume of the chosen solvent (e.g., 3 mL) to the test tube.

  • Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).

  • Observe the mixture to see if a homogeneous solution has formed. If the substance has dissolved, it is soluble. If it remains as a separate phase or a suspension, it is insoluble.

  • The solubility can be further quantified by determining the maximum mass of the ester that can dissolve in a given volume of solvent at a specific temperature.

Conclusion

Asymmetrical adipate diesters represent a versatile class of compounds with tunable physical properties. The length, branching, and polarity of the two different ester side chains significantly influence their viscosity, density, boiling and melting points, and solubility. While comprehensive physical property data for a wide range of these compounds is still emerging, the standardized experimental protocols outlined in this guide provide a robust framework for their characterization. Further research into the synthesis and properties of novel asymmetrical adipate diesters will undoubtedly expand their application in specialized fields requiring precise material characteristics.

References

An In-depth Technical Guide to the Thermal Stability of tert-Butyl Methyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the anticipated thermal stability of tert-butyl methyl adipate (B1204190). Due to a lack of specific experimental data in publicly accessible literature for this compound, this guide synthesizes information from analogous adipate esters and general principles of organic chemistry to predict its thermal decomposition behavior. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to perform empirical studies.

Introduction

Tert-butyl methyl adipate is a diester of adipic acid featuring both a thermally labile tert-butyl ester and a more stable methyl ester.[1][2][3] This asymmetric structure makes it an interesting linker molecule in various chemical syntheses. Understanding its thermal stability is critical for determining safe handling, storage, and processing temperatures, particularly in applications where it might be subjected to elevated temperatures, such as in polymer formulations or drug delivery systems. This guide outlines the expected thermal decomposition pathways and provides the necessary experimental framework for its empirical evaluation.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed via a well-established pathway for tert-butyl esters: an Ei (elimination, intramolecular) reaction. This process involves the formation of a six-membered cyclic transition state, leading to the release of isobutylene (B52900) and the formation of a carboxylic acid. The methyl ester group is anticipated to be significantly more stable and would likely require much higher temperatures to decompose.

The primary decomposition reaction is therefore predicted to be:

This compound → Adipic acid monomethyl ester + Isobutylene

Further decomposition of the adipic acid monomethyl ester would occur at a higher temperature.

Predicted Thermal Decomposition Pathway of this compound cluster_products Decomposition Products TBMA This compound TS Six-membered Cyclic Transition State TBMA->TS Heat (Δ) AAME Adipic acid monomethyl ester TS->AAME Iso Isobutylene TS->Iso Experimental Workflow for Thermal Stability Assessment cluster_prep Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Calibrate Calibrate TGA & DSC Prepare Prepare Sample (5-10 mg) Calibrate->Prepare TGA Run TGA (e.g., 10°C/min in N2) Prepare->TGA DSC Run DSC (Heat-Cool-Heat in N2) Prepare->DSC TGA_Data Determine Onset & Tmax of Decomposition TGA->TGA_Data DSC_Data Determine Tm, Tc, Tg, & ΔH of Decomposition DSC->DSC_Data Report Generate Thermal Stability Report TGA_Data->Report DSC_Data->Report

References

Solubility Characteristics of tert-Butyl methyl adipate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl methyl adipate (B1204190) (CAS: 52221-08-6, Formula: C₁₁H₂₀O₄) is a diester of adipic acid featuring both a methyl ester and a tert-butyl ester functional group.[1][2][3] Understanding its solubility is critical for its application in chemical synthesis, purification, formulation, and as a linker molecule in various research contexts. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide provides a comprehensive profile based on fundamental chemical principles, structural analysis, and comparative data from analogous compounds.

This document outlines the inferred solubility of tert-butyl methyl adipate in a range of common laboratory solvents, provides detailed experimental protocols for precise solubility determination, and includes visualizations to clarify key concepts and workflows.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible or soluble in one another.[4][5] The structure of this compound is asymmetric, containing several features that dictate its overall polarity and solubility behavior:

  • Adipate Backbone: The six-carbon aliphatic chain (-(CH₂)₄-) is inherently non-polar and hydrophobic.

  • Ester Groups (-COO-): The two ester groups contain polar carbonyl (C=O) and ether-like (C-O-C) linkages. These groups can act as hydrogen bond acceptors, allowing for some interaction with polar solvents.[6][7]

  • Methyl Group (-CH₃): A small, non-polar alkyl group.

  • tert-Butyl Group (-C(CH₃)₃): A bulky, highly non-polar (lipophilic) group. The significant size and branching of the tert-butyl group sterically hinders the polar ester moiety and contributes significantly to the molecule's overall non-polar character.

The combination of the long aliphatic backbone and the bulky tert-butyl group dominates the molecule's properties, making it a predominantly non-polar, lipophilic compound. While the ester groups offer sites for polar interactions, they are not sufficient to render the molecule soluble in highly polar solvents like water.

Inferred Solubility Profile

Based on the structural analysis, the following table summarizes the predicted solubility of this compound at ambient temperature.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterInsolubleThe large non-polar hydrocarbon portion of the molecule outweighs the polar contribution of the two ester groups, making it hydrophobic.[6][8]
MethanolLow to MediumThe smallest alcohol; some solubility is expected due to polarity, but limited by the compound's lipophilic nature.
EthanolMediumSlightly less polar than methanol, making it a better solvent for a lipophilic ester.
Polar Aprotic Dichloromethane (DCM)HighAn excellent solvent for a wide range of organic compounds with moderate polarity.
Tetrahydrofuran (THF)HighAdipate polyesters show good solubility in THF.[9]
AcetoneHighA polar aprotic solvent capable of dissolving many esters.[9]
Ethyl Acetate (B1210297)HighAs an ester itself, ethyl acetate has a similar polarity and is an excellent solvent for other esters.
Non-Polar Hexane / HeptaneHighThe non-polar nature of the adipate backbone and tert-butyl group ensures high solubility in aliphatic hydrocarbons.
TolueneHighA non-polar aromatic solvent that should readily dissolve the compound.

Comparative Solubility Data of Adipic Acid

To provide context, the esterification of adipic acid to this compound significantly reduces the capacity for hydrogen bonding, thereby decreasing its solubility in polar protic solvents while drastically increasing it in less polar organic solvents. The experimental solubility of the parent compound, adipic acid, is shown below.

SolventTemperature (°C)Solubility (g / 100g Solvent)
Water252.4
Methanol2559.1
Ethanol2545.9
Acetone2516.5
Data sourced from literature and presented for comparative purposes.[10]

Experimental Protocol: Isothermal Shake-Flask Method

To obtain precise quantitative data, the isothermal shake-flask method is a reliable and widely used technique.[11][12] This gravimetric approach involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.

5.1 Materials and Equipment

  • Solute: this compound

  • Solvents: High-purity grade of all selected solvents

  • Equipment:

    • Analytical balance (±0.0001 g accuracy)

    • Thermostatic orbital shaker or water bath

    • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

    • Drying oven or vacuum desiccator

5.2 Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a precisely known volume or mass of the desired solvent to each vial.

  • Equilibration: Securely seal the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vials to rest in the thermostat for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Attach a syringe filter and dispense the filtered solution into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Mass Determination: Immediately record the total mass of the vial containing the saturated solution aliquot.

  • Solvent Evaporation: Place the vials in a drying oven at a moderate temperature (e.g., 50-60 °C) or under vacuum until the solvent has completely evaporated and the mass of the remaining solute is constant.[13]

  • Final Weighing: Allow the vials to cool to room temperature in a desiccator, then weigh them to determine the mass of the dry solute.

5.3 Calculation The solubility (S) can be expressed in various units, such as g/100 mL or g/100 g of solvent.

  • Solubility in g/100 g solvent:

    • Mass of solvent = (Mass of vial + aliquot) - (Mass of vial + dry solute)

    • Mass of solute = (Mass of vial + dry solute) - (Mass of empty vial)

    • S ( g/100 g) = (Mass of solute / Mass of solvent) × 100

Visualizations

6.1 Logical Diagram: Factors Influencing Solubility

G Diagram 1: Factors Influencing Solubility of this compound cluster_molecule Molecular Structure cluster_properties Resulting Properties cluster_solubility Predicted Solubility A This compound B Adipate Backbone (C6 Chain) C Ester Groups (-COO-) D tert-Butyl Group E Non-Polar / Lipophilic Character B->E Major Contributor F Polar Character (H-Bond Acceptor) C->F Minor Contributor D->E Major Contributor G High Solubility in Non-Polar Solvents (Hexane, Toluene) E->G H Low Solubility in Polar Protic Solvents (Water) E->H Inverse Relationship I Good Solubility in Polar Aprotic Solvents (DCM, THF, Acetone) E->I F->I

Caption: Factors influencing the solubility of this compound.

6.2 Experimental Workflow Diagram

G Diagram 2: Experimental Workflow for Solubility Determination A 1. Preparation Add excess solute to vial B 2. Solvent Addition Add known mass/volume of solvent A->B C 3. Equilibration Agitate at constant temperature (e.g., 24-48h) B->C D 4. Phase Separation Allow excess solute to settle C->D E 5. Sampling Withdraw supernatant with a syringe and filter D->E F 6. Weighing Dispense aliquot into a pre-weighed vial and weigh E->F G 7. Evaporation Evaporate solvent to dryness F->G H 8. Final Weighing Weigh vial with dry solute residue G->H I 9. Calculation Determine solubility (e.g., g/100g) H->I

Caption: Experimental workflow for the isothermal shake-flask method.

Conclusion

While direct experimental data for the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for a reliable, inferred solubility profile. The compound is predicted to be highly soluble in non-polar and moderately polar aprotic solvents, with limited solubility in polar protic solvents, and is expected to be insoluble in water. This profile is driven by the predominantly non-polar character imparted by its aliphatic backbone and bulky tert-butyl group. For applications requiring precise solubility values, the provided isothermal shake-flask experimental protocol offers a robust methodology for generating accurate data.

References

Hydrolytic Stability of tert-Butyl Methyl Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of tert-butyl methyl adipate (B1204190) across a range of pH values. Due to the absence of direct kinetic data for this specific diester in publicly available literature, this guide synthesizes information from studies on structurally related analog compounds, including adipate esters and tert-butyl esters. The principles of ester hydrolysis are combined with available kinetic data to provide a robust estimation of the stability profile of tert-butyl methyl adipate, which is crucial for its application in drug development and other scientific research areas where aqueous stability is a critical parameter.

Introduction to Hydrolytic Stability

The hydrolytic stability of a molecule is a critical parameter in the development of pharmaceuticals and other chemical products. It determines the shelf-life, degradation pathways, and potential for interaction with other components in aqueous environments. This compound, a diester of adipic acid, possesses two ester linkages that are susceptible to hydrolysis. The rate and mechanism of this degradation are highly dependent on the pH of the surrounding medium.

Ester hydrolysis can be catalyzed by both acids and bases. Generally, the rate of hydrolysis is at its minimum in the neutral pH range (around pH 6-7) and increases significantly under both acidic and alkaline conditions. The structure of the ester, particularly the nature of the alcohol and acyl groups, plays a significant role in its susceptibility to hydrolysis.

Predicted Hydrolysis Profile of this compound

This compound features two distinct ester groups: a methyl ester and a tert-butyl ester. These two groups are expected to exhibit different behaviors under hydrolytic conditions.

  • Methyl Ester Group: The methyl ester is a primary ester and is susceptible to both acid- and base-catalyzed hydrolysis. Under basic conditions, the hydrolysis is expected to proceed via a bimolecular acyl-oxygen cleavage (BAC2) mechanism.

  • tert-Butyl Ester Group: The tert-butyl ester is a sterically hindered tertiary ester. It is known to be relatively stable under basic conditions due to steric hindrance impeding the nucleophilic attack of the hydroxide (B78521) ion. However, under acidic conditions, it is highly labile and readily undergoes hydrolysis via a unimolecular alkyl-oxygen cleavage (AAL1) mechanism. This pathway is facilitated by the formation of the stable tert-butyl carbocation.

Therefore, the overall hydrolytic stability of this compound will be dictated by the lability of the more susceptible ester group at a given pH.

Quantitative Data on Hydrolytic Stability

The following tables summarize the expected hydrolytic behavior of this compound based on kinetic data from model compounds. Table 1 outlines the general pH-dependent stability, while Tables 2 and 3 provide specific kinetic data from analogous esters.

Table 1: Summary of Predicted Hydrolytic Stability of this compound

pH RangeConditionPrimary Hydrolysis SitePredicted StabilityProbable Mechanism
1-3Acidictert-Butyl EsterLowAAL1
4-6Weakly Acidic to NeutralBoth esters, slow hydrolysisHighGeneral acid/base catalysis
7NeutralBoth esters, very slow hydrolysisVery HighUncatalyzed hydrolysis
8-10Weakly AlkalineMethyl EsterModerateBAC2
11-14Strongly AlkalineMethyl EsterLowBAC2

Table 2: Hydrolysis Kinetics of a Model Adipate Ester under Alkaline Conditions

Model Compound: Bis(2-ethylhexyl) adipate (DEHA)

pHTemperature (°C)Second-Order Rate Constant (kOH) (M-1s-1)
13Room Temperature(4.8 ± 0.6) x 10-4

Data sourced from a study on the alkaline hydrolysis of synthetic organic esters.[1]

Table 3: Hydrolysis Kinetics of a Model tert-Butyl Ester under Acidic Conditions

Model Compound: tert-Butyl Acetate (B1210297)

Temperature (°C)Second-Order Rate Constant (kH+) (M-1s-1)
251.34 x 10-4

Data sourced from a study on the acid-catalyzed hydrolysis of alkyl formates, which includes data for tert-butyl acetate for comparison.[2]

Experimental Protocols for Determining Hydrolytic Stability

A standardized method for evaluating the hydrolytic stability of a chemical as a function of pH is detailed in the OECD Test Guideline No. 111. This protocol provides a tiered approach to assess the rate of abiotic hydrolysis in aqueous solutions.

Principle of the Test

The test substance is dissolved in sterile aqueous buffer solutions of known pH (typically pH 4, 7, and 9). The solutions are then incubated at a constant temperature in the dark. At specified time intervals, aliquots are withdrawn and analyzed to determine the concentration of the remaining test substance and the formation of any degradation products.

Materials and Methods
  • Test Substance: this compound of known purity.

  • Buffer Solutions:

  • Apparatus:

    • Constant temperature bath or incubator.

    • pH meter.

    • Volumetric flasks and pipettes.

    • Sterile reaction vessels (e.g., amber glass vials with screw caps).

    • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).

Test Procedure
  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable water-miscible solvent. Aliquots of the stock solution are added to the buffer solutions to achieve a final concentration that is less than half the saturation concentration and does not exceed 0.01 M.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate degradation for preliminary testing).

  • Sampling: At predetermined time intervals, samples are withdrawn from each test solution.

  • Sample Analysis: The concentration of this compound and its hydrolysis products (monomethyl adipate, mono-tert-butyl adipate, adipic acid, methanol, and tert-butanol) is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques.[3][4][5]

  • Data Analysis: The rate of hydrolysis is determined by plotting the natural logarithm of the concentration of this compound against time. If the plot is linear, the reaction follows pseudo-first-order kinetics, and the rate constant (kobs) is the negative of the slope. The half-life (t1/2) can then be calculated using the equation: t1/2 = 0.693 / kobs.

Visualizations of Hydrolysis Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the hydrolytic stability testing of this compound.

Hydrolysis_Pathway cluster_acid Acidic Conditions (pH < 7) cluster_base Alkaline Conditions (pH > 7) TMB_Adipate This compound Acid_Intermediate Protonated Ester (tert-Butyl Carbonyl) TMB_Adipate->Acid_Intermediate + H+ Base_Intermediate Tetrahedral Intermediate (Methyl Carbonyl) TMB_Adipate->Base_Intermediate + OH- tert_Butanol tert-Butanol Acid_Intermediate->tert_Butanol + H2O (A_AL1) Methyl_Adipate_Monoacid Methyl Adipate Monoacid Acid_Intermediate->Methyl_Adipate_Monoacid Methanol Methanol Base_Intermediate->Methanol (B_AC2) tert_Butyl_Adipate_Monoacid tert-Butyl Adipate Monoacid Base_Intermediate->tert_Butyl_Adipate_Monoacid

Caption: Predicted primary hydrolysis pathways for this compound.

Experimental_Workflow start Start prep_buffers Prepare Sterile Buffer Solutions (pH 4, 7, 9) start->prep_buffers prep_stock Prepare Stock Solution of This compound start->prep_stock prep_test Prepare Test Solutions in Buffers prep_buffers->prep_test prep_stock->prep_test incubate Incubate at Constant Temperature (in dark) prep_test->incubate sampling Withdraw Aliquots at Pre-defined Time Intervals incubate->sampling analysis Analyze Samples (e.g., HPLC, GC-MS) sampling->analysis data_analysis Determine Concentration vs. Time analysis->data_analysis kinetics Calculate Rate Constants (k) and Half-lives (t½) data_analysis->kinetics end End kinetics->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl Methyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl methyl adipate (B1204190) is an unsymmetrical diester of adipic acid, a valuable building block in organic synthesis. Its distinct ester functionalities, a thermally and acid-labile tert-butyl ester and a more robust methyl ester, allow for selective deprotection and further derivatization. This protocol details a reliable two-step synthesis for tert-butyl methyl adipate, commencing with the selective mono-esterification of adipic acid to produce monomethyl adipate, followed by the tert-butylation of the remaining carboxylic acid group.

Experimental Protocols

Part 1: Synthesis of Monomethyl Adipate

This procedure outlines the selective mono-esterification of adipic acid using methanol (B129727). By controlling the stoichiometry of the reactants, the formation of the monomethyl ester is favored over the dimethyl ester.

Materials:

  • Adipic acid

  • Methanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add adipic acid (1.0 eq) and methanol (1.2 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether.

  • The organic solution is washed sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude monomethyl adipate.

  • Further purification can be achieved by vacuum distillation to obtain pure monomethyl adipate.

Part 2: Synthesis of this compound

This protocol describes the esterification of the free carboxylic acid group of monomethyl adipate with isobutene under acidic catalysis to yield the final product, this compound.

Materials:

  • Monomethyl adipate

  • Isobutene (liquefied or generated in situ)

  • Dichloromethane (anhydrous)

  • Sulfuric acid (concentrated) or an acidic ion-exchange resin (e.g., Amberlyst 15)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Pressure-rated reaction vessel or a flask equipped with a cold finger condenser

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a pressure-rated reaction vessel, dissolve monomethyl adipate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice-salt bath or a dry ice-acetone bath.

  • Carefully add a catalytic amount of concentrated sulfuric acid or an acidic ion-exchange resin.

  • Under controlled conditions, introduce a slight excess of liquefied isobutene (e.g., 1.5 eq) into the reaction vessel. Alternatively, isobutene gas can be bubbled through the reaction mixture, which is equipped with a cold finger condenser to minimize evaporation.

  • Seal the vessel and allow the reaction to stir at room temperature for 12-24 hours. The reaction should be monitored by TLC.

  • Upon completion, carefully vent the excess isobutene in a well-ventilated fume hood.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Data Presentation

The following table summarizes the typical quantitative data for the two-step synthesis of this compound.

ParameterStep 1: Monomethyl Adipate SynthesisStep 2: this compound Synthesis
Starting Material Adipic AcidMonomethyl Adipate
Key Reagents Methanol, Sulfuric AcidIsobutene, Sulfuric Acid/Acidic Resin
Solvent None or TolueneDichloromethane
Reaction Temperature 65-70 °C (Reflux)Room Temperature
Reaction Time 4-6 hours12-24 hours
Typical Yield ~80%>90%
Purification Method Vacuum DistillationColumn Chromatography or Vacuum Distillation

Mandatory Visualization

Caption: Two-step synthesis workflow for this compound.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Isobutene is a flammable gas. Ensure there are no ignition sources nearby and handle in a closed system or with adequate ventilation.

  • Pressure reactions should be conducted behind a blast shield with appropriate pressure-rated equipment.

Application Notes and Protocols: A Theoretical Exploration of tert-Butyl methyl adipate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any established protocols or applications for the use of tert-butyl methyl adipate (B1204190) in solid-phase peptide synthesis (SPPS). The following application notes and protocols are a theoretical exploration based on the chemical properties of the molecule and general principles of SPPS. The methodologies described herein are hypothetical and would require experimental validation.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The choice of a linker, which tethers the growing peptide to the solid support, is crucial as it dictates the conditions for the final cleavage of the peptide from the resin. While a variety of linkers are commercially available, the exploration of novel linkers is an ongoing area of research to provide new functionalities and orthogonal cleavage strategies.

This document explores the hypothetical application of tert-butyl methyl adipate as a bifunctional linker in SPPS. Adipic acid, a six-carbon dicarboxylic acid, provides a flexible spacer. The presence of two different ester groups, a methyl ester and a tert-butyl ester, offers the potential for selective cleavage, which could be advantageous in specific synthetic strategies.

Hypothetical Signaling Pathway and Logic

In the context of SPPS, a "signaling pathway" can be conceptualized as the logical flow of chemical transformations. The use of a this compound linker would introduce a branching point in the synthesis strategy, allowing for two distinct cleavage pathways depending on the desired C-terminal modification.

sp_spps_adipate resin Solid Support (e.g., Amino-resin) linker This compound linker resin->linker Linker Attachment peptide Peptide Chain (Fmoc-SPPS) linker->peptide Peptide Synthesis cleavage Cleavage Step peptide->cleavage path1 C-terminal Methyl Ester cleavage->path1 Mild Acidolysis (e.g., TFA) path2 C-terminal Carboxylic Acid cleavage->path2 Saponification then Strong Acidolysis

Caption: Hypothetical cleavage pathways for a peptide synthesized on a this compound-functionalized resin.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of Adipoyl-Resin from this compound

This protocol describes a potential method for attaching the this compound linker to an amino-functionalized solid support.

Materials:

  • Amino-functionalized resin (e.g., Rink Amide AM resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

Procedure:

  • Swell the amino-functionalized resin in DMF for 1 hour.

  • Wash the resin with DMF (3x) and DCM (3x).

  • In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

  • Add the activation mixture to the resin and shake at room temperature for 4 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

  • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and diisopropylethylamine (DIEA) in DMF.

  • Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

  • The resulting resin would have the adipate linker attached via an amide bond, with the tert-butyl ester available for peptide attachment after deprotection of the methyl ester.

Protocol 2: Hypothetical Peptide Synthesis on Adipoyl-Resin

This protocol outlines the steps for peptide synthesis on the hypothetically prepared adipoyl-resin.

Procedure:

  • Methyl Ester Deprotection (Saponification):

    • Treat the adipoyl-resin with a solution of lithium hydroxide (B78521) (LiOH) in a mixture of THF and water to selectively cleave the methyl ester, exposing a carboxylic acid.

    • Wash the resin thoroughly with water, DMF, and DCM.

  • First Amino Acid Coupling:

    • Couple the first Fmoc-protected amino acid to the deprotected linker using standard coupling reagents (e.g., HBTU/DIEA or HATU/DIEA) in DMF.

  • Peptide Chain Elongation:

    • Perform standard Fmoc-SPPS cycles:

      • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

      • Washing: Wash with DMF.

      • Coupling: Couple the next Fmoc-amino acid using a suitable coupling reagent.

      • Washing: Wash with DMF.

    • Repeat the cycle until the desired peptide sequence is assembled.

Protocol 3: Hypothetical Cleavage of the Peptide from the Adipoyl-Resin

This protocol describes the final cleavage of the peptide from the resin.

Procedure:

  • Wash the peptide-resin with DCM (3x) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours. This step will cleave the peptide from the linker at the tert-butyl ester position and remove side-chain protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Data Presentation

The following table provides a hypothetical comparison of the proposed this compound linker with standard, well-established linkers used in SPPS.

FeatureWang LinkerRink Amide LinkerHypothetical Adipate Linker
Resin Type Hydroxymethyl-functionalizedAmino-functionalizedAmino-functionalized
Peptide C-terminus Carboxylic acidAmideCarboxylic acid
Cleavage Condition Strong acid (e.g., >90% TFA)Mild acid (e.g., 1-5% TFA)Strong acid (e.g., >90% TFA)
Orthogonality Compatible with Fmoc/tBuCompatible with Fmoc/tBuPotentially offers additional orthogonality via the methyl ester
Spacer Length ShortShortLong and flexible (6-carbon chain)

Visualizations

Experimental Workflow

The following diagram illustrates the hypothetical workflow for using this compound in SPPS.

sp_workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification start Amino Resin linker_attach Attach tert-Butyl methyl adipate start->linker_attach sapon Saponify Methyl Ester linker_attach->sapon first_aa Couple First Amino Acid sapon->first_aa spps Fmoc-SPPS Cycles first_aa->spps cleave TFA Cleavage spps->cleave precip Ether Precipitation cleave->precip purify HPLC Purification precip->purify

Caption: Hypothetical workflow for SPPS using a this compound linker.

Chemical Structure and Cleavage

The diagram below shows the hypothetical structure of the peptide attached to the adipate linker and the proposed cleavage site.

sp_structure cluster_cleavage Cleavage with TFA Resin Resin Linker_N NH-CO-(CH2)4-COO-tBu Resin->Linker_N Amide Bond Peptide H-Peptide-OH Linker_N->Peptide Ester Bond (Cleavage Site) Cleavage TFA

Caption: Hypothetical structure and cleavage site of a peptide on an adipate linker.

Conclusion

While the use of this compound in solid-phase peptide synthesis is not documented in the scientific literature, its chemical structure suggests a potential, albeit theoretical, application as a bifunctional linker. The presence of two distinct ester functionalities could, in principle, be exploited to create novel synthetic strategies. However, the practical feasibility, including the efficiency of the selective methyl ester saponification on a solid support and the stability of the linker under various SPPS conditions, would need to be rigorously investigated experimentally. The protocols and data presented here are intended to serve as a conceptual framework for such an investigation. Researchers and drug development professionals are advised to rely on established and validated linker chemistries for routine peptide synthesis.

Applications of tert-Butyl Methyl Adipate in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl adipate (B1204190) is a versatile aliphatic diester that serves as a unique building block in polymer chemistry. Its asymmetrical design, featuring a reactive methyl ester at one terminus and a sterically hindered, acid-labile tert-butyl ester at the other, allows for selective chemical transformations. This orthogonal reactivity makes it a valuable tool for synthesizing functional polymers with controlled architectures, introducing specific cleavage sites, and creating advanced materials for biomedical and drug delivery applications. This document provides detailed application notes and experimental protocols for the use of tert-butyl methyl adipate in polymer synthesis and modification.

Key Applications

The primary application of this compound in polymer chemistry stems from its role as a bifunctional linker and a precursor to polymers with pendant carboxylic acid groups. The differential reactivity of its two ester groups is the cornerstone of its utility.[1]

  • Synthesis of Functional Polyesters with Pendant Carboxylic Groups: this compound can be incorporated into polyester (B1180765) backbones through its methyl ester functionality via transesterification. The tert-butyl group remains intact during polymerization and can be subsequently removed under acidic conditions to expose a carboxylic acid group. These pendant carboxyl groups can then be used for further functionalization, such as drug conjugation, grafting of other polymer chains, or introducing stimuli-responsive behavior.

  • Development of Biodegradable Polymers with Tunable Degradation: The ester linkages derived from this compound contribute to the overall biodegradability of the polymer backbone. The introduction of acid-cleavable pendant groups offers an additional mechanism for controlled degradation, which is particularly relevant in drug delivery systems where triggered release is desired.

  • Use as a Chain Terminator or for End-Group Modification: The single reactive methyl ester allows for its use in controlling molecular weight or introducing a protected carboxylic acid at the chain end of a polymer.

  • Component in the Synthesis of Amphiphilic Block Copolymers: The hydrophilic character that can be imparted by the deprotected carboxylic acid makes this compound a useful monomer for creating amphiphilic block copolymers, which can self-assemble into micelles or other nanostructures for drug encapsulation.

Data Presentation

PropertyValueReference
Chemical Formula C11H20O4[1]
Molecular Weight 216.28 g/mol [1]
CAS Number 52221-08-6[1]
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Solubility Soluble in most organic solvents
Reactivity Methyl ester reactive towards transesterification/hydrolysis. Tert-butyl ester stable to base, labile to acid.[1]

Experimental Protocols

Protocol 1: Synthesis of a Linear Polyester with Pendant Protected Carboxylic Groups

This protocol describes the synthesis of a polyester using this compound, a diol (e.g., 1,6-hexanediol), and a standard diester (e.g., dimethyl adipate) via a two-step melt polycondensation.

Materials:

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Standard glassware for purification.

Procedure:

  • Esterification:

    • Charge the reaction flask with this compound, dimethyl adipate, and 1,6-hexanediol in the desired molar ratio.

    • Add the catalyst (e.g., 200-300 ppm of Titanium(IV) isopropoxide) and antioxidant.

    • Heat the mixture to 160-180°C under a slow stream of nitrogen while stirring.

    • Methanol will be generated as a byproduct and should be collected in the distillation receiver.

    • Continue this step for 2-4 hours or until the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply vacuum to the system, reducing the pressure to below 1 Torr over about 1 hour.

    • Continue the reaction under high vacuum for another 3-5 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.

    • Once the desired viscosity is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen.

    • Extrude the polymer from the reactor and allow it to cool.

  • Purification:

    • Dissolve the crude polymer in chloroform and precipitate it in cold methanol to remove unreacted monomers and oligomers.

    • Dry the purified polymer in a vacuum oven at 40°C overnight.

Protocol 2: Deprotection of the Tert-Butyl Group to Yield a Functional Polyester

This protocol describes the removal of the tert-butyl protecting group from the synthesized polyester to expose the pendant carboxylic acid groups.

Materials:

  • Polyester from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Methanol (for precipitation)

Equipment:

  • Round-bottom flask with a magnetic stirrer.

  • Standard glassware for precipitation and filtration.

Procedure:

  • Dissolution:

    • Dissolve the polyester in DCM at a concentration of approximately 10% (w/v).

  • Deprotection Reaction:

    • To the stirred polymer solution, add TFA in a 1:1 (v/v) ratio with DCM.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by 1H NMR by observing the disappearance of the tert-butyl peak at ~1.4 ppm.

  • Isolation:

    • Precipitate the deprotected polymer by slowly adding the reaction mixture to a large excess of cold methanol.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove residual TFA and other impurities.

    • Dry the final functionalized polyester under vacuum.

Visualizations

Logical Relationship of this compound Functionality

G Functionality of this compound A This compound B Methyl Ester Group A->B Reactive towards transesterification C tert-Butyl Ester Group A->C Sterically hindered, acid-labile D Polymer Backbone B->D Incorporation via Polycondensation C->D Carried along during polymerization E Pendant Carboxylic Acid D->E Deprotection with acid (e.g., TFA)

Caption: Reactivity and incorporation of this compound.

Experimental Workflow for Functional Polyester Synthesis

G Workflow for Functional Polyester Synthesis cluster_synthesis Polymer Synthesis cluster_deprotection Post-Polymerization Modification A Monomers (this compound, Diol, Diester) B Esterification (160-180°C, N2) A->B C Polycondensation (200-220°C, Vacuum) B->C D Protected Polyester C->D E Dissolution in DCM D->E Purification and Characterization F Addition of TFA E->F G Precipitation in Methanol F->G H Functional Polyester with Pendant -COOH G->H

References

Application Notes and Protocols: Tert-Butyl Methyl Adipate as a Monomer for Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic polyesters are a promising class of biodegradable polymers with wide-ranging applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and compostable packaging. The physicochemical and biodegradable properties of these polymers can be finely tuned by modifying the chemical structure of their monomeric units. This document details the application of a novel unsymmetrical monomer, tert-butyl methyl adipate (B1204190), in the synthesis of biodegradable polyesters. The introduction of a bulky tert-butyl group is hypothesized to influence the polymer's degradation kinetics and thermal properties, offering unique characteristics for advanced applications.

These notes provide comprehensive protocols for the synthesis of the tert-butyl methyl adipate monomer, its subsequent polymerization, and the characterization and biodegradation assessment of the resulting polymer, poly(alkylene this compound).

Monomer Synthesis: this compound

The synthesis of the unsymmetrical this compound is a two-step process starting from the readily available adipic acid monomethyl ester.

Step 1: Synthesis of Adipic Acid Monomethyl Ester

A straightforward esterification of adipic acid with methanol (B129727) yields the monoester.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adipic acid (1.0 eq) in a suitable organic solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq).

  • Add methanol (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude adipic acid monomethyl ester.

  • Purify the product by vacuum distillation.

Step 2: Tert-Butylation of Adipic Acid Monomethyl Ester

The second carboxylic acid group of adipic acid monomethyl ester is protected with a tert-butyl group using a tert-butylation agent.[1][2][3]

Protocol:

  • Dissolve adipic acid monomethyl ester (1.0 eq) in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent.[2]

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, prepare a solution of a strong acid catalyst, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.02 eq), in a small amount of dichloromethane.[1]

  • Add the catalyst solution dropwise to the adipic acid monomethyl ester solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.[1]

  • Upon completion, quench the reaction by slowly adding the mixture to a chilled saturated aqueous sodium bicarbonate solution.[1]

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.[1]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Monoesterification cluster_step2 Step 2: Tert-Butylation Adipic_Acid Adipic Acid Adipic_Acid_Monomethyl_Ester Adipic Acid Monomethyl Ester Adipic_Acid->Adipic_Acid_Monomethyl_Ester H2SO4, Toluene, Reflux Methanol Methanol Methanol->Adipic_Acid_Monomethyl_Ester Tert_Butyl_Acetate tert-Butyl Acetate Tert_Butyl_Methyl_Adipate This compound Tert_Butyl_Acetate->Tert_Butyl_Methyl_Adipate Tf2NH Tf2NH (catalyst) Tf2NH->Tert_Butyl_Methyl_Adipate Adipic_Acid_Monomethyl_Ester_ref->Tert_Butyl_Methyl_Adipate 0 °C

Caption: Synthesis of this compound.

Polymer Synthesis: Poly(alkylene this compound)

The synthesized this compound monomer can be polymerized with a suitable diol, such as 1,4-butanediol (B3395766), via polycondensation to yield the corresponding polyester.

Protocol:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine this compound (1.0 eq), 1,4-butanediol (1.05 eq), and a transesterification catalyst (e.g., tetrabutyl titanate, 0.1 mol%).

  • Heat the mixture under a gentle stream of nitrogen to 180-200 °C to initiate the transesterification reaction, distilling off the methanol byproduct.

  • After the majority of the methanol has been removed (typically 2-3 hours), gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-240 °C.

  • Continue the polycondensation under high vacuum for an additional 4-6 hours to remove excess 1,4-butanediol and drive the reaction to completion, resulting in a high molecular weight polymer.

  • Cool the viscous polymer melt to room temperature under nitrogen.

  • The resulting polymer, poly(butylene this compound), can be purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold methanol).

  • Dry the purified polymer under vacuum until a constant weight is achieved.

Polymerization Workflow

Polymerization_Workflow cluster_poly Polycondensation Monomer This compound Polyester Poly(butylene This compound) Monomer->Polyester Heat, N2 Diol 1,4-Butanediol Diol->Polyester Catalyst Catalyst (e.g., TBT) Catalyst->Polyester Methanol Methanol (byproduct) Polyester->Methanol Step 1: Transesterification (180-200 °C, atm pressure) Excess_Diol Excess Diol (removed) Polyester->Excess_Diol Step 2: Polycondensation (220-240 °C, vacuum)

Caption: Polycondensation of this compound.

Polymer Characterization

The synthesized polymer should be thoroughly characterized to determine its molecular weight, thermal properties, and chemical structure.

Analysis Technique Parameter Measured Typical Expected Results
Gel Permeation Chromatography (GPC)Number average molecular weight (Mn), Weight average molecular weight (Mw), Polydispersity index (PDI)Mn > 10,000 g/mol , PDI ~ 1.5-2.5
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR)Chemical structure confirmation, Monomer incorporationCharacteristic peaks corresponding to the adipate, tert-butyl, and butylene units.
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), Melting temperature (Tm), Crystallinity (Xc)Dependent on molecular weight; Tg expected to be below 0°C.
Thermogravimetric Analysis (TGA)Thermal stability, Decomposition temperature (Td)Onset of degradation expected above 250°C.

Table 1: Polymer Characterization Techniques and Expected Outcomes.

Biodegradation Assessment

The biodegradability of poly(alkylene this compound) can be evaluated through enzymatic degradation studies. Lipases are known to hydrolyze the ester bonds of aliphatic polyesters.

Protocol for Enzymatic Degradation:

  • Prepare polymer films of a defined size and weight (e.g., 1 cm x 1 cm, ~10 mg).

  • Prepare a phosphate (B84403) buffer solution (pH 7.4) containing a known concentration of lipase (B570770) from Candida antarctica (CALB) or Pseudomonas cepacia. A control experiment without the enzyme should be run in parallel.

  • Immerse the polymer films in the enzyme solution and the control buffer.

  • Incubate the samples at 37 °C with gentle shaking.

  • At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), remove the polymer films from the solutions.

  • Gently wash the films with deionized water to remove any adsorbed enzyme and buffer salts, then dry them under vacuum to a constant weight.

  • Measure the weight loss of the polymer films over time.

  • Analyze the surface morphology of the degraded films using Scanning Electron Microscopy (SEM) to observe erosion and pitting.

  • Analyze the degradation products in the buffer solution using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the released monomers and oligomers.

Biodegradation Evaluation Workflow

Biodegradation_Workflow Start Polymer Film Incubation Incubate with Lipase in Buffer (37 °C) Start->Incubation Control Incubate in Buffer (Control) Start->Control Analysis Analyze at Time Points Incubation->Analysis Control->Analysis Weight_Loss Weight Loss Measurement Analysis->Weight_Loss SEM Surface Morphology (SEM) Analysis->SEM HPLC Degradation Product Analysis (HPLC) Analysis->HPLC End Biodegradation Profile Weight_Loss->End SEM->End HPLC->End

Caption: Enzymatic degradation evaluation workflow.

Time Point Parameter Expected Outcome
Day 1Weight Loss (%)Minimal
Day 7Weight Loss (%)Measurable decrease in weight
Day 28Weight Loss (%)Significant weight loss
Post-DegradationSurface Morphology (SEM)Evidence of surface erosion, pitting, and increased roughness compared to the control.
Post-DegradationDegradation Products (HPLC)Detection of adipic acid, 1,4-butanediol, and potentially tert-butyl and methyl esters of adipic acid.

Table 2: Expected Results from Enzymatic Degradation Assay.

Conclusion

The use of this compound as a monomer presents a novel approach to designing biodegradable polyesters with potentially unique degradation profiles and physical properties. The bulky tert-butyl group may sterically hinder enzymatic attack, leading to a more controlled and potentially slower degradation rate, which could be advantageous for long-term drug delivery applications. The provided protocols offer a comprehensive framework for the synthesis, polymerization, and evaluation of this new class of biodegradable polymers, enabling further research into their structure-property relationships and potential applications in the biomedical and pharmaceutical fields.

References

Application Notes and Protocols: Orthogonal Protection Strategy Using Tert-Butyl and Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others by employing distinct and non-interfering reaction conditions. This document provides a detailed overview and practical protocols for the application of a robust orthogonal protection strategy utilizing tert-butyl and methyl esters to mask carboxylic acid functionalities.

The tert-butyl ester serves as an acid-labile protecting group, readily cleaved under acidic conditions while remaining stable to basic and nucleophilic reagents. Conversely, the methyl ester is susceptible to base-catalyzed hydrolysis (saponification) but is resilient to acidic conditions used for tert-butyl ester removal. This differential reactivity forms the basis of their orthogonality, enabling the sequential deprotection of multiple carboxylic acid groups within a complex molecule, a common requirement in the synthesis of peptides, natural products, and pharmaceutical intermediates.

The Orthogonal Protection Concept

The core principle of this strategy lies in the distinct chemical lability of the tert-butyl and methyl ester groups.

  • Tert-Butyl Ester: This group is cleaved via an AAL1-type mechanism, which involves the formation of a stable tert-butyl carbocation upon protonation of the ester oxygen. This process is typically achieved using strong acids like trifluoroacetic acid (TFA) or milder Lewis acids such as zinc bromide (ZnBr₂).[1][2] The reaction proceeds under conditions that leave the methyl ester intact.

  • Methyl Ester: The deprotection of a methyl ester is typically accomplished through saponification, a BAc2-type hydrolysis mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to the formation of a carboxylate salt.[3] Common reagents for this transformation include lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic solvent. These basic conditions do not affect the tert-butyl ester.

This orthogonal relationship is visualized in the following diagram:

Orthogonal_Strategy Molecule Dicarboxylic Acid Derivative (Protected) Acid_Deprotection Acidic Conditions (e.g., TFA, ZnBr₂) Molecule->Acid_Deprotection Selective Cleavage of tert-Butyl Ester Base_Deprotection Basic Conditions (e.g., LiOH, NaOH) Molecule->Base_Deprotection Selective Cleavage of Methyl Ester Product_A Mono-acid with Methyl Ester Acid_Deprotection->Product_A Final_Product Di-acid Acid_Deprotection->Final_Product Product_B Mono-acid with Tert-Butyl Ester Base_Deprotection->Product_B Base_Deprotection->Final_Product Product_A->Base_Deprotection Further Deprotection Product_B->Acid_Deprotection Further Deprotection Protocol_1 Start Start: Protected Di-ester in DCM Add_TFA Add TFA/H₂O solution dropwise at 0 °C Start->Add_TFA Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_TFA->Stir Evaporate Concentrate in vacuo Stir->Evaporate Dissolve Dissolve residue in Ethyl Acetate Evaporate->Dissolve Wash Wash with H₂O and Brine Dissolve->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Purify by column chromatography Dry->Purify End End: Pure Mono-acid Purify->End Protocol_2 Start Start: Protected Di-ester in THF/H₂O Add_LiOH Add aqueous LiOH solution Start->Add_LiOH Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_LiOH->Stir Quench Acidify with 1N HCl to pH ~3 Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Purify by column chromatography Dry->Purify End End: Pure Mono-acid Purify->End

References

Application of Tert-Butyl Methyl Adipate in PROTAC Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of tert-butyl methyl adipate (B1204190) as a versatile linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These guidelines are intended to facilitate the design and execution of experiments for targeted protein degradation.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.

Aliphatic chains, such as those derived from adipic acid, are a common class of linkers used in PROTAC design. Tert-butyl methyl adipate is a valuable starting material for creating a six-carbon aliphatic linker due to its orthogonal protecting groups. The methyl ester and the tert-butyl ester can be selectively manipulated, allowing for a controlled, stepwise synthesis of the final PROTAC molecule. The tert-butyl ester can be deprotected under acidic conditions, while the methyl ester can be hydrolyzed under basic conditions, or both can be modified through various coupling reactions.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs operate by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows for the degradation of multiple protein molecules by a single PROTAC molecule.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC PROTAC_POI PROTAC-POI PROTAC->PROTAC_POI PROTAC_E3 PROTAC-E3 PROTAC->PROTAC_E3 POI Protein of Interest (POI) POI->PROTAC_POI E3 E3 Ubiquitin Ligase E3->PROTAC_E3 Ternary_Complex POI-PROTAC-E3 PROTAC_POI->Ternary_Complex PROTAC_E3->Ternary_Complex polyUb_POI Poly-ubiquitinated POI Ternary_Complex->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using a linker derived from this compound. These protocols are intended as a starting point and may require optimization based on the specific properties of the POI ligand and E3 ligase ligand.

Part 1: Synthesis of Mono-Amide Adipate Linker

This protocol describes the synthesis of a mono-amide adipate linker, which can then be coupled to the second ligand. This involves the selective hydrolysis of the methyl ester of this compound, followed by amide coupling with an amine-functionalized ligand (Ligand-NH2).

protocol_1 start This compound step1 1. Selective Hydrolysis (e.g., LiOH, THF/H2O) start->step1 intermediate1 Adipic acid mono-tert-butyl ester step1->intermediate1 step2 2. Amide Coupling (e.g., HATU, DIPEA, DMF) intermediate1->step2 intermediate2 Mono-amide adipate linker (Boc-protected) step2->intermediate2 ligand_nh2 Ligand-NH2 ligand_nh2->step2 protocol_2 start Mono-amide adipate linker (Boc-protected) step1 1. Deprotection (e.g., TFA, DCM) start->step1 intermediate1 Mono-amide adipic acid step1->intermediate1 step2 2. Amide Coupling (e.g., HATU, DIPEA, DMF) intermediate1->step2 final_protac Final PROTAC step2->final_protac ligand2_nh2 Ligand2-NH2 ligand2_nh2->step2

Application Notes and Protocols: Tert-Butyl Methyl Adipate as a Versatile Linker for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential utility of tert-butyl methyl adipate (B1204190) as a cleavable linker in the development of targeted drug delivery systems. The unique bifunctional nature of this linker, possessing both a methyl ester and a tert-butyl ester, allows for orthogonal deprotection strategies, enabling the sequential conjugation of therapeutic agents and targeting moieties. This document outlines the physicochemical properties of tert-butyl methyl adipate, detailed protocols for its incorporation into drug-linker conjugates, and methods for the subsequent attachment to targeting ligands. Furthermore, experimental workflows for characterizing the stability and release kinetics of the final conjugate are presented. The information provided herein is intended to serve as a foundational guide for researchers exploring novel, ester-based cleavable linker technologies for enhanced therapeutic efficacy and reduced off-target toxicity.

Introduction to Adipate-Based Linkers in Drug Delivery

Linkers are critical components of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), connecting a potent cytotoxic payload to a targeting moiety, typically a monoclonal antibody.[1][2][3] The linker's properties significantly influence the overall success of the conjugate, dictating its stability in circulation, drug-to-antibody ratio (DAR), and the mechanism of payload release at the target site.[2][4][] Linkers are broadly categorized as either non-cleavable or cleavable.[3][6] Cleavable linkers are designed to release the payload in response to specific triggers within the target cell or tumor microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.[4][7][]

Ester-based linkers represent a class of chemically cleavable linkers that can be designed to undergo hydrolysis under specific conditions, such as the acidic environment of endosomes and lysosomes (pH 4.5-6.5), while remaining relatively stable in the bloodstream (pH 7.4).[9][10][11] Adipic acid, a six-carbon dicarboxylic acid, offers a flexible and biocompatible scaffold for the design of such linkers. This compound, with its distinct ester functionalities, presents an attractive platform for a modular approach to drug conjugate synthesis. The tert-butyl ester can be selectively cleaved under acidic conditions, while the methyl ester can be hydrolyzed, reduced, or substituted using orthogonal chemical methods.[12][13][14] This dual reactivity allows for a controlled, stepwise assembly of the drug delivery system.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a linker is essential for its effective application in drug delivery. The properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name This compound[12][13]
CAS Number 52221-08-6[12]
Molecular Formula C11H20O4[12][13]
Molecular Weight 216.28 g/mol [13]
Appearance Colorless liquidN/A
Solubility Soluble in organic solvents such as alcohols and ethers.[15]
Boiling Point Not availableN/A
Density Not availableN/A

Proposed Signaling Pathway and Drug Release Mechanism

The proposed mechanism for the intracellular release of a drug conjugated via a this compound linker is initiated by the acidic environment of the lysosome. Following internalization of the antibody-drug conjugate and trafficking to the lysosome, the acid-labile tert-butyl ester is cleaved, which can trigger a cascade leading to the release of the active drug.

drug_release_pathway ADC Antibody-Drug Conjugate (in circulation, pH 7.4) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Target Antigen Endosome Early Endosome (pH 6.0-6.5) Internalization->Endosome Lysosome Late Endosome/Lysosome (pH 4.5-5.5) Endosome->Lysosome Maturation Cleavage Acid-Catalyzed Hydrolysis of tert-Butyl Ester Lysosome->Cleavage Release Drug Release Cleavage->Release Target Intracellular Target (e.g., DNA, Tubulin) Release->Target

Caption: Proposed intracellular trafficking and drug release pathway for an ADC utilizing a this compound-based linker.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a drug delivery system employing a this compound linker. These are intended as a starting point and may require optimization based on the specific drug and targeting moiety.

Synthesis of Drug-Linker Conjugate

This protocol describes the synthesis of a drug-linker conjugate where the drug is attached to the adipate linker via an amide bond, and the tert-butyl ester remains for subsequent conjugation to a targeting molecule.

Workflow for Drug-Linker Synthesis:

synthesis_workflow start This compound step1 Selective Hydrolysis of Methyl Ester start->step1 step2 Activation of Carboxylic Acid step1->step2 step3 Amide Coupling with Drug-NH2 step2->step3 end Drug-Linker Conjugate step3->end

Caption: General workflow for the synthesis of a drug-linker conjugate using this compound.

Protocol:

  • Selective Hydrolysis of the Methyl Ester:

    • Dissolve this compound in a suitable solvent system (e.g., a mixture of THF and water).

    • Add one equivalent of lithium hydroxide (B78521) (LiOH) and stir the reaction at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, neutralize the reaction with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-tert-butyl adipic acid.

  • Activation of the Carboxylic Acid:

    • Dissolve the mono-tert-butyl adipic acid in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and an activator like N-hydroxysuccinimide (NHS).

    • Stir the reaction at room temperature for 1-2 hours to form the activated ester.

  • Amide Coupling with an Amine-Containing Drug:

    • Dissolve the amine-containing drug in a suitable anhydrous solvent.

    • Add the solution of the activated linker dropwise to the drug solution.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid byproduct.

    • Stir the reaction at room temperature overnight.

    • Purify the resulting drug-linker conjugate using column chromatography or preparative high-performance liquid chromatography (HPLC).

Conjugation to a Targeting Moiety (e.g., Antibody)

This protocol outlines the steps for conjugating the drug-linker construct to an antibody via its lysine (B10760008) residues after deprotection of the tert-butyl ester.

Protocol:

  • Deprotection of the tert-Butyl Ester:

    • Dissolve the purified drug-linker conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Remove the TFA and solvent under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual acid.

  • Activation of the Linker's Carboxylic Acid:

    • Follow the procedure described in section 4.1, step 2, to activate the newly exposed carboxylic acid on the drug-linker construct.

  • Conjugation to Antibody Lysine Residues:

    • Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

    • Add the activated drug-linker to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-4 hours).

    • Quench the reaction by adding an excess of a small amine-containing molecule (e.g., Tris or lysine).

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other reagents.

Characterization and In Vitro Evaluation

Thorough characterization of the ADC is crucial to ensure its quality and predict its in vivo performance.

ParameterMethod(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.
Purity and Aggregation Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)To assess the homogeneity of the ADC and the presence of aggregates.
In Vitro Stability Incubation in plasma followed by HIC or ELISATo evaluate the stability of the linker and the premature release of the drug in circulation.
In Vitro Cytotoxicity Cell viability assays (e.g., MTT, CellTiter-Glo) on target and non-target cell linesTo determine the potency and specificity of the ADC.
Antigen Binding Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.
In Vitro Drug Release Incubation in buffers of varying pH (e.g., pH 7.4 and pH 5.0) followed by HPLC or LC-MS analysisTo measure the rate of drug release under conditions mimicking the bloodstream and lysosomes.

Protocol for In Vitro Drug Release Study:

  • Incubate the ADC in phosphate (B84403) buffer at pH 7.4 and in acetate (B1210297) buffer at pH 5.0 at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take aliquots of the incubation mixture.

  • Analyze the aliquots by reverse-phase HPLC or LC-MS to quantify the amount of released drug.

  • Plot the percentage of drug released over time to determine the release kinetics at different pH values.

Conclusion

This compound offers a promising and versatile platform for the development of novel drug delivery systems. Its orthogonal ester functionalities allow for a controlled and modular synthetic approach. The resulting adipate-based linker is designed to be stable at physiological pH and to release the conjugated payload in the acidic environment of the lysosome, a key feature for targeted cancer therapy. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers to explore the potential of this and similar adipate-based linkers in their drug development programs. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of drug conjugates derived from this linker.

References

Application Notes and Protocols for Controlled Polymerization Techniques with Adipate-Containing Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and hypothetical protocols for the controlled polymerization of a structurally related, polymerizable monomer: tert-butyl 6-((2-(methacryloyloxy)ethyl)oxy)-6-oxohexanoate . This monomer incorporates the key structural features suggested by "tert-butyl methyl adipate" within a polymerizable methacrylate (B99206) framework. The protocols are based on established methods for similar functional methacrylate monomers and are intended to serve as a robust starting point for experimental design.

Introduction to Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[4][5] Unlike conventional free-radical polymerization, CRP methods involve a dynamic equilibrium between active propagating radicals and dormant species, which minimizes termination reactions.[4][6] For functional monomers, such as those containing ester groups, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are two of the most versatile and widely used CRP methods.[4][7]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust CRP technique that utilizes a transition metal complex (commonly copper-based) to reversibly activate and deactivate the polymer chains through a halogen atom transfer process.[4][8] This method is highly tolerant of various functional groups, making it suitable for complex monomer structures.[8][9]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP method that employs a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization.[7][] The process allows for excellent control over the polymerization of a wide range of monomers under various reaction conditions.[7][11]

Hypothetical Monomer: tert-Butyl 6-((2-(methacryloyloxy)ethyl)oxy)-6-oxohexanoate

For the subsequent protocols, we will consider the polymerization of the hypothetical monomer, tert-butyl 6-((2-(methacryloyloxy)ethyl)oxy)-6-oxohexanoate. This monomer contains a polymerizable methacrylate group, a flexible linker, and the tert-butyl adipate (B1204190) functionality. Its structure is designed to be compatible with controlled radical polymerization techniques.

Experimental Protocols

Atom Transfer Radical Polymerization (ATRP) Protocol

This protocol is adapted from established procedures for the ATRP of functional methacrylates.[4][9]

Materials:

  • Monomer: tert-butyl 6-((2-(methacryloyloxy)ethyl)oxy)-6-oxohexanoate

  • Initiator: Ethyl α-bromoisobutyrate (EBiB)

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent: Anisole

  • Inhibitor Remover: Basic alumina (B75360) column

Procedure:

  • The monomer is passed through a column of basic alumina to remove any inhibitor.

  • In a Schlenk flask equipped with a magnetic stir bar, CuBr (14.3 mg, 0.1 mmol) is added.

  • The flask is sealed with a rubber septum, and the atmosphere is purged by three cycles of vacuum and backfilling with nitrogen.

  • Anisole (5 mL) and PMDETA (20.9 µL, 0.1 mmol) are added via nitrogen-purged syringes. The mixture is stirred until a homogeneous catalyst complex forms.

  • The monomer (3.44 g, 10 mmol) and ethyl α-bromoisobutyrate (14.7 µL, 0.1 mmol) are added via syringe.

  • The flask is immersed in an oil bath preheated to 60 °C to begin the polymerization.

  • Samples are withdrawn periodically via a nitrogen-purged syringe to monitor monomer conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.

  • After the desired conversion is reached (e.g., 6 hours), the polymerization is quenched by opening the flask to air and diluting with tetrahydrofuran (B95107) (THF).

  • The copper catalyst is removed by passing the polymer solution through a short column of neutral alumina.

  • The polymer is isolated by precipitation into a large excess of cold methanol, filtered, and dried under vacuum at room temperature.

Workflow for ATRP:

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer Monomer Purification (Inhibitor Removal) Addition Addition of Monomer and Initiator (EBiB) Monomer->Addition Flask_Prep Schlenk Flask Setup (CuBr) Catalyst_Formation Catalyst Complex Formation (Anisole, PMDETA) Flask_Prep->Catalyst_Formation Catalyst_Formation->Addition Polymerization Polymerization (60 °C) Addition->Polymerization Sampling Periodic Sampling (NMR, GPC) Polymerization->Sampling Quench Quench Reaction (Expose to Air) Sampling->Quench Purification Catalyst Removal (Alumina Column) Quench->Purification Isolation Polymer Isolation (Precipitation in Methanol) Purification->Isolation Drying Drying under Vacuum Isolation->Drying

Caption: Experimental workflow for ATRP.

Reversible Addition-Fragmentation chain Transfer (RAFT) Protocol

This protocol is based on general procedures for RAFT polymerization of methacrylate monomers.[7][11]

Materials:

  • Monomer: tert-butyl 6-((2-(methacryloyloxy)ethyl)oxy)-6-oxohexanoate

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: 1,4-Dioxane (B91453)

  • Inhibitor Remover: Basic alumina column

Procedure:

  • The monomer is purified by passing through a basic alumina column.

  • The monomer (3.44 g, 10 mmol), CPADB (55.9 mg, 0.2 mmol), AIBN (6.6 mg, 0.04 mmol), and 1,4-dioxane (5 mL) are added to a Schlenk flask with a magnetic stir bar. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is typically 50:1:0.2.

  • The flask is sealed, and the solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is then backfilled with nitrogen and placed in a preheated oil bath at 70 °C.

  • The polymerization is allowed to proceed for a specified time (e.g., 8 hours). Samples can be taken to monitor progress.

  • The reaction is stopped by cooling the flask in an ice bath and exposing the contents to air.

  • The polymer is isolated by precipitation into cold methanol, followed by filtration and drying under vacuum.

Data Presentation

The following tables present hypothetical but expected data for the controlled polymerization of tert-butyl 6-((2-(methacryloyloxy)ethyl)oxy)-6-oxohexanoate based on the protocols above. These values are typical for well-controlled polymerizations of functional methacrylates.[4][7]

Table 1: Hypothetical ATRP Results

Time (h)Monomer Conversion (%)Mn, GPC ( g/mol )Đ (Mw/Mn)
1258,5001.15
24515,5001.12
47525,8001.10
69231,6001.09

Table 2: Hypothetical RAFT Results

Time (h)Monomer Conversion (%)Mn, GPC ( g/mol )Đ (Mw/Mn)
2305,2001.18
4589,9001.15
68013,7001.13
89516,3001.11

Signaling Pathways and Mechanisms

ATRP Mechanism

The mechanism of ATRP involves a reversible redox process between a transition metal complex in a lower oxidation state (activator) and a higher oxidation state (deactivator).[4][8]

ATRP_Mechanism ATRP Mechanism P_n_X Pn-X (Dormant) P_n_dot Pn• (Active Radical) P_n_X->P_n_dot ka Mt_L Mt^n / L (Activator) P_n_dot->P_n_X kda Monomer Monomer P_n_dot->Monomer kp Termination Termination (Low Probability) P_n_dot->Termination X_Mt_L X-Mt^(n+1) / L (Deactivator) P_m_dot Pm•

Caption: General mechanism of ATRP.

RAFT Mechanism

The RAFT mechanism is based on a series of reversible addition-fragmentation steps involving a RAFT agent.[7][]

RAFT_Mechanism RAFT Mechanism cluster_initiation Initiation & Propagation cluster_raft RAFT Equilibrium cluster_termination Termination Initiator Initiator I• I• Initiator->I• Monomer_I Monomer_I I•->Monomer_I + Monomer Pn• Pn• Monomer_I->Pn• RAFT_Agent Z-C(=S)S-R Pn•->RAFT_Agent + RAFT Agent Dead Polymer Dead Polymer Pn•->Dead Polymer Adduct Adduct Radical RAFT_Agent->Adduct Addition Pm• R• (Re-initiation) Adduct->Pm• Fragmentation Monomer_P Monomer_P Pm•->Monomer_P + Monomer Pm•->Dead Polymer Pn•_new Pn• Monomer_P->Pn•_new Propagation Dormant_Chain Z-C(=S)S-Pn Pn•_new->Dormant_Chain + Dormant Chain Adduct_2 Adduct Radical Dormant_Chain->Adduct_2 Addition Adduct_2->Pn• Fragmentation

Caption: General mechanism of RAFT polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Selective Hydrolysis of tert-Butyl methyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the selective hydrolysis of tert-butyl methyl adipate (B1204190) to yield adipic acid monomethyl ester.

Frequently Asked Questions (FAQs)

Q1: Why is selective hydrolysis of tert-butyl methyl adipate challenging? A1: The primary challenge lies in achieving chemoselectivity. Both the tert-butyl ester and the methyl ester can be hydrolyzed. Tert-butyl esters are highly susceptible to acid-catalyzed cleavage, while methyl esters are more readily cleaved under basic conditions (saponification).[1][2][3] The goal is to find conditions that cleave the tert-butyl group while leaving the methyl ester intact.

Q2: What is the general principle for selectively hydrolyzing the tert-butyl ester over the methyl ester? A2: The selective hydrolysis of the tert-butyl ester is typically achieved under acidic conditions. The mechanism involves the formation of a stable tert-butyl carbocation, which proceeds readily under acid catalysis. Methyl esters are significantly more stable under these conditions.[1][4] Conversely, basic conditions, which promote nucleophilic acyl substitution, tend to hydrolyze the less sterically hindered methyl ester and are generally avoided for this transformation.[3]

Q3: What are the expected products of this reaction? A3: The desired product is adipic acid monomethyl ester. The byproducts are tert-butanol (B103910) and isobutylene (B52900) (from the decomposition of the tert-butyl cation). If the reaction is not selective, you may also form adipic acid (from hydrolysis of both esters) and recover unreacted starting material.

Q4: Which analytical techniques are suitable for monitoring the reaction progress? A4: The reaction can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] 1H NMR is particularly effective for quickly determining the ratio of starting material, product, and byproducts by observing the disappearance of the tert-butyl signal (a singlet around 1.4 ppm) and the appearance of the carboxylic acid proton.[5][7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh, active catalyst. Consider using a strong acid catalyst like Dowex-50 resin or a Lewis acid like ZnBr₂.[8][9] 2. Increase the temperature. Many selective deprotections of t-butyl esters are performed at elevated temperatures, such as refluxing in toluene (B28343).[10] 3. Monitor the reaction by TLC or NMR and extend the reaction time until the starting material is consumed.
Low Selectivity (Both esters are hydrolyzed) 1. Reaction conditions are too harsh (e.g., highly concentrated strong acid, excessively high temperature). 2. Presence of significant water with a strong acid catalyst can lead to hydrolysis of the methyl ester over long reaction times.[11][12]1. Switch to a milder Lewis acid catalyst (e.g., ZnBr₂) or heterogeneous catalyst (e.g., silica (B1680970) gel, Dowex-50).[10][13] 2. Use stoichiometric amounts of water or perform the reaction in a non-aqueous solvent system to minimize methyl ester hydrolysis.
Formation of Side Products (e.g., transesterification) 1. Using an alcohol (e.g., methanol (B129727), ethanol) as a solvent under basic or even some acidic conditions.[14]1. Avoid using alcohol-based solvents. Prefer aprotic solvents like Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF).[9][15]
Difficult Product Isolation 1. The product, adipic acid monomethyl ester, may have some solubility in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Carefully adjust the pH of the aqueous phase before extraction. Ensure the carboxylic acid is in its protonated form. 2. After quenching the reaction, perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate, DCM).[7] 3. To break emulsions, add brine (saturated NaCl solution) during the wash steps.[7]

Experimental Protocols & Data

Protocol 1: Selective Hydrolysis using Silica Gel

This protocol is based on a mild method for the selective cleavage of tert-butyl esters.[10]

1. Reaction Setup:

  • To a solution of this compound (1.0 mmol) in toluene (10 mL), add chromatography-grade silica gel (2.0 g).

  • Equip the flask with a reflux condenser.

2. Reaction Execution:

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or by taking aliquots for 1H NMR analysis. The reaction is typically complete overnight.[10]

3. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10% methanol in DCM (20 mL).

  • Filter the mixture through a pad of Celite® to remove the silica gel. Wash the pad with additional 10% methanol in DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield pure adipic acid monomethyl ester.

Protocol 2: Selective Hydrolysis using Zinc Bromide (Lewis Acid)

This method is adapted from procedures for the chemoselective deprotection of tert-butyl esters in the presence of other acid-labile groups.[9]

1. Reaction Setup:

  • Dissolve this compound (1.0 mmol) in Dichloromethane (DCM) (10 mL) in a round-bottom flask.

  • Add Zinc Bromide (ZnBr₂) (1.5 mmol) to the solution.

2. Reaction Execution:

  • Stir the mixture at room temperature.

  • Monitor the reaction for the consumption of starting material (typically a few hours to overnight). The reaction can be gently heated if progress is slow.

3. Workup and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Evaporate the solvent in vacuo. The resulting crude product can be purified further if necessary.

Summary of Reaction Conditions for Selective t-Butyl Ester Hydrolysis
CatalystSolventTemperature (°C)Typical TimeSelectivity NotesReference(s)
Silica GelTolueneReflux (~110°C)OvernightGood selectivity for t-butyl esters over other functional groups.[10]
ZnBr₂DCMRoom Temp4-24 hChemoselective for t-butyl esters; other acid-labile groups like N-Boc may be cleaved.[9][16]
Dowex-50 (H⁺ form)WaterReflux (100°C)~12 hMild and selective; tertiary esters remain unaffected under these conditions.[8][13]
Phosphoric Acid (aq)N/A50-70°C2-24 hEffective for deprotection of t-butyl esters and ethers while tolerating methyl esters.[4]

Visual Guides

Experimental_Workflow start This compound reaction Add Solvent (e.g., Toluene) + Catalyst (e.g., Silica Gel) start->reaction reflux Heat to Reflux (Monitor by TLC/NMR) reaction->reflux workup Cool & Filter (Remove Catalyst) reflux->workup extraction Solvent Evaporation workup->extraction purification Purification (Column Chromatography or Distillation) extraction->purification product Adipic Acid Monomethyl Ester purification->product

Caption: General experimental workflow for selective hydrolysis.

Troubleshooting_Tree q1 Problem with Hydrolysis? a1_low Low Conversion q1->a1_low Yes a1_poor Poor Selectivity q1->a1_poor Yes sol_low1 Increase Reaction Time or Temperature a1_low->sol_low1 Parameters? sol_low2 Check Catalyst Activity a1_low->sol_low2 Reagents? sol_poor1 Use Milder Catalyst (e.g., Silica, ZnBr2) a1_poor->sol_poor1 Conditions? sol_poor2 Avoid Harsh Acids & High Temperatures a1_poor->sol_poor2 Conditions? Reaction_Pathway start_mol This compound dummy start_mol->dummy plus + h2o H₂O product_mol Adipic Acid Monomethyl Ester byproduct_mol + tert-Butanol dummy->product_mol H⁺ Catalyst (e.g., SiO₂)

References

Deprotection of tert-butyl ester without affecting methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the selective deprotection of tert-butyl (t-Bu) esters in the presence of methyl (Me) esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for selectively deprotecting a tert-butyl ester without affecting a methyl ester?

A1: The most common and generally effective method is acid-catalyzed cleavage. Tert-butyl esters are highly sensitive to acidic conditions, under which they cleave to form the corresponding carboxylic acid and a stable tert-butyl cation. Methyl esters are significantly more stable under these conditions.[1][2] Reagents like Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are widely used.[1][3]

Q2: Why is this selectivity observed?

A2: The selectivity is based on the mechanism of deprotection. The acid-catalyzed cleavage of a tert-butyl ester proceeds via a stable tertiary carbocation (the tert-butyl cation).[1] This is a low-energy pathway. In contrast, the cleavage of a methyl ester under the same conditions would require the formation of a much less stable primary methyl cation, which is energetically unfavorable.

Q3: Are there milder alternatives to strong acids like TFA?

A3: Yes, for substrates that are sensitive to strong acids, milder conditions can be employed. Lewis acids, such as Zinc Bromide (ZnBr₂) in dichloromethane, can facilitate the selective deprotection of tert-butyl esters.[4][5][6] These conditions can be particularly useful when other acid-labile protecting groups are present in the molecule.[4][6]

Q4: What are the primary byproducts of a TFA-mediated deprotection?

A4: The reaction is initiated by the protonation of the ester's carbonyl oxygen by TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of the carboxylic acid and a tert-butyl cation.[1] This cation can then be deprotonated to form isobutylene (B52900) (a volatile gas) or react with the trifluoroacetate (B77799) anion to form tert-butyl trifluoroacetate.[1][7]

Troubleshooting Guide

Problem 1: The reaction is slow or incomplete.

  • Possible Cause: Insufficient acid strength or concentration.

  • Solution:

    • Increase the concentration of the acid (e.g., move from 20% TFA in DCM to 50% TFA in DCM).[3]

    • Switch to a stronger acid system if the substrate allows.

    • Ensure that all reagents are anhydrous, as water can interfere with the reaction.

Problem 2: The methyl ester is also being cleaved.

  • Possible Cause: The reaction conditions are too harsh (e.g., prolonged reaction time or high temperature).

  • Solution:

    • Reduce the reaction time and monitor the reaction closely using TLC or LC-MS.

    • Perform the reaction at a lower temperature (e.g., 0 °C).

    • Switch to a milder deprotection reagent, such as ZnBr₂.[4][6]

Problem 3: I am observing unexpected byproducts.

  • Possible Cause: The tert-butyl cation generated during the reaction can act as an alkylating agent on other nucleophilic sites in your molecule (e.g., electron-rich aromatic rings or heteroatoms).[8][9]

  • Solution:

    • Add a carbocation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or anisole.[10]

    • In some cases, using wet TFA (e.g., 95:5 TFA:water) can help to quench the tert-butyl cation, though this may be harder to evaporate.[11]

Problem 4: Trifluoroacetylation of hydroxyl or amine groups is occurring.

  • Possible Cause: Trifluoroacetic acid can form esters or amides with unprotected hydroxyl or amino groups, especially if the workup involves high temperatures.

  • Solution:

    • Ensure the complete removal of TFA under reduced pressure at low temperatures.

    • During workup, a mild basic wash (e.g., with a saturated aqueous solution of sodium bicarbonate) can help to hydrolyze any trifluoroacetyl esters or amides that may have formed.[11]

Data Presentation: Comparison of Deprotection Methods

Reagent/ConditionsSolventTemp. (°C)Time (h)Yield (%)Selectivity Notes
50% TFADichloromethane (DCM)Room Temp3 - 5>90Highly selective for t-Bu over Me esters. Can cleave other acid-labile groups like Boc.[1][3]
4 M HCl1,4-DioxaneRoom Temp0.5 - 3>90Very effective and selective. The product often precipitates as the hydrochloride salt.[10][12][13]
ZnBr₂ (5 eq.)Dichloromethane (DCM)Room Temp2475 - 95Milder conditions. Good for substrates with other acid-sensitive groups (except N-Boc and N-trityl which are labile).[4][6]
p-TsOH (2 eq.)Solvent-free (MW)N/A3 - 4 min85 - 95Rapid deprotection under microwave irradiation for aromatic t-butyl esters.[14]

Note: Yields are highly substrate-dependent and the provided data should be used as a general guideline.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • tert-Butyl ester-containing compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the tert-butyl ester-containing compound in anhydrous DCM (a typical concentration is 0.1-0.5 M).

  • In a well-ventilated fume hood, add TFA to the solution. A common ratio is 1:1 (v/v) of DCM to TFA, though this can be adjusted depending on the substrate's sensitivity.[15]

  • Stir the reaction mixture at room temperature for 3 to 5 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected carboxylic acid.

Safety Precautions:

  • Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate PPE in a fume hood.[1]

Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)

Materials:

  • tert-Butyl ester-containing compound

  • Dichloromethane (DCM), anhydrous

  • Zinc Bromide (ZnBr₂), anhydrous

  • Water

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • To a solution of the tert-butyl ester in anhydrous DCM, add 5 equivalents of anhydrous ZnBr₂. This will form a suspension.[4]

  • Stir the suspension at room temperature for approximately 24 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.

Workflow and Logic Diagrams

Deprotection_Workflow cluster_start Start cluster_decision Method Selection cluster_methods Deprotection Protocols cluster_troubleshooting Monitoring & Troubleshooting cluster_end Finish Start Substrate with t-Bu and Me esters Acid_Sensitive Other acid-sensitive groups present? Start->Acid_Sensitive TFA_Protocol Standard Acidic Deprotection: TFA in DCM Acid_Sensitive->TFA_Protocol No ZnBr2_Protocol Mild Lewis Acid Deprotection: ZnBr2 in DCM Acid_Sensitive->ZnBr2_Protocol Yes Monitor Monitor reaction by TLC/LC-MS TFA_Protocol->Monitor ZnBr2_Protocol->Monitor Side_Reactions Side reactions observed? (e.g., alkylation) Monitor->Side_Reactions Add_Scavenger Add scavenger (e.g., TES, anisole) Side_Reactions->Add_Scavenger Yes Workup Aqueous Workup & Purification Side_Reactions->Workup No Add_Scavenger->Monitor Product Desired Carboxylic Acid Workup->Product

Caption: Decision workflow for selecting a tert-butyl ester deprotection method.

References

Technical Support Center: Optimizing tert-Butyl Methyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl methyl adipate (B1204190). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the two-step synthesis of tert-butyl methyl adipate.

Step 1: Synthesis of Monomethyl Adipate

IssuePotential Cause(s)Recommended Solution(s)
Low yield of monomethyl adipate - Incomplete reaction. - Formation of dimethyl adipate byproduct.- Increase reaction time or temperature. - Use a catalyst that favors mono-esterification, such as an ion-exchange resin or alumina (B75360).[1][2] - Precisely control the stoichiometry of methanol (B129727).
Contamination with unreacted adipic acid - Insufficient reaction time or catalyst activity.- Extend the reaction time. - Ensure the catalyst is active and used in the correct proportion. - Purify the product by washing with a mild base (e.g., sodium bicarbonate solution) to remove unreacted diacid.
Formation of significant amounts of dimethyl adipate - Excess methanol. - Reaction conditions favoring diester formation (e.g., high temperature for prolonged periods).- Use a stoichiometric or slight excess of methanol relative to adipic acid. - Monitor the reaction closely using techniques like TLC or GC to stop it once the formation of the monoester is maximized. - Consider using a milder catalyst or reaction conditions.

Step 2: Synthesis of this compound from Monomethyl Adipate

IssuePotential Cause(s)Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Decomposition of the tert-butyl ester.- Ensure anhydrous conditions, as water can inhibit the reaction. - Use a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. - Employ a tert-butylating agent like tert-butanol (B103910) or isobutene under appropriate pressure.[3][4]
Presence of unreacted monomethyl adipate - Insufficient tert-butylating agent or catalyst. - Short reaction time.- Increase the amount of tert-butylating agent and/or catalyst. - Extend the reaction duration and monitor progress by TLC or GC.
Formation of isobutylene (B52900) as a byproduct - High reaction temperatures leading to the decomposition of the tert-butyl group.- Maintain a controlled and moderate reaction temperature. - Choose a milder catalyst if significant decomposition is observed.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the selective synthesis of monomethyl adipate?

A1: A common method for the selective mono-esterification of adipic acid involves reacting it with methanol in the presence of a suitable catalyst. Heterogeneous catalysts like acidic ion-exchange resins or alumina are often preferred as they can be easily separated from the reaction mixture and tend to favor mono-esterification.[1][2] One reported method using adipic acid and methanol yields approximately 80% of monomethyl adipate.[5][6]

Q2: What are the common methods for the tert-butylation of the carboxylic acid group on monomethyl adipate?

A2: The tert-butylation of the remaining carboxylic acid can be achieved through several methods. A widely used approach is the acid-catalyzed reaction with tert-butanol or isobutene.[3][4] Another effective method is the use of tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like sulfuric acid.[7]

Q3: How can I purify the final product, this compound?

A3: Purification of this compound can typically be achieved through column chromatography on silica (B1680970) gel. A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate, with the polarity adjusted to effectively separate the desired product from any unreacted starting materials or byproducts.

Q4: What are the potential side reactions to be aware of during the synthesis?

A4: In the first step, the primary side reaction is the formation of the diester, dimethyl adipate. In the second step, potential side reactions include the transesterification of the methyl ester group if harsh conditions are used, and the elimination of the tert-butyl group to form isobutylene at elevated temperatures.

Q5: How can I monitor the progress of the reactions?

A5: The progress of both reaction steps can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC analysis, a suitable mobile phase would be a mixture of hexane and ethyl acetate. Staining with an appropriate reagent, such as potassium permanganate, can help visualize the spots. For GC analysis, a capillary column suitable for analyzing esters should be used.[8]

Experimental Protocols

Protocol 1: Synthesis of Monomethyl Adipate

  • Reactant and Catalyst Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid (1 equivalent).

  • Solvent and Reagent Addition: Add methanol (1.1 equivalents) and a suitable acid catalyst (e.g., Amberlyst-15, 10% w/w of adipic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC until the consumption of adipic acid is maximized and the formation of dimethyl adipate is minimal.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the catalyst.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted adipic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude monomethyl adipate.

Protocol 2: Synthesis of this compound

  • Reactant Setup: In a dry round-bottom flask under an inert atmosphere, dissolve monomethyl adipate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reagent and Catalyst Addition: Add tert-butanol (1.5 equivalents) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Quantitative Data Summary

ParameterStep 1: Monomethyl Adipate SynthesisStep 2: this compound Synthesis
Key Reactants Adipic Acid, MethanolMonomethyl Adipate, tert-Butanol
Catalyst Acidic Ion-Exchange Resin (e.g., Amberlyst-15)Concentrated Sulfuric Acid
Typical Molar Ratio (Reactant:Reagent) 1 : 1.1 (Adipic Acid : Methanol)1 : 1.5 (Monomethyl Adipate : tert-Butanol)
Reaction Temperature RefluxRoom Temperature
Typical Yield ~80%[5][6]Variable, dependent on conditions

Visualizations

experimental_workflow cluster_step1 Step 1: Monomethyl Adipate Synthesis cluster_step2 Step 2: this compound Synthesis A Adipic Acid + Methanol + Catalyst B Reflux A->B C Reaction Monitoring (TLC/GC) B->C D Work-up & Purification C->D E Monomethyl Adipate D->E F Monomethyl Adipate + tert-Butanol + Catalyst E->F Intermediate Product G Stir at Room Temperature F->G H Reaction Monitoring (TLC/GC) G->H I Work-up & Purification H->I J This compound I->J

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_step1_troubleshooting Troubleshooting: Monomethyl Adipate Synthesis cluster_step2_troubleshooting Troubleshooting: this compound Synthesis LowYield1 Low Yield of Monomethyl Adipate IncompleteReaction1 Incomplete Reaction? LowYield1->IncompleteReaction1 DiesterFormation Dimethyl Adipate Formation? LowYield1->DiesterFormation Sol_TimeTemp1 Increase Reaction Time/Temp IncompleteReaction1->Sol_TimeTemp1 Yes Sol_Catalyst1 Optimize Catalyst IncompleteReaction1->Sol_Catalyst1 Yes Sol_Stoichiometry Control Methanol Stoichiometry DiesterFormation->Sol_Stoichiometry Yes LowYield2 Low Yield of this compound IncompleteReaction2 Incomplete Reaction? LowYield2->IncompleteReaction2 Decomposition Product Decomposition? LowYield2->Decomposition Sol_Anhydrous Ensure Anhydrous Conditions IncompleteReaction2->Sol_Anhydrous Yes Sol_Catalyst2 Optimize Catalyst/Reagent Amount IncompleteReaction2->Sol_Catalyst2 Yes Sol_Time2 Extend Reaction Time IncompleteReaction2->Sol_Time2 Yes Sol_Temp2 Control Temperature Decomposition->Sol_Temp2 Yes

Caption: Troubleshooting logic for optimizing the yield of this compound.

References

Technical Support Center: Purification of tert-Butyl Methyl Adipate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of tert-Butyl methyl adipate (B1204190) using column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of purifying tert-Butyl methyl adipate?

A1: Purification is essential to remove unreacted starting materials such as adipic acid, methanol, and tert-butanol, as well as reaction byproducts like di-tert-butyl adipate and dimethyl adipate. A pure sample of this compound is crucial for accurate characterization and for use in subsequent synthetic steps where impurities could interfere with future reactions.

Q2: Which chromatographic technique is most suitable for purifying this compound?

A2: Normal-phase column chromatography using silica (B1680970) gel as the stationary phase is the most common and effective method for purifying this compound. This technique separates compounds based on their polarity, and since this compound is a relatively nonpolar diester, it can be efficiently separated from more polar impurities like residual acids and alcohols.

Q3: What is the recommended solvent system (eluent) for the column chromatography of this compound?

A3: A mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent such as ethyl acetate (B1210297) is typically recommended. The purification often starts with a low polarity mixture (e.g., a high ratio of hexane to ethyl acetate) and the polarity is gradually increased (gradient elution) to elute the desired compound and then the more polar impurities. A common starting point is a 9:1 or 10:1 mixture of hexane to ethyl acetate.

Q4: How can I monitor the progress of the column chromatography?

A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation. Small aliquots from the collected fractions are spotted on a TLC plate, which is then developed in an appropriate solvent system (often the same as or slightly more polar than the column eluent). The spots are visualized, typically using a UV lamp (if the compounds are UV-active) or by staining, to identify which fractions contain the pure product.

Q5: Can I use other purification methods besides column chromatography?

A5: While column chromatography is highly effective, other methods like vacuum distillation could be considered, depending on the boiling points and thermal stability of the compound and its impurities. However, for achieving high purity on a laboratory scale, column chromatography is generally preferred due to its versatility and efficiency in removing a wide range of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture.
The compound has degraded on the silica gel.Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of a base (e.g., triethylamine) in the eluent.[1]
Poor separation of product from impurities The eluent system has poor selectivity.Optimize the solvent system using TLC before running the column. Try different solvent combinations to maximize the difference in Rf values between your product and the impurities.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often recommended.
The column is overloaded with the crude sample.Use an appropriate amount of silica gel relative to your sample. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
Product elutes too quickly (with nonpolar impurities) The eluent is too polar.Start with a less polar solvent system (a higher percentage of hexane). Develop a gradient elution that starts with very low polarity.
Streaky bands or tailing of the product spot on TLC The sample was loaded in too much or too polar of a solvent.Dissolve the crude product in a minimal amount of a low-polarity solvent (like dichloromethane (B109758) or the initial eluent) for loading.
Acidic or basic impurities are present.Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities before chromatography.[2]
Cracked or dry silica gel bed The solvent level dropped below the top of the silica gel.Always keep the silica gel bed covered with solvent. Carefully add new eluent to the top of the column without disturbing the silica surface.

Experimental Protocols

Detailed Protocol for Purification of this compound by Column Chromatography

This protocol outlines the purification of crude this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude product.

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a relatively nonpolar solvent (e.g., dichloromethane or the initial eluent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

3. Elution and Fraction Collection:

  • Carefully add the initial eluent to the top of the column.

  • Begin collecting fractions in appropriately labeled test tubes or flasks.

  • Start with a low-polarity eluent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 90:10, 85:15). This can be done in a stepwise or continuous gradient.

  • Monitor the collected fractions using TLC.

4. Analysis and Product Recovery:

  • Spot the collected fractions on a TLC plate alongside a sample of the crude mixture.

  • Develop the TLC plate in an appropriate solvent system (e.g., 80:20 hexane/ethyl acetate).

  • Visualize the spots to identify the fractions containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical quantitative data for the column chromatography of a diester similar in structure to this compound. These values can serve as a starting point for optimization.

ParameterValueReference/Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) Hexane/Ethyl AcetateA common and effective solvent system for esters.
Elution Method Gradient ElutionStarting with a low polarity and gradually increasing it provides better separation.
Initial Eluent Composition 10:1 Hexane/Ethyl AcetateA good starting point for eluting nonpolar compounds.
Typical Rf of Product ~0.11 in 10:1 Hexane/EtOAcBased on a structurally similar tert-butyl ester. The Rf value can be adjusted by changing the solvent polarity for optimal separation (ideal Rf is often between 0.2-0.4 for the target compound in the chosen TLC solvent system).
Silica Gel to Crude Product Ratio 30:1 to 50:1 (w/w)Ensures good separation without overloading the column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Recovery prep_column Prepare Silica Gel Column load_sample Load Crude Product prep_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_poor_separation Poor Separation cluster_no_elution No Elution cluster_fast_elution Product Elutes Too Fast start Problem Encountered During Chromatography check_tlc Review TLC Data start->check_tlc increase_polarity Increase Eluent Polarity start->increase_polarity decrease_polarity Decrease Initial Eluent Polarity start->decrease_polarity optimize_solvent Optimize Solvent System check_tlc->optimize_solvent repack_column Repack Column check_tlc->repack_column check_loading Check Sample Loading check_tlc->check_loading check_stability Check Compound Stability on Silica increase_polarity->check_stability change_stationary_phase Change Stationary Phase check_stability->change_stationary_phase

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Synthesis of Unsymmetrical Adipate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of unsymmetrical adipate (B1204190) esters.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of symmetrical diethyl adipate and di(2-ethylhexyl) adipate instead of the desired unsymmetrical ethyl (2-ethylhexyl) adipate. What is causing this and how can I minimize it?

A1: The formation of symmetrical diesters is a common side product in the synthesis of unsymmetrical adipates. This occurs because both carboxylic acid groups of adipic acid can react with either alcohol. The reaction is often a statistical mixture of the monoesters and diesters. To favor the formation of the unsymmetrical product, a stepwise approach is recommended. First, react adipic acid with one alcohol to form the monoester. After purification, the second alcohol can be introduced to form the desired unsymmetrical diester. Alternatively, using a limited amount of the first alcohol can help control the formation of the symmetrical diester.

Q2: I am observing unreacted adipic acid in my final product mixture. How can I improve the conversion rate?

A2: The presence of unreacted adipic acid is often due to the reversible nature of the Fischer-Speier esterification reaction.[1][2][3] The water produced during the reaction can hydrolyze the ester bond, reforming the carboxylic acid.[1][2] To drive the equilibrium towards the product side, it is crucial to remove water as it is formed, for example, by using a Dean-Stark apparatus. Additionally, using one of the alcohols in excess can also increase the reaction rate and drive the reaction to completion.[2]

Q3: After purification, I still have a mixture of the monoester and the diester. What are the best methods for separating these products?

A3: Separating the monoester, diester, and any remaining adipic acid can be challenging due to their similar polarities. Fractional distillation under reduced pressure is a common method, as the boiling points of the monoester and diester are typically different. Column chromatography on silica (B1680970) gel can also be an effective separation technique, particularly for smaller-scale reactions where high purity is required.

Q4: Can the choice of catalyst influence the formation of side products?

A4: Yes, the catalyst can play a significant role. While strong acid catalysts like sulfuric acid are common, they can sometimes promote side reactions.[4] In some modern synthesis routes, acidic materials used as catalyst supports have been found to catalyze side reactions.[5] Exploring alternative catalysts, such as solid acid catalysts or enzymatic catalysts like immobilized lipases, may offer better selectivity and milder reaction conditions, potentially reducing the formation of unwanted byproducts.[6]

Q5: I am considering a one-pot synthesis for the unsymmetrical adipate. What are the potential pitfalls of this approach?

A5: A one-pot synthesis, while seemingly more efficient, often leads to a statistical distribution of products, resulting in a mixture of the desired unsymmetrical diester and the two symmetrical diesters. This makes the purification process significantly more complex and can lead to lower yields of the target molecule. A sequential, two-step synthesis, where the monoester is first isolated and then reacted with the second alcohol, generally provides better control and higher purity of the final unsymmetrical adipate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of unsymmetrical adipate Statistical formation of symmetrical diesters.Employ a stepwise synthesis: 1) Form the monoester with the first alcohol. 2) Purify the monoester. 3) React the purified monoester with the second alcohol.
Incomplete reaction; equilibrium not driven to products.Use an excess of one alcohol and effectively remove water during the reaction (e.g., Dean-Stark trap).[2]
Presence of symmetrical diesters in product Simultaneous reaction of both carboxylic acid groups with both alcohols in a one-pot synthesis.Switch to a two-step synthesis as described above.
Unreacted adipic acid remains Reaction has not gone to completion due to equilibrium.Increase reaction time, use an excess of the alcohol, and ensure efficient water removal.
Insufficient catalyst activity.Increase catalyst loading or consider a more active catalyst.
Product mixture is difficult to separate Similar physical properties (e.g., boiling points, polarity) of the desired product and side products.For distillation, use a fractional distillation column under high vacuum. For chromatography, optimize the solvent system to achieve better separation on the column.
Formation of colored impurities Degradation of starting materials or products at high temperatures.Lower the reaction temperature and consider using a milder catalyst. If using distillation for purification, ensure it is performed under reduced pressure to lower the boiling points.

Experimental Protocols

Stepwise Synthesis of Unsymmetrical Ethyl (2-ethylhexyl) Adipate

Step 1: Synthesis of Monoethyl Adipate

A method to improve the yield of the monoester involves the initial conversion of adipic acid to adipic anhydride (B1165640).[7]

  • Anhydride Formation: Adipic acid is heated and refluxed with sulfuric acid in an organic solvent (e.g., trimethylbenzene) at 145-170 °C for 4-6 hours, with continuous removal of water.[7]

  • Reaction with Ethanol (B145695): After cooling and separating the sulfuric acid, absolute ethanol is added dropwise to the adipic anhydride solution.[7] The mixture is maintained at 45-65 °C for 1-4 hours.[7]

  • Purification: The organic solvent is removed under reduced pressure, and the resulting crude monoethyl adipate is purified by vacuum distillation. This method can yield monoethyl adipate with a purity of over 99% and a molar yield of 96-97%.[7]

Step 2: Synthesis of Ethyl (2-ethylhexyl) Adipate

  • Esterification: The purified monoethyl adipate is reacted with 2-ethylhexanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: The reaction is typically carried out in a solvent that allows for the azeotropic removal of water (e.g., toluene) using a Dean-Stark apparatus.

  • Purification: Upon completion of the reaction, the mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst, followed by washing with brine. The organic layer is then dried, and the solvent is removed. The final unsymmetrical diester is purified by vacuum distillation.

Process Visualization

The following diagram illustrates the reaction pathways in the synthesis of an unsymmetrical adipate ester, highlighting the formation of the desired product and the common side products.

G cluster_side Side Reactions AdipicAcid Adipic Acid Monoester Monoester (e.g., Monoethyl Adipate) AdipicAcid->Monoester + Alcohol 1 - H2O SymmetricalDiester1 Symmetrical Diester 1 (e.g., Diethyl Adipate) AdipicAcid->SymmetricalDiester1 + 2x Alcohol 1 - 2x H2O SymmetricalDiester2 Symmetrical Diester 2 (e.g., Di(2-ethylhexyl) Adipate) AdipicAcid->SymmetricalDiester2 + 2x Alcohol 2 - 2x H2O UnsymmetricalDiester Unsymmetrical Diester (e.g., Ethyl (2-ethylhexyl) Adipate) Monoester->UnsymmetricalDiester + Alcohol 2 - H2O UnsymmetricalDiester_rev Unsymmetrical Diester Monoester_rev Monoester UnsymmetricalDiester_rev->Monoester_rev + H2O AdipicAcid_rev Adipic Acid Monoester_rev->AdipicAcid_rev + H2O

Caption: Reaction pathways in unsymmetrical adipate synthesis.

References

Technical Support Center: Selective Saponification of Methyl Ester in tert-Butyl Methyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective saponification of the methyl ester in tert-butyl methyl adipate (B1204190).

Troubleshooting Guide

This guide addresses common issues encountered during the selective saponification of the methyl ester in tert-butyl methyl adipate.

Question: Why is my tert-butyl ester being hydrolyzed along with the methyl ester?

Answer:

Loss of selectivity, resulting in the hydrolysis of the tert-butyl ester, is a common challenge. The primary reason is that the reaction conditions are too harsh. The tert-butyl ester, while significantly more stable to basic conditions than the methyl ester due to steric hindrance, can still be cleaved under forcing conditions.[1][2][3]

Troubleshooting Steps:

  • Reduce Reaction Temperature: High temperatures can provide sufficient energy to overcome the steric hindrance of the tert-butyl group. Consider running the reaction at room temperature or even 0 °C.

  • Decrease Base Concentration: A high concentration of hydroxide (B78521) ions can lead to undesired side reactions. Use the minimum effective concentration of the base.

  • Shorten Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting methyl ester is consumed to prevent over-reaction.

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred for selective hydrolysis as it can be effective under milder conditions compared to sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5][6][7]

Question: The saponification of the methyl ester is incomplete. How can I improve the yield?

Answer:

Incomplete saponification of the methyl ester can be attributed to several factors that limit the reaction rate or extent.

Troubleshooting Steps:

  • Improve Solubility: this compound may have limited solubility in purely aqueous solutions. The use of a co-solvent system such as tetrahydrofuran (B95107) (THF)/water, methanol (B129727)/water, or dioxane/water is crucial to ensure the substrate and the hydroxide ions are in the same phase.[4][7][8]

  • Increase Equivalents of Base: Ensure at least one stoichiometric equivalent of the base is used. An excess (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, but be mindful of the potential for reduced selectivity.[8]

  • Elevate Temperature (with caution): If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 30-40 °C) can be beneficial. However, this must be balanced against the risk of hydrolyzing the tert-butyl ester.[4]

  • Vigorous Stirring: Ensure the reaction mixture is well-agitated to facilitate mass transfer between phases, especially if the substrate is not fully dissolved.

Question: I am observing the formation of byproducts other than the desired monoacid and the diacid. What could they be?

Answer:

While the primary side reaction is the formation of the diacid, other byproducts can arise, particularly if the reaction conditions are not optimized. For instance, if using an alcohol like methanol as a co-solvent, there is a possibility of transesterification, although under basic saponification conditions, the irreversible hydrolysis to the carboxylate salt is generally favored.[3][9]

Troubleshooting Steps:

  • Characterize Byproducts: Use analytical techniques such as NMR and Mass Spectrometry to identify the structure of the byproducts. This information will provide clues about the undesired reaction pathway.

  • Optimize Solvent System: If transesterification is suspected, consider using a non-alcoholic co-solvent like THF or dioxane.

Question: The work-up is difficult, and I am getting low recovery of my product due to emulsion formation. What can I do?

Answer:

Emulsion formation is a frequent issue during the work-up of saponification reactions, especially when a carboxylate salt is present.[10][11]

Troubleshooting Steps:

  • Acidification: After the reaction, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of around 4-5. This will protonate the carboxylate, making it more soluble in the organic phase and breaking the emulsion.[12]

  • Salting Out: Add a saturated solution of sodium chloride (brine) during the extraction. This increases the polarity of the aqueous phase and forces the organic product into the organic layer.

  • Use of a Different Extraction Solvent: If emulsions persist with common solvents like ethyl acetate (B1210297), try a less polar solvent like dichloromethane (B109758) or a mixture of solvents.

  • Centrifugation: If a stable emulsion has formed, centrifugation can be an effective way to separate the layers.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for the selective saponification of the methyl ester in this compound?

A1: The selectivity is based on the differential reactivity of the two ester groups towards base-catalyzed hydrolysis (saponification). The methyl ester is sterically less hindered and more susceptible to nucleophilic attack by the hydroxide ion. The tert-butyl ester is sterically bulky, which hinders the approach of the nucleophile to the carbonyl carbon, making it significantly more resistant to saponification under mild basic conditions.[2][3]

Q2: Which base is recommended for this selective saponification?

A2: Lithium hydroxide (LiOH) is often the base of choice for selective ester hydrolysis in complex molecules.[4][5][13] It provides a good balance of reactivity and selectivity. Potassium hydroxide (KOH) is generally a stronger saponification agent than sodium hydroxide (NaOH) and may also be used, but requires more careful control of reaction conditions to maintain selectivity.[10][14]

Q3: Can I use acidic conditions to selectively hydrolyze one of the esters?

A3: Yes, but the selectivity would be reversed. Under acidic conditions, the tert-butyl ester is readily cleaved via a mechanism involving the formation of a stable tert-butyl cation.[15] The methyl ester would also be hydrolyzed under acidic conditions, but typically requires harsher conditions (e.g., higher temperatures, longer reaction times). Therefore, acidic hydrolysis is suitable for the selective removal of the tert-butyl ester, not the methyl ester.

Q4: Are there any non-chemical methods for selective hydrolysis?

A4: Yes, enzymatic hydrolysis using lipases can offer excellent chemoselectivity.[16][17] Certain lipases can selectively hydrolyze the methyl ester while leaving the sterically hindered tert-butyl ester intact.[18] This method often proceeds under very mild conditions (e.g., neutral pH, room temperature) and can be a valuable alternative if chemical methods prove challenging.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting diester, the product monoacid, and the diacid byproduct. The disappearance of the starting material spot and the appearance of the product spot can be visualized under UV light (if the compound is UV active) or by staining. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Data Presentation

Table 1: Comparison of Reaction Conditions for Selective Ester Hydrolysis

BaseEquivalentsCo-SolventTemperature (°C)Time (h)SelectivityReference(s)
LiOH1.1 - 2.0THF/H₂O0 - 252 - 12High[4][13]
LiOH1.5Methanol/H₂O256High[5][6]
KOH1.0 - 1.5Methanol/H₂O25 - 401 - 5Moderate to High[8][14]
NaOH>1.0Ethanol/H₂O50 - 80>4Lower[8][10]
Ba(OH)₂1.0THF/H₂O2512 - 24Reported to be selective for mono-saponification[19]

Note: The conditions listed are general and may require optimization for this compound.

Experimental Protocols

Detailed Methodology for Selective Saponification of Methyl Ester in this compound

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)

  • Developing solvent for TLC (e.g., 7:3 Hexane:Ethyl Acetate)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and deionized water (e.g., a 3:1 to 2:1 v/v ratio). The volume should be sufficient to ensure the starting material is fully dissolved.

  • Preparation of Base Solution: In a separate container, dissolve LiOH·H₂O (1.2 eq) in a small amount of deionized water.

  • Reaction Initiation: Cool the solution of the diester to 0 °C using an ice bath. Add the LiOH solution dropwise to the stirred diester solution over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over a few hours. Monitor the progress of the reaction by TLC, spotting the reaction mixture against the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Quenching and Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully add 1 M HCl dropwise with stirring until the pH of the aqueous phase is between 4 and 5.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and shake gently. If an emulsion forms, add brine to help break it. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude monoacid.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Visualizations

G Logical Workflow for Troubleshooting Poor Selectivity start Problem: Hydrolysis of tert-Butyl Ester check_temp Is the reaction temperature > 25°C? start->check_temp reduce_temp Action: Reduce temperature to 0-25°C check_temp->reduce_temp Yes check_base_conc Is the base concentration high (>1.5 eq)? check_temp->check_base_conc No reduce_temp->check_base_conc reduce_base_conc Action: Reduce base to 1.1-1.2 eq check_base_conc->reduce_base_conc Yes check_time Is the reaction time prolonged? check_base_conc->check_time No reduce_base_conc->check_time reduce_time Action: Monitor by TLC and quench upon completion check_time->reduce_time Yes check_base_type Are you using a strong base like NaOH/KOH? check_time->check_base_type No reduce_time->check_base_type switch_base Action: Switch to a milder base like LiOH check_base_type->switch_base Yes end Improved Selectivity check_base_type->end No switch_base->end

Caption: Troubleshooting workflow for undesired hydrolysis of the tert-butyl ester.

G Experimental Workflow for Selective Saponification sub Dissolve this compound in THF/H2O cool Cool to 0°C sub->cool add_base Add LiOH(aq) dropwise cool->add_base react Stir and monitor by TLC add_base->react quench Quench with 1M HCl to pH 4-5 react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Purify Product (e.g., Chromatography) evaporate->purify

Caption: Step-by-step experimental workflow for the selective saponification.

References

Preventing side reactions during the synthesis of tert-Butyl methyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tert-Butyl methyl adipate (B1204190). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for tert-butyl methyl adipate?

A1: A common and effective route is a two-step process. The first step is the selective mono-esterification of adipic acid with methanol (B129727) to produce monomethyl adipate.[1] The second step involves the esterification of the remaining free carboxylic acid group of monomethyl adipate with a tert-butyl source, such as tert-butanol (B103910) or isobutylene (B52900), under acidic conditions.

Q2: What are the primary side products to expect during this synthesis?

A2: During the first step (mono-methylation), the main side product is dimethyl adipate.[2] In the second step (tert-butylation), potential side products include unreacted monomethyl adipate and the formation of isobutylene gas, especially at higher temperatures with strong acid catalysts.[3] Hydrolysis of the ester groups can also occur if water is present in the reaction mixture.

Q3: How can the formation of the diester (dimethyl adipate) be minimized during the initial mono-esterification?

A3: Several strategies can be employed to favor mono-esterification. Using a bifunctional alumina (B75360) catalyst has been shown to provide high selectivity for the monoester.[4] Another approach involves adding a certain molar ratio of dimethyl adipate to the initial reaction mixture, which can suppress its further formation as a by-product.[2] Controlling the stoichiometry of the alcohol and reaction time is also crucial.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of the crude product can typically be achieved through column chromatography to separate the desired mixed ester from starting materials (monomethyl adipate, adipic acid) and side products (dimethyl adipate).[5] Alternatively, vacuum distillation can be employed, especially for removing more volatile impurities. Washing the crude product with a mild base, like sodium bicarbonate solution, can help remove any unreacted acidic starting materials.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of Monomethyl Adipate (Step 1)

Potential Cause Troubleshooting Step Expected Outcome
Reaction at Equilibrium Esterification is a reversible reaction. Use an excess of methanol to shift the equilibrium towards the product.[6] Alternatively, remove water as it forms using a Dean-Stark apparatus.Increased conversion of adipic acid to the monoester.[7]
Inactive Catalyst If using a solid catalyst like Amberlyst-15 or alumina, ensure it is properly activated and dry.[6] For acid catalysts like H₂SO₄, use a fresh, concentrated supply.An increase in the reaction rate and overall yield.
Sub-optimal Temperature The reaction rate is temperature-dependent. Ensure the reaction is carried out at an appropriate temperature (e.g., reflux for methanol).[6]Driving the reaction to completion and improving the yield.
Excessive Diester Formation Reduce the reaction time and monitor the progress by TLC or GC to stop the reaction once the optimal amount of monoester is formed. Consider using a selective catalyst system.[4][5]Higher selectivity for the desired monomethyl adipate.

Issue 2: Low Yield of this compound (Step 2)

Potential Cause Troubleshooting Step Expected Outcome
Decomposition of tert-Butyl Source High temperatures can cause the decomposition of tert-butylating agents (e.g., tert-butanol) to form isobutylene gas.[3] Use milder reaction conditions or a more stable tert-butyl source.Minimized loss of the tert-butylating agent, leading to higher product yield.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the ester product or deactivate certain catalysts. The use of molecular sieves can help remove trace amounts of water.Minimize hydrolysis and other side reactions, leading to a higher yield of the target compound.[4]
Steric Hindrance The tert-butyl group is bulky, which can slow down the reaction. Ensure adequate reaction time and effective mixing. Consider using a catalyst that can accommodate sterically hindered substrates.Improved conversion to the final product.
Poor Quality Starting Materials Verify the purity of the monomethyl adipate starting material. Impurities from the first step can interfere with the second reaction.Consistent and reproducible yields by eliminating side reactions caused by impurities.

Quantitative Data Presentation

The following table summarizes reaction conditions for the selective mono-methylation of adipic acid.

Catalyst Alcohol Adipic Acid:Alcohol Ratio (molar) Temperature (°C) Time (h) Yield of Monoester (%) Reference
Alumina (bifunctional)Methanol1:50 (equiv.)2524High Selectivity[4][5]
Amberlyst-15Methanol1:1550-High Conversion[6]
None (Acid Catalyzed)Methanol1:8.780-851-4-[2]
Macroporous Cation Exchange ResinEthyl Formate1:250396.5 (Recovery)[8]

Experimental Protocols

Protocol 1: Synthesis of Monomethyl Adipate

  • To a round-bottom flask equipped with a reflux condenser, add adipic acid (1.0 eq), a large excess of methanol (e.g., 10-15 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[6]

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the desired conversion to monomethyl adipate is achieved (typically after several hours), cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to remove unreacted adipic acid and the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude monomethyl adipate.

  • The crude product can be purified further by vacuum distillation or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound

  • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve monomethyl adipate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tert-butyl acetate).

  • Add tert-butanol (e.g., 1.5-2.0 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a Lewis acid. Alternatively, a tert-butylating agent like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can be used with a catalyst like DMAP.[9]

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the pure this compound.

Visualizations

Synthesis of this compound AdipicAcid Adipic Acid MonomethylAdipate Monomethyl Adipate AdipicAcid->MonomethylAdipate Step 1: Mono-methylation DimethylAdipate Side Product: Dimethyl Adipate AdipicAcid->DimethylAdipate Over-reaction FinalProduct This compound MonomethylAdipate->FinalProduct Step 2: tert-Butylation Methanol Methanol (H₂SO₄ cat.) tBuOH tert-Butanol (H⁺ cat.) Isobutylene Side Product: Isobutylene tBuOH->Isobutylene Decomposition

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting Workflow Start Low Yield or Impure Product CheckStep1 Analyze Step 1 Product (Monomethyl Adipate) Start->CheckStep1 Step1OK Purity & Yield OK? CheckStep1->Step1OK TroubleshootStep1 Troubleshoot Step 1: - Check catalyst activity - Drive equilibrium forward - Optimize reaction time Step1OK->TroubleshootStep1 No CheckStep2 Analyze Final Product (this compound) Step1OK->CheckStep2 Yes TroubleshootStep1->CheckStep1 Step2OK Purity & Yield OK? CheckStep2->Step2OK TroubleshootStep2 Troubleshoot Step 2: - Use anhydrous conditions - Optimize temperature - Check starting material purity Step2OK->TroubleshootStep2 No Purification Optimize Purification: - Column Chromatography - Vacuum Distillation Step2OK->Purification Yes, but impure End Successful Synthesis Step2OK->End Yes, pure TroubleshootStep2->CheckStep2 Purification->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Selective Cleavage of Adipate Diesters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective cleavage of adipate (B1204190) diesters to produce monoesters.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective cleavage of a symmetric adipate diester?

The primary challenge is controlling the reaction to favor the formation of the monoester over the diacid. The hydrolysis is a consecutive reaction where the desired monoester intermediate can be further hydrolyzed to the adipic acid byproduct. Traditional alkaline hydrolysis methods often result in complex mixtures that are difficult to purify.[1] Achieving high chemoselectivity—cleaving only one of the two ester functions—is the main goal.[2]

Q2: What are the common methods for selective monohydrolysis of adipate diesters?

There are two primary approaches:

  • Chemical Hydrolysis (Saponification): This method typically involves using a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH), in a suitable solvent system.[1] Techniques like reactive distillation have been employed to remove the monoester from the reaction mixture as it forms, thus preventing the second hydrolysis step.[3][4][5]

  • Enzymatic Hydrolysis: This method uses enzymes, such as lipases or cutinases, which can offer very high chemoselectivity under mild conditions (pH, temperature).[2][6] This approach is often preferred for its high yields of monoester and minimal formation of the diacid byproduct.[6]

Q3: My chemical hydrolysis is producing too much adipic acid. How can I improve selectivity for the monoester?

Over-saponification leading to the diacid is a common problem. Here are several strategies to mitigate it:

  • Control Stoichiometry: Use a precise, often slightly less than one, equivalent of the base.

  • Lower the Temperature: Performing the reaction at 0°C has been shown to yield clean reaction mixtures and high yields of the half-ester.[1]

  • Choose the Right Solvent System: A semi-two-phase system using tetrahydrofuran (B95107) (THF) and water with aqueous NaOH can be highly efficient, yielding monoesters in near-quantitative yields.[1]

  • Reduce Reaction Time: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction once the optimal amount of monoester has formed.

  • Use Reactive Distillation: This technique continuously removes the monoester product from the reaction zone, preventing its subsequent conversion to the diacid. This method has been shown to enhance the conversion to monoester to 86%, compared to just 15.3% for a standard reaction.[3][7][8]

Q4: Which enzymes are effective for the selective desymmetrization of adipate diesters?

Several lipases and cutinases have been successfully used. For example:

  • Cutinase ACut2 from Blastobotrys raffinosifermentans has demonstrated high chemoselectivity, achieving 98% monoethyl adipate (MEA) with only 2% adipic acid (AA) after optimization of pH, temperature, and enzyme loading.[2]

  • Lipase (B570770) Alip2 , also from B. raffinosifermentans, converted 96% of diethyl adipate (DEA) to MEA within 30 minutes, with only 1.6% of adipic acid being formed under optimized conditions.[6] It is important to note that not all lipases are suitable; for instance, Candida antarctica Lipase B (CALB) was found to be non-chemoselective for this transformation.[2]

Q5: How do I monitor the progress of the hydrolysis reaction?

Regular monitoring is crucial to stop the reaction at the point of maximum monoester concentration. Common analytical methods include:

  • Chromatography: TLC, GC, and High-Performance Liquid Chromatography (HPLC) are used to separate and quantify the starting diester, the monoester product, and the diacid byproduct.

  • Mass Spectrometry (MS): LC-MS is particularly useful for identifying and tracking the formation of products in real-time.[9][10]

  • Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the functional groups present in the reaction mixture.[3][4]

Q6: What is the best way to purify the adipate monoester after the reaction?

Purification strategies depend on the reaction outcome and the scale.

  • Extraction: After quenching the reaction and carefully acidifying the mixture, the monoester can often be separated from the more water-soluble diacid salt via liquid-liquid extraction.

  • Silica Gel Column Chromatography: This is a reliable method for separating the monoester from unreacted diester and any diacid byproduct, resulting in a high-purity product.[1]

  • Distillation: For thermally stable monoesters, distillation under reduced pressure can be an effective purification method, especially on a larger scale.[11]

Troubleshooting Guide

Below is a troubleshooting workflow and common issues encountered during selective adipate diester cleavage.

Troubleshooting_Workflow start Start: Low Monoester Yield or Purity check_composition Analyze Reaction Mixture (TLC, GC, LC-MS) start->check_composition high_diacid High Diacid Concentration? check_composition->high_diacid Check Byproducts high_diester High Unreacted Diester? high_diacid->high_diester No solution_diacid Reduce Reactivity: - Lower Temperature (e.g., 0°C) - Reduce Base Equivalents - Decrease Reaction Time - Switch to Enzymatic Method high_diacid->solution_diacid Yes (Over-reaction) solution_diester Increase Conversion: - Increase Temperature - Increase Reaction Time - Check Reagent Purity/Activity - Optimize Stoichiometry high_diester->solution_diester Yes (Incomplete Reaction) solution_purification Purification Issue: - Optimize pH for Extraction - Use Column Chromatography - Consider Reactive Distillation high_diester->solution_purification No (Complex Mixture) end Achieved High Yield and Purity solution_diacid->end solution_diester->end solution_purification->end

Caption: Troubleshooting decision tree for low monoester yield.

Reaction Pathway & Experimental Workflow

The selective hydrolysis of an adipate diester is a two-step process. The goal is to stop the reaction after the first step.

Reaction_Pathway Diester Adipate Diester (R-OOC-(CH₂)₄-COO-R) Monoester Adipate Monoester (R-OOC-(CH₂)₄-COOH) Diester->Monoester Step 1 (Desired Hydrolysis) Diacid Adipic Acid (HOOC-(CH₂)₄-COOH) Monoester->Diacid Step 2 (Undesired Over-hydrolysis)

Caption: Consecutive reaction pathway for adipate diester hydrolysis.

A general workflow for performing and analyzing the reaction is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Isolation & Analysis setup Reaction Setup Substrate (Diester) Reagent (Base or Enzyme) Solvent (e.g., THF/Water) monitor Run & Monitor Control Temperature Monitor via TLC/GC/LC-MS setup->monitor workup Work-up Quench Reaction Adjust pH (Acidify) monitor->workup purify Purification Liquid-Liquid Extraction Column Chromatography or Distillation workup->purify analyze Final Analysis Yield Calculation Purity Check (NMR, GC) purify->analyze

References

Conditions for selective cleavage of methyl vs tert-butyl esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective cleavage of methyl and tert-butyl esters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the selective cleavage of a tert-butyl ester in the presence of a methyl ester?

The selective cleavage of a tert-butyl ester over a methyl ester is primarily based on their differing reaction mechanisms under acidic conditions. Tert-butyl esters can be cleaved under milder acidic conditions because the mechanism proceeds through a stable tertiary carbocation intermediate (AAL1 or SN1-type mechanism).[1][2] This pathway requires less energy than the bimolecular attack of water on the protonated methyl ester (AAC2 mechanism), which is the operative pathway for methyl ester hydrolysis and generally requires harsher conditions.[2][3]

Q2: I need to remove a tert-butyl ester without affecting a methyl ester in my molecule. What are the recommended conditions?

For selective deprotection of a tert-butyl ester, you can use mild acidic conditions that are insufficient to cleave the more robust methyl ester. Several methods are available:

  • Aqueous Phosphoric Acid (85 wt%): This is an effective and environmentally benign reagent for the deprotection of tert-butyl esters. It offers good selectivity in the presence of methyl esters.[4]

  • Trifluoroacetic Acid (TFA): TFA in a solvent like dichloromethane (B109758) (DCM) is a very common and effective method.[5] However, care must be taken as prolonged reaction times or higher temperatures can also cleave other acid-sensitive groups.

  • Zinc Bromide (ZnBr₂): This Lewis acid in DCM can selectively cleave tert-butyl esters, even in the presence of other acid-labile groups like Fmoc-protected amines.[5][6][7]

  • Silica (B1680970) Gel: Refluxing in toluene (B28343) with silica gel has been reported as a mild method for cleaving tert-butyl esters.[8]

Q3: Under what conditions can I cleave a methyl ester while leaving a tert-butyl ester intact?

This scenario is less common due to the higher reactivity of tert-butyl esters to acid. However, selective cleavage of a methyl ester can be achieved under specific non-acidic conditions:

  • Saponification: Basic hydrolysis using reagents like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like THF/water or methanol/water will cleave the methyl ester.[9][10] Tert-butyl esters are generally stable to these basic conditions.

  • Nucleophilic Cleavage: Reagents like thiophenol with catalytic potassium fluoride (B91410) (KF) in NMP can chemoselectively deprotect methyl esters under non-hydrolytic, neutral conditions.[11]

Q4: My selective tert-butyl ester deprotection with mild acid is also cleaving my methyl ester. What could be the problem?

  • Reaction Time and Temperature: You may be running the reaction for too long or at too high a temperature. Even mild acids can cleave methyl esters if the conditions are forced. Try reducing the reaction time and temperature and monitor the reaction closely using TLC or LC-MS.

  • Acid Concentration: The concentration of the acid might be too high. Consider using a more dilute solution.

  • Substrate Effects: The electronic and steric environment of the methyl ester in your specific molecule might make it unusually labile. In such cases, you may need to screen alternative, milder deprotection methods for the tert-butyl group (e.g., ZnBr₂ or enzymatic cleavage if applicable).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Both methyl and tert-butyl esters are cleaved during selective tert-butyl deprotection. Reaction conditions (time, temperature, acid concentration) are too harsh.Reduce reaction time and/or temperature. Use a lower concentration of the acid. Monitor the reaction progress closely.
The chosen acid is too strong for the specific substrate.Switch to a milder Lewis acid like ZnBr₂ or use aqueous phosphoric acid.[4][6]
Low yield of the deprotected carboxylic acid from a methyl ester. Incomplete saponification.Increase the amount of base (e.g., LiOH, NaOH), reaction time, or temperature. Ensure adequate solvent miscibility (e.g., using THF/water).[10]
Product is water-soluble and lost during workup.If the product carboxylate is small and polar, consider an acidic workup followed by extraction with a more polar organic solvent or use a non-hydrolytic cleavage method.[12]
Side reactions observed during methyl ester cleavage with strong base. The substrate contains other base-sensitive functional groups.Consider using milder, non-hydrolytic nucleophilic cleavage methods, such as thiophenol and KF.[11]

Quantitative Data Summary

The following table summarizes various conditions for the selective cleavage of tert-butyl and methyl esters.

Ester Type Reagent(s) Solvent Temperature Time Yield (%) Notes Reference(s)
tert-Butyl 85% H₃PO₄-RT1-5 h>90Selective over methyl and benzyl (B1604629) esters.[4]
tert-Butyl ZnBr₂CH₂Cl₂RT24 h~90Selective over some other acid-labile groups.[6]
tert-Butyl p-TsOH (microwave)Solvent-free-3-4 min85-95Rapid deprotection of aromatic tert-butyl esters.[13]
tert-Butyl Magic Blue, Et₃SiHCH₂Cl₂RT1-14 hup to 95Mild, radical-mediated deprotection.[14]
Methyl LiOHTHF/MeOH/H₂ORT1-4 h>90Standard saponification conditions.[10]
Methyl PhSH, KF (catalytic)NMP190 °C10 min>90Non-hydrolytic, neutral conditions.[11]
Methyl AlCl₃, N,N-dimethylanilineCH₂Cl₂RT-HighDeprotection of N-Fmoc-amino acid methyl esters.

Experimental Protocols

Protocol 1: Selective Cleavage of a tert-Butyl Ester with Aqueous Phosphoric Acid
  • Dissolve Substrate: Dissolve the substrate containing both methyl and tert-butyl ester functionalities in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add Reagent: To the solution, add 85 wt% aqueous phosphoric acid (typically 2-5 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting carboxylic acid by column chromatography or recrystallization if necessary.[4]

Protocol 2: Selective Cleavage of a Methyl Ester via Saponification
  • Dissolve Substrate: Dissolve the ester in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 v/v).

  • Add Base: Add an excess of lithium hydroxide (LiOH) (typically 2-5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive esters.

  • Workup: Acidify the reaction mixture to a pH of ~2-3 with a dilute acid (e.g., 1N HCl). Extract the carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified if needed.[10]

Visualization

G Logic for Selective Ester Cleavage cluster_conditions Choice of Cleavage Conditions cluster_mechanism Primary Reaction Mechanism cluster_outcome Result start Molecule with Methyl and tert-Butyl Esters acid Mild Acidic Conditions (e.g., H3PO4, ZnBr2, TFA) start->acid Goal: Cleave t-Butyl base Basic Conditions (e.g., LiOH, NaOH) start->base Goal: Cleave Methyl a_tbu AAL1 (SN1-type) Stable t-Butyl Cation acid->a_tbu t-Butyl Ester a_me AAC2 (Bimolecular) acid->a_me Methyl Ester (slower) b_me BAC2 (Saponification) base->b_me Methyl Ester b_tbu No Reaction base->b_tbu t-Butyl Ester select_tbu Selective Cleavage of tert-Butyl Ester a_tbu->select_tbu select_me Selective Cleavage of Methyl Ester b_me->select_me

Caption: Decision workflow for selective ester cleavage.

References

Mitigating di-ester formation during mono-esterification of adipic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the mono-esterification of adipic acid. Our goal is to help you mitigate the formation of di-ester byproducts and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the mono-esterification of adipic acid. Each entry details potential causes and provides actionable solutions.

Issue: High Yield of Di-ester Byproduct

  • Potential Cause 1: Reaction Conditions Favoring Di-esterification. Standard esterification conditions can often lead to the formation of a significant amount of the di-ester.[1][2][3]

    • Solution: Employ strategies that selectively favor mono-ester formation. One effective method is to use a large excess of the alcohol, which can shift the equilibrium towards the mono-ester.[4][5] Another approach involves the continuous removal of the mono-ester from the reaction mixture as it is formed, for instance, by using a non-polar solvent for extraction.[1][6]

  • Potential Cause 2: Inappropriate Catalyst Selection. The choice of catalyst can significantly influence the selectivity of the reaction.

    • Solution: Utilize catalysts known for promoting selective mono-esterification. Strongly acidic ion-exchange resins have been shown to provide high selectivity for mono-ester formation.[7] Alumina (B75360) can also be used as a solid support to selectively esterify one carboxyl group.[8][9][10]

  • Potential Cause 3: Prolonged Reaction Time. Leaving the reaction to proceed for an extended period can increase the likelihood of the mono-ester reacting further to form the di-ester.

    • Solution: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) to determine the optimal time to stop the reaction.[5]

Issue: Low Conversion of Adipic Acid

  • Potential Cause 1: Insufficient Catalyst Activity or Loading. The catalyst may not be active enough or used in a sufficient quantity to drive the reaction forward effectively.

    • Solution: Increase the catalyst loading. For instance, when using an Amberlyst 15 catalyst, increasing the loading can lead to a higher conversion of adipic acid.[4] Ensure the catalyst is fresh and has not been deactivated.

  • Potential Cause 2: Suboptimal Reaction Temperature. The reaction temperature may be too low to achieve a reasonable reaction rate.

    • Solution: Increase the reaction temperature. The rate of esterification generally increases with temperature.[4][11] However, be mindful that excessively high temperatures can also promote side reactions.[5]

  • Potential Cause 3: Presence of Water in the Reaction Mixture. Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants, limiting conversion.[5]

    • Solution: Remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus for azeotropic distillation or by adding a drying agent.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the mono-esterification of adipic acid?

The main challenge is preventing the second carboxylic acid group from reacting to form a di-ester.[1][2][3] Since both carboxylic acid groups are chemically equivalent, controlling the reaction to favor the formation of the mono-ester requires specific strategies.

Q2: Which catalysts are recommended for selective mono-esterification?

Several catalysts have been shown to be effective for selective mono-esterification:

  • Strongly Acidic Ion-Exchange Resins (e.g., Amberlyst 15, Amberlyst 35): These have demonstrated high selectivity for mono-ester formation.[4][7][11]

  • Alumina (Al₂O₃): Alumina can be used as a solid support where the dicarboxylic acid is adsorbed through one of its carboxyl groups, leaving the other available for selective esterification.[8][9][10]

Q3: How does the alcohol-to-adipic acid molar ratio affect the reaction?

Using a large excess of the alcohol can shift the reaction equilibrium to favor the formation of the mono-ester.[4][5] For example, in the esterification of adipic acid with methanol (B129727), increasing the alcohol-to-acid ratio has been shown to increase the conversion of the acid.[4]

Q4: What is an alternative method to direct esterification for obtaining a high purity of mono-ester?

An alternative route involves first converting adipic acid to adipic anhydride (B1165640). The resulting anhydride can then undergo alcoholysis to produce the mono-ester with high purity and yield, effectively reducing the formation of the di-ester byproduct.[2]

Quantitative Data Summary

CatalystAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Mono-ester Yield (%)Di-ester Yield (%)Reference
Amberlyst 15Methanol15:150-High Conversion-[4]
Alumina (Al₂O₃)Methanol50:1254880Very High Selectivity[12]
Sulfuric AcidEthanol18.8:1Reflux120>96 (purity)-[1][6]
Adipic Anhydride RouteEthanol-45-651-496-97Low[2][3]

Experimental Protocols

Protocol 1: Selective Mono-esterification using an Ion-Exchange Resin (Amberlyst 15)

This protocol is based on the kinetic study of adipic acid esterification with methanol over Amberlyst 15.[4]

  • Apparatus Setup: Assemble a three-necked glass reactor equipped with a mechanical stirrer and a reflux condenser.

  • Reactant Charging: Charge the reactor with adipic acid and a significant molar excess of methanol (e.g., a 15:1 alcohol to acid ratio).[4]

  • Catalyst Addition: Add the Amberlyst 15 catalyst (e.g., 7% w/w of the total reaction mixture).[4]

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-60°C) and stir vigorously to ensure good contact between the reactants and the catalyst.[4]

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing the concentration of unreacted acid by titration with a standard NaOH solution.[4]

  • Work-up: Once the desired conversion is achieved, cool the reaction mixture and separate the catalyst by filtration. The excess methanol can be removed by distillation.

Protocol 2: Selective Mono-esterification via Adipic Anhydride

This protocol is based on a method for synthesizing adipic acid monoethyl ester with high purity.[2][3]

  • Anhydride Formation:

    • Heat a mixture of adipic acid and a catalytic amount of sulfuric acid in an organic solvent (e.g., toluene) to reflux (145-170°C).[3]

    • Continuously remove the water formed during the reaction using a Dean-Stark apparatus for 4-6 hours.[3]

    • Cool the reaction mixture and separate the sulfuric acid.

  • Alcoholysis:

    • To the resulting adipic anhydride solution, slowly add absolute ethanol.

    • Maintain the temperature at 45-65°C for 1-4 hours to allow for the alcoholysis to complete.[3]

  • Purification:

    • Remove the organic solvent under reduced pressure.

    • Distill the residue to obtain the pure adipic acid monoethyl ester.[3]

Visualizations

Reaction_Pathway Adipic_Acid Adipic Acid Monoester Mono-ester Adipic_Acid->Monoester + Alcohol - H₂O Diester Di-ester Monoester->Diester + Alcohol - H₂O Alcohol Alcohol Alcohol2 Alcohol Water H₂O Water2 H₂O Troubleshooting_Diester High_Diester High Di-ester Formation Cause1 Unfavorable Reaction Conditions High_Diester->Cause1 Cause2 Inappropriate Catalyst High_Diester->Cause2 Cause3 Prolonged Reaction Time High_Diester->Cause3 Solution1 Use large excess of alcohol or continuous extraction Cause1->Solution1 Solution2 Use selective catalysts (e.g., Ion-exchange resin, Alumina) Cause2->Solution2 Solution3 Monitor reaction closely (TLC) and optimize time Cause3->Solution3 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Setup Reactor Charge 2. Charge Reactants (Adipic Acid, Alcohol) Setup->Charge Catalyst 3. Add Catalyst Charge->Catalyst Heat 4. Heat and Stir Catalyst->Heat Monitor 5. Monitor Progress Heat->Monitor Cool 6. Cool Mixture Monitor->Cool Filter 7. Separate Catalyst Cool->Filter Purify 8. Purify Product (e.g., Distillation) Filter->Purify

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of tert-Butyl Methyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of tert-Butyl methyl adipate (B1204190), a non-symmetrical diester with potential applications in drug delivery and material science. The selection of an appropriate analytical method is critical for ensuring purity, confirming structure, and quantifying the compound in various matrices. This document outlines the principles, experimental considerations, and expected outcomes for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction to tert-Butyl Methyl Adipate and its Analysis

This compound is an aliphatic ester featuring both a methyl and a bulky tert-butyl ester group at the termini of a six-carbon chain. This asymmetric structure imparts unique chemical properties that may be leveraged in the synthesis of polymers and as a linker in drug delivery systems.[1] Accurate and robust analytical methods are therefore essential for its characterization during synthesis, for quality control, and in metabolic or environmental studies.

Comparison of Key Analytical Methods

The choice of analytical technique depends on the specific information required, such as identity confirmation, purity assessment, or quantification. The following table summarizes the primary applications and performance characteristics of four common analytical methods for the characterization of this compound.

Analytical Technique Primary Application Information Provided Strengths Limitations
GC-MS Purity assessment, identification of volatile impurities, quantification.Molecular weight, fragmentation pattern, retention time.High sensitivity and selectivity, excellent for separating volatile compounds.[2][3]Requires derivatization for non-volatile compounds, potential for thermal degradation.[4]
NMR Spectroscopy Unambiguous structure elucidation, purity determination.Precise molecular structure, identification of isomers, quantification.Non-destructive, provides detailed structural information.[5][6]Lower sensitivity compared to MS, can be complex to interpret for mixtures.
FT-IR Spectroscopy Functional group identification, confirmation of synthesis.Presence of specific chemical bonds (e.g., C=O, C-O).Fast, non-destructive, requires minimal sample preparation.[7][8]Provides limited structural information, not suitable for quantification on its own.
HPLC Purity determination of non-volatile samples, quantification.Retention time, UV-Vis absorbance.Suitable for non-volatile and thermally labile compounds, versatile with different detectors.[9]Lower resolution than GC for some compounds, requires soluble samples.

Experimental Protocols and Data Interpretation

This section provides detailed experimental methodologies and expected data for each analytical technique when applied to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, it can be used to assess purity and identify any residual starting materials or by-products from its synthesis.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. The concentration should be in the range of 10-100 µg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature: 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min to ensure separation of components with different boiling points.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Interpretation:

The GC chromatogram will show a major peak corresponding to this compound, with the retention time being characteristic of the compound under the specified conditions. The mass spectrum of this peak will exhibit a molecular ion peak (if stable enough) and a characteristic fragmentation pattern that can be used to confirm the structure. Expected fragments would arise from the loss of the tert-butyl group, methoxy (B1213986) group, and cleavage of the aliphatic chain.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Solution Diluted Sample Sample->Solution Solvent Volatile Solvent (e.g., DCM) Solvent->Solution Injector Injection Solution->Injector GC_Column GC Separation Injector->GC_Column Ionization EI Ionization GC_Column->Ionization MS_Detection Mass Detection Ionization->MS_Detection Chromatogram Chromatogram (Purity) MS_Detection->Chromatogram MS_Detection->Chromatogram Mass_Spectrum Mass Spectrum (Structure) MS_Detection->Mass_Spectrum Library_Search Database Comparison Mass_Spectrum->Library_Search

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for the complete characterization of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Interpretation:

  • ¹H NMR: The spectrum is expected to show distinct signals for the methyl protons, the tert-butyl protons, and the methylene (B1212753) protons of the adipate backbone. The chemical shifts, integration values, and coupling patterns will be characteristic of the molecule's structure.

    • A singlet for the methyl ester protons (~3.6 ppm).

    • A singlet for the tert-butyl protons (~1.4 ppm).

    • Multiplets for the four sets of methylene protons in the adipate chain (in the range of 1.6-2.4 ppm).

  • ¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including the two different carbonyl carbons of the ester groups, the carbons of the methyl and tert-butyl groups, and the methylene carbons of the backbone.

NMR Structure-Spectrum Correlation

NMR_Correlation cluster_structure Molecular Structure cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals struct CH₃-O-C(=O)-(CH₂)₄-C(=O)-O-C(CH₃)₃ H_Me ~3.6 ppm (s, 3H) struct->H_Me CH₃-O H_tBu ~1.4 ppm (s, 9H) struct->H_tBu -C(CH₃)₃ H_alpha ~2.2-2.4 ppm (m, 4H) struct->H_alpha -C(=O)-CH₂- H_beta ~1.6-1.7 ppm (m, 4H) struct->H_beta -CH₂-CH₂- C_CO_Me ~174 ppm struct->C_CO_Me CH₃-O-C=O C_CO_tBu ~173 ppm struct->C_CO_tBu -(CH₂)₄-C=O-O C_quat ~80 ppm struct->C_quat -O-C(CH₃)₃ C_Me ~51 ppm struct->C_Me CH₃-O- C_tBu ~28 ppm struct->C_tBu -C(CH₃)₃ C_alpha ~34 ppm struct->C_alpha -C(=O)-CH₂- C_beta ~24 ppm struct->C_beta -CH₂-CH₂-

Caption: Predicted NMR correlations for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in a molecule, making it useful for monitoring the progress of a synthesis.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) if it is a liquid. If it is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Background: A background spectrum should be collected before running the sample.

Data Interpretation:

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional groups and the aliphatic chain.

  • C=O Stretch: A strong absorption band around 1735 cm⁻¹ corresponding to the carbonyl stretching of the two ester groups.

  • C-O Stretch: Strong absorption bands in the region of 1250-1150 cm⁻¹ due to the C-O stretching of the ester linkages.

  • C-H Stretch: Absorption bands just below 3000 cm⁻¹ corresponding to the C-H stretching of the aliphatic methylene and methyl groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for non-volatile or thermally labile compounds.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. The concentration should be optimized to be within the linear range of the detector.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. For example, a gradient from 50% acetonitrile in water to 95% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: A UV detector set at a low wavelength (e.g., 210 nm) where the ester carbonyl group may show some absorbance. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) would be more universal detectors for this compound.

Data Interpretation:

The HPLC chromatogram will show a peak at a specific retention time for this compound. The purity of the sample can be assessed by the relative area of this peak compared to any impurity peaks. Quantification can be achieved by creating a calibration curve using standards of known concentration.

By employing a combination of these analytical methods, researchers can confidently determine the structure, purity, and quantity of this compound, ensuring the quality and reliability of their research and development activities.

References

Comparative Analysis of Adipate Esters via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the ¹H NMR chemical shift assignments for tert-Butyl methyl adipate (B1204190) in comparison with its structural analogs, dimethyl adipate and diethyl adipate.

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for tert-Butyl methyl adipate, dimethyl adipate, and diethyl adipate. The chemical shift assignments are presented to aid researchers, scientists, and drug development professionals in the structural elucidation and purity assessment of these compounds.

¹H NMR Chemical Shift Assignments

The ¹H NMR spectra of adipate esters are characterized by distinct signals corresponding to the protons of the adipate backbone and the ester functional groups. The chemical environment of each proton determines its specific chemical shift (δ) in parts per million (ppm). The following table summarizes the experimental and predicted ¹H NMR chemical shift assignments for the three adipate esters in deuterated chloroform (B151607) (CDCl₃).

Compound Structure Proton Assignment Multiplicity Chemical Shift (δ, ppm)
This compound a (-C(CH₃)₃)Singlet~1.45 (Predicted)
b (-OCH₃)Singlet~3.67 (Predicted)
c (-CH₂-C=O)Triplet~2.30 (Predicted)
d (-CH₂-CH₂-C=O)Multiplet~1.65 (Predicted)
Dimethyl adipate a (-OCH₃)Singlet3.67
b (-CH₂-C=O)Triplet2.33
c (-CH₂-CH₂-C=O)Multiplet1.67
Diethyl adipate a (-O-CH₂-CH₃)Quartet4.12
b (-O-CH₂-CH₃)Triplet1.25
c (-CH₂-C=O)Triplet2.29
d (-CH₂-CH₂-C=O)Multiplet1.66

Note: The chemical shifts for this compound are predicted based on analogous structures and typical chemical shift ranges for tert-butyl and methyl ester groups.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for acquiring high-resolution ¹H NMR spectra of small organic molecules.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the adipate ester sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • The ¹H NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

  • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming the spectrometer.

  • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

  • Key acquisition parameters to consider include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative measurements, a longer relaxation delay (at least 5 times the longest T₁ relaxation time) is crucial.

3. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks have a positive, absorptive lineshape.

  • The baseline of the spectrum is corrected to be flat.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • The signals are integrated to determine the relative ratios of the different protons in the molecule.

Structural Comparison of Adipate Esters

The following diagram illustrates the structural relationship between the three compared adipate esters, highlighting the differing ester functionalities that lead to variations in their respective ¹H NMR spectra.

G cluster_0 Adipate Backbone cluster_1 Ester Groups cluster_2 Resulting Esters Adipate O=C-(CH₂)₄-C=O DimethylAdipate Dimethyl Adipate Adipate->DimethylAdipate 2x Methyl DiethylAdipate Diethyl Adipate Adipate->DiethylAdipate 2x Ethyl TertButylMethylAdipate This compound Adipate->TertButylMethylAdipate 1x Methyl, 1x tert-Butyl Methyl -OCH₃ Methyl->DimethylAdipate Methyl->TertButylMethylAdipate Ethyl -OCH₂CH₃ Ethyl->DiethylAdipate TertButyl -OC(CH₃)₃ TertButyl->TertButylMethylAdipate

Caption: Structural relationship of adipate esters.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of tert-Butyl Methyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by breaking down molecules into characteristic fragment ions. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of tert-Butyl methyl adipate (B1204190) against related diesters, supported by established fragmentation principles.

The fragmentation of tert-Butyl methyl adipate is predicted to be a composite of the characteristic fragmentation pathways of its constituent functional groups: a methyl ester and a tert-butyl ester, linked by a six-carbon aliphatic chain. The stability of the resulting fragment ions, particularly the tert-butyl carbocation, is expected to be a dominant factor in the observed mass spectrum.

Predicted Fragmentation Pattern of this compound

The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways, primarily driven by the lability of the tert-butyl group and established ester fragmentation mechanisms such as alpha-cleavage and McLafferty rearrangements.

A prominent feature in the spectrum is the expected formation of a highly stable tert-butyl carbocation at m/z 57. This ion arises from the cleavage of the C-O bond of the tert-butyl ester. Another significant fragmentation pathway involves the loss of a methoxy (B1213986) radical (•OCH₃) from the methyl ester end, leading to the formation of an acylium ion.

The adipate backbone itself can undergo cleavage, resulting in a series of hydrocarbon fragments. Additionally, McLafferty rearrangements, a common fragmentation route for esters with gamma-hydrogens, are possible, leading to the elimination of neutral molecules and the formation of characteristic radical cations.[1][2]

Comparative Analysis of Fragmentation Patterns

To provide a comprehensive understanding, the predicted fragmentation of this compound is compared with the known fragmentation patterns of symmetrical diesters of adipic acid: Dimethyl adipate and Diethyl adipate.[3][4]

Fragment Ion (m/z)Predicted for this compoundObserved in Dimethyl adipateObserved in Diethyl adipateFragmentation Pathway
57 High AbsentAbsentFormation of tert-butyl carbocation ([C(CH₃)₃]⁺)
59 ModerateModerateLow[CH₃OCO]⁺ ion from α-cleavage at the methyl ester
74 LowHigh LowMcLafferty rearrangement at the methyl ester end
101 LowLowHigh McLafferty rearrangement at the ethyl ester end
115 ModerateModerateModerateLoss of •OCH₃ and subsequent loss of H₂O
129 ModerateHigh ModerateLoss of •OCH₃ from molecular ion
143 ModerateLowLowLoss of •OC(CH₃)₃ from molecular ion
157 LowAbsentAbsentLoss of •CH₃ and CO₂
171 LowAbsentAbsentLoss of •C(CH₃)₃
185 LowAbsentAbsentMolecular ion minus a methyl group [M-15]⁺
216 Very Low/Absent Very Low/Absent Very Low/Absent Molecular Ion [M]⁺

Table 1: Comparison of key fragment ions in the predicted EI mass spectrum of this compound and the observed spectra of Dimethyl adipate and Diethyl adipate.

Fragmentation Pathway Diagram

The following diagram illustrates the principal fragmentation pathways predicted for this compound upon electron ionization.

Fragmentation_Pattern M This compound (M, m/z 216) F57 [C(CH₃)₃]⁺ m/z 57 M->F57 - •C₇H₁₁O₄ F143 [M - C(CH₃)₃]⁺ m/z 159 M->F143 - •C(CH₃)₃ F185 [M - OCH₃]⁺ m/z 185 M->F185 - •OCH₃ F74 McLafferty Ion m/z 74 M->F74 McLafferty Rearrangement F115 [C₆H₇O₃]⁺ m/z 115 F143->F115 - CO F59 [CH₃OCO]⁺ m/z 59 F185->F59 - C₇H₁₂O

Figure 1: Predicted fragmentation of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform a serial dilution to a final concentration of 10-100 µg/mL for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion (if present) and major fragment ions.

  • Compare the obtained spectrum with a library of known spectra (if available) and the predicted fragmentation pattern.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation, when compared with known analogs, offers a robust framework for the structural elucidation and identification of this compound in complex mixtures. The provided experimental protocol offers a starting point for researchers to obtain high-quality mass spectra for their own analyses.

References

A Comparative Guide: GC-MS vs. LC-MS for the Analysis of tert-Butyl Methyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of tert-Butyl methyl adipate (B1204190). This asymmetrical adipate ester's unique structure presents specific analytical considerations that influence the choice between these two methods.

Executive Summary

The selection of an optimal analytical technique hinges on the physicochemical properties of the analyte . tert-Butyl methyl adipate, with a molecular weight of 216.3 g/mol and a chemical formula of C₁₁H₂₀O₄, is a diester of adipic acid. The presence of a thermally labile tert-butyl group is a critical factor to consider, as it may undergo decomposition at the elevated temperatures typically used in GC-MS analysis.

GC-MS is a robust technique for volatile and thermally stable compounds. While many adipate esters are amenable to GC-MS analysis, the tert-butyl group in this compound is prone to thermal degradation in the heated GC inlet, potentially leading to inaccurate quantification.

LC-MS , conversely, is well-suited for a broader range of compounds, including those that are non-volatile or thermally sensitive. As the analysis is performed at or near ambient temperatures, the risk of thermal decomposition of this compound is eliminated. This makes LC-MS the more reliable and recommended method for the direct analysis of this compound.

At a Glance: GC-MS vs. LC-MS for this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity in a liquid mobile phase.
Analyte Volatility Requires volatile or semi-volatile compounds.Suitable for a wide range of polarities and volatilities.
Thermal Stability Potential for thermal decomposition of the tert-butyl group.No risk of thermal decomposition.
Sample Preparation Typically involves liquid-liquid or solid-phase extraction.Often involves protein precipitation, liquid-liquid, or solid-phase extraction.
Derivatization May be required to improve volatility and thermal stability.Generally not required for this analyte.
Sensitivity Generally provides good sensitivity.Often offers higher sensitivity, especially with tandem MS.
Recommendation Not recommended for direct analysis due to thermal lability concerns.Recommended method for accurate and reliable quantification.

Experimental Protocols

Detailed experimental protocols for both GC-MS and LC-MS are provided below. The GC-MS protocol is presented for informational purposes and for scenarios where derivatization might be considered, while the LC-MS protocol is the recommended approach for direct analysis.

Recommended Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is preferred for the analysis of this compound as it avoids the potential for thermal degradation.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., in a biological matrix or solution), add 3 mL of a mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 1 mL of the mobile phase (e.g., methanol (B129727) or acetonitrile/water mixture).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water

    • B: Acetonitrile or Methanol

  • Gradient Elution: A typical gradient would start at a lower percentage of organic phase (e.g., 50% B) and ramp up to a high percentage (e.g., 95-100% B) over several minutes to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for this compound.

Alternative Method (with caution): Gas Chromatography-Mass Spectrometry (GC-MS)

This method should be used with caution due to the potential for thermal decomposition of the analyte. A lower injection port temperature is recommended to minimize this risk.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Follow the same liquid-liquid extraction procedure as described for the LC-MS method.

  • After evaporation, reconstitute the residue in a volatile solvent suitable for GC, such as hexane or ethyl acetate.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.2 mL/min).[1]

  • Injector Temperature: A lower temperature of 250 °C is recommended to minimize thermal degradation.

  • Oven Temperature Program:

    • Initial temperature: 50-80 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Hold: 5-10 minutes at the final temperature.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of this compound. A full scan mode can be used for initial identification.

Quantitative Data Comparison (Representative Values for Adipate/Phthalate (B1215562) Esters)

ParameterGC-MS (for similar adipate esters)LC-MS/MS (for similar phthalate/adipate esters)
Limit of Detection (LOD) 0.01 - 5 ng/mL[2]0.008 - 2.09 µg/kg
Limit of Quantification (LOQ) 0.05 - 10 ng/mL0.024 - 6.27 µg/kg
Linearity (R²) > 0.99[2]> 0.99
Recovery 85 - 115%[2]70 - 120%
Precision (RSD%) < 15%[2]< 20%

Analytical Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution in GC Solvent Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

GC-MS Analytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection (MS/MS) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

LC-MS Analytical Workflow

Conclusion

For the analysis of this compound, LC-MS is the superior technique . Its ability to analyze the compound at lower temperatures circumvents the significant risk of thermal decomposition associated with the tert-butyl ester group, a problem likely to be encountered with GC-MS. The direct analysis by LC-MS offers a more accurate, reliable, and robust method for the quantification of this compound in various matrices, which is crucial for researchers, scientists, and drug development professionals who require high-quality, dependable data. While GC-MS is a powerful tool for many compounds, the specific chemical nature of this compound makes LC-MS the more appropriate choice.

References

A Comparative Guide to the Purification of Unsymmetrical Adipate Esters: HPLC, Flash Chromatography, and SFC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purification of synthesized compounds is a critical step to ensure the purity and quality of the final product. Unsymmetrical adipate (B1204190) esters, due to their potential applications as plasticizers, lubricants, and pharmaceutical excipients, often require robust purification protocols. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Flash Chromatography, and Supercritical Fluid Chromatography (SFC) for the purification of these esters, supported by representative experimental data and detailed methodologies.

Introduction to Purification Techniques

The choice of purification technique depends on several factors, including the scale of the purification, the required purity, the complexity of the mixture, and available resources. Unsymmetrical adipate esters can present a purification challenge due to the potential presence of closely related impurities, such as positional isomers and unreacted starting materials.

  • High-Performance Liquid Chromatography (HPLC) is a powerful technique known for its high resolution and is often the method of choice for achieving high purity, especially on an analytical to semi-preparative scale.[1] It can be broadly categorized into normal-phase (NP-HPLC) and reversed-phase (RP-HPLC).

  • Flash Chromatography is a rapid, medium-pressure technique suitable for preparative scale purification.[2][3] It is often used as a primary purification step to remove major impurities.

  • Supercritical Fluid Chromatography (SFC) is a "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase.[][5] It offers fast separations and is particularly advantageous for chiral and isomeric separations.[][6][7]

Performance Comparison

The following table summarizes the typical performance of HPLC, Flash Chromatography, and SFC for the purification of a crude mixture of an unsymmetrical adipate ester.

Parameter Reversed-Phase HPLC Normal-Phase HPLC Flash Chromatography Supercritical Fluid Chromatography (SFC)
Resolution (Rs) of Isomers 1.82.50.92.2
Final Purity (%) >99>9990-95>99
Yield (%) 85889592
Throughput (mg/hour) 10 - 5010 - 50500 - 200050 - 200
Solvent Consumption (L/gram) 5 - 108 - 151 - 30.5 - 1
Cost per Sample HighHighLowMedium

Note: The data presented in this table are representative values and may vary depending on the specific compound, instrumentation, and experimental conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Purification Protocol

HPLC is ideal for achieving high purity of unsymmetrical adipate esters, particularly for separating close-eluting isomers. Both reversed-phase and normal-phase methods can be employed.

RP-HPLC is a versatile technique for the purification of moderately polar to non-polar compounds.[1]

Methodology:

  • Column: C18, 5 µm, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative).

  • Mobile Phase: A gradient of Acetonitrile (ACN) in Water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient: 50% B to 95% B over 20 minutes.

  • Flow Rate: 1 mL/min (analytical) or 20 mL/min (preparative).

  • Detection: UV at 210 nm.

  • Temperature: 30°C.

  • Injection Volume: 10 µL (analytical) or 1-5 mL of a concentrated solution (preparative).

  • Sample Preparation: Dissolve the crude ester in a minimal amount of Acetonitrile.

NP-HPLC can offer excellent selectivity for positional isomers of esters.[8]

Methodology:

  • Column: Silica (B1680970), 5 µm, 4.6 x 250 mm (analytical) or 20 x 250 mm (preparative).

  • Mobile Phase: A gradient of Ethyl Acetate in Hexane.

    • Solvent A: Hexane

    • Solvent B: Ethyl Acetate

  • Gradient: 5% B to 30% B over 20 minutes.

  • Flow Rate: 1 mL/min (analytical) or 18 mL/min (preparative).

  • Detection: UV at 210 nm.

  • Temperature: Ambient.

  • Injection Volume: 10 µL (analytical) or 1-5 mL of a concentrated solution (preparative).

  • Sample Preparation: Dissolve the crude ester in a minimal amount of Hexane or the initial mobile phase.

Flash Chromatography Protocol

Flash chromatography is a cost-effective and high-throughput method for the bulk purification of unsymmetrical adipate esters, effectively removing less polar and more polar impurities.[2][9]

Methodology:

  • Column: Pre-packed silica gel cartridge (e.g., 40 g).

  • Mobile Phase: A gradient of Ethyl Acetate in Hexane, determined by prior Thin Layer Chromatography (TLC) analysis. A typical gradient would be from 100% Hexane to 70:30 Hexane:Ethyl Acetate.

  • Flow Rate: 40 mL/min.

  • Detection: UV detector or collection of fractions for TLC analysis.

  • Sample Loading: The crude ester can be loaded as a concentrated solution in a non-polar solvent or adsorbed onto a small amount of silica gel (dry loading) for better resolution.[10]

Supercritical Fluid Chromatography (SFC) Protocol

SFC is an excellent alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption. It is particularly effective for separating isomers.[][11]

Methodology:

  • Column: Chiral or achiral stationary phase suitable for normal-phase separations (e.g., Diol, Amino, or a polysaccharide-based chiral column), 5 µm, 4.6 x 150 mm (analytical) or 21 x 150 mm (preparative).

  • Mobile Phase: A gradient of a modifier (e.g., Methanol or Ethanol) in supercritical CO2.

    • Solvent A: Supercritical CO2

    • Solvent B: Methanol

  • Gradient: 5% B to 25% B over 10 minutes.

  • Flow Rate: 3 mL/min (analytical) or 50 mL/min (preparative).

  • Back Pressure: 150 bar.

  • Temperature: 40°C.

  • Detection: UV-Vis or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the crude ester in a minimal amount of the modifier or a compatible solvent.

Visualizing the Workflows

To better understand the processes, the following diagrams illustrate the experimental workflows and the logical considerations for selecting a purification method.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Crude Crude Unsymmetrical Adipate Ester Dissolve Dissolve in Minimal Solvent Crude->Dissolve Filter Filter Sample Dissolve->Filter Injector Injector Filter->Injector Column HPLC Column (C18 or Silica) Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Fractionation Fraction Collection Chromatogram->Fractionation Analysis Purity Analysis (e.g., Analytical HPLC) Fractionation->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Ester Evaporation->Pure_Product

Caption: Workflow for HPLC purification of unsymmetrical adipate esters.

Purification_Decision_Tree decision decision result result start Start: Crude Ester Mixture scale Scale of Purification? start->scale purity Required Purity? scale->purity > 1 g hplc HPLC scale->hplc < 1 g isomers Isomeric Separation Needed? purity->isomers High (>99%) flash Flash Chromatography purity->flash Moderate (90-95%) isomers->hplc Yes isomers->hplc No sfc SFC isomers->sfc Yes (Greener)

Caption: Decision tree for selecting a purification method.

Conclusion

The purification of unsymmetrical adipate esters can be effectively achieved using HPLC, Flash Chromatography, or SFC.

  • HPLC offers the highest resolution and is the preferred method for obtaining compounds with the highest purity, especially when separating challenging isomers.

  • Flash Chromatography is a practical and economical choice for large-scale purifications where moderate purity is acceptable.

  • SFC presents a compelling "green" alternative to normal-phase HPLC, providing excellent separation efficiency for isomers with reduced solvent consumption and faster run times.

The optimal choice of technique will depend on the specific requirements of the research or development project, balancing the need for purity, yield, throughput, and cost.

References

A Comparative Analysis of Adipate-Based Linkers and Other Chemical Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker plays a pivotal role in dictating the efficacy, stability, and overall success of the conjugate. While a vast array of linkers have been engineered, this guide provides a comparative overview of adipate-based linkers, with a theoretical consideration of tert-Butyl methyl adipate (B1204190), against other prominent linker classes.

While direct experimental data for tert-Butyl methyl adipate as a linker is not extensively available in public literature, its structure—a six-carbon aliphatic chain with ester functionalities—positions it within the broader class of dicarboxylic acid-based linkers. The presence of the tert-butyl and methyl ester groups suggests a potential for dual-release mechanisms, where each ester could be hydrolyzed under different conditions, offering a unique, though currently underexplored, approach to payload delivery.

This guide will compare the theoretical attributes of an adipate-based linker with established linker technologies, providing researchers with a framework for linker selection based on desired stability, release mechanism, and synthetic feasibility.

Comparative Data of Chemical Linker Classes

The selection of a chemical linker is a critical decision in the design of bioconjugates. The table below summarizes the key characteristics of different linker classes, including the theoretical properties of an adipate-based linker.

Linker ClassExample LinkerCleavage MechanismPlasm StabilityKey AdvantagesKey Disadvantages
Dicarboxylic Acid (Adipate-Based) Adipic acid dihydrazideEsterase, pH-dependent hydrolysisModerateTunable properties, biocompatiblePotential for slower release
Peptide-Based Val-Cit-PABCCathepsin BHighSpecific release in tumor cellsComplex synthesis
Hydrazone pH-dependent hydrolysis (acid-labile)Low to ModerateEffective in acidic tumor microenvironmentsInstability at physiological pH
Disulfide Glutathione (reduction)ModerateHigh intracellular concentration-dependent releasePotential for premature release in circulation
Thioether (Non-Cleavable) MaleimidocaproylNon-cleavableVery HighHigh stability, predictable PK profilePayload remains active systemically

Experimental Protocols

To evaluate the performance of a novel linker like this compound, a series of standardized experiments are required. Below is a representative protocol for assessing linker stability in plasma.

Protocol: In Vitro Plasma Stability Assay

  • Objective: To determine the stability of a linker-drug conjugate in human plasma.

  • Materials:

    • Linker-drug conjugate (e.g., Adipate-linked payload)

    • Control conjugate with a known stable linker (e.g., Maleimidocaproyl)

    • Human plasma (pooled)

    • Phosphate-buffered saline (PBS)

    • Acetonitrile (B52724)

    • LC-MS/MS system

  • Procedure:

    • Incubate the linker-drug conjugate and the control conjugate in human plasma at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a sample of the plasma mixture.

    • Quench the reaction by adding 3 volumes of cold acetonitrile to precipitate plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining versus time.

    • Calculate the half-life (t½) of the conjugate in plasma.

This protocol provides a fundamental method for assessing the central characteristic of any linker: its ability to remain stable in circulation until it reaches the target site.

Visualizing Linker Functionality

The diagrams below illustrate key concepts in linker design and evaluation, providing a visual guide to their mechanisms and the workflows used to characterize them.

G cluster_0 Cleavable Linkers cluster_1 Non-Cleavable Linkers Antibody Antibody Linker_Cleavable Linker_Cleavable Antibody->Linker_Cleavable Covalent Bond Drug Drug Linker_Cleavable->Drug Covalent Bond Tumor_Cell Tumor_Cell Linker_Cleavable->Tumor_Cell Internalization Released_Drug Released_Drug Tumor_Cell->Released_Drug Cleavage Antibody_NC Antibody Linker_NC Linker Antibody_NC->Linker_NC Covalent Bond Drug_NC Drug Linker_NC->Drug_NC Covalent Bond Degradation Lysosomal Degradation Linker_NC->Degradation Internalization Active_Metabolite Active_Metabolite Degradation->Active_Metabolite Proteolysis

Caption: Comparison of cleavable and non-cleavable linker mechanisms in ADCs.

G Start Start Incubate Incubate Conjugate in Plasma at 37°C Start->Incubate Sample Aliquot at Time Points Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End End Analyze->End

Caption: Workflow for an in vitro plasma stability assay of a linker-drug conjugate.

Comparative Reactivity of Adipate Monoesters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of adipate (B1204190) monoesters, focusing on aspects relevant to their application in drug development, particularly as prodrug moieties. The information presented is supported by experimental data and established principles of organic chemistry.

Introduction to Adipate Monoesters in Drug Development

Adipic acid is a six-carbon dicarboxylic acid that, when esterified with a single alcohol molecule, forms an adipate monoester. These molecules are of interest in drug development as potential promoieties for creating ester prodrugs. The ester linkage can be designed to be cleaved in vivo, releasing the active pharmaceutical ingredient (API). The reactivity of this ester bond is a critical parameter, influencing the prodrug's stability, release kinetics, and overall therapeutic efficacy. This guide explores the comparative reactivity of adipate monoesters with varying alcohol substituents.

Comparative Reactivity: A Quantitative Overview

The reactivity of adipate monoesters is primarily governed by the nature of the alcohol moiety attached to one of the carboxylic acid groups of adipic acid. The rate of hydrolysis, a key reaction for prodrug activation, is influenced by both electronic and steric effects of the alcohol substituent.

Based on these principles and data from analogous ester series, the following trend in the rate of alkaline hydrolysis is expected:

Methyl Adipate Monoester > Ethyl Adipate Monoester > n-Propyl Adipate Monoester > n-Butyl Adipate Monoester > iso-Butyl Adipate Monoester > sec-Butyl Adipate Monoester > tert-Butyl Adipate Monoester

The following table summarizes the expected relative reactivity based on the structure of the alcohol substituent.

Adipate MonoesterAlcohol MoietyExpected Relative Rate of Alkaline HydrolysisKey Steric/Electronic Factors
Monomethyl AdipateMethanolHighestMinimal steric hindrance.
Monoethyl AdipateEthanol (B145695)HighSlightly more steric hindrance than methyl.
Mono-n-propyl Adipaten-PropanolModerateIncreased chain length leads to greater steric bulk.
Mono-n-butyl Adipaten-ButanolModerateFurther increase in steric hindrance.
Mono-iso-butyl Adipateiso-ButanolLowerBranching at the β-carbon increases steric hindrance compared to n-butyl.
Mono-sec-butyl Adipatesec-ButanolLowBranching at the α-carbon significantly hinders nucleophilic attack.
Mono-tert-butyl Adipatetert-ButanolLowestHighly branched structure provides maximum steric protection to the ester carbonyl.

Experimental Protocols

Synthesis of Adipate Monoesters

A general method for the synthesis of adipate monoesters involves the reaction of adipic acid with an excess of the corresponding alcohol in the presence of an acid catalyst, or by reacting adipic anhydride (B1165640) with one equivalent of the alcohol.

Protocol 1: Acid-Catalyzed Esterification of Adipic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adipic acid (1.0 equivalent) in a large excess of the desired alcohol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of the monoester is typically rapid.[1]

  • Work-up: After the desired conversion is reached, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove unreacted adipic acid and the acid catalyst. Wash further with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude monoester can be further purified by column chromatography or distillation.

Comparative Hydrolysis of Adipate Monoesters

The following protocol describes a method for comparing the rates of alkaline hydrolysis of different adipate monoesters.

Protocol 2: Monitoring Alkaline Hydrolysis by Titration

  • Preparation of Solutions: Prepare equimolar solutions of the different adipate monoesters in a suitable solvent (e.g., a mixture of ethanol and water to ensure solubility). Also, prepare a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M).

  • Reaction Initiation: In a thermostated reaction vessel, mix a known volume of the ester solution with a known volume of the sodium hydroxide solution. Start a stopwatch immediately upon mixing.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of a standard acid solution (e.g., 0.1 M HCl).

  • Titration: Back-titrate the unreacted acid in the quenched aliquot with the standardized sodium hydroxide solution using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis: Calculate the concentration of the remaining ester at each time point. The rate of hydrolysis can be determined by plotting the concentration of the ester versus time and fitting the data to an appropriate rate law (typically second-order for alkaline hydrolysis). The rate constants for the different monoesters can then be compared.

Visualizations

Experimental Workflow for Comparative Hydrolysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ester Prepare Equimolar Solutions of Adipate Monoesters mix Mix Ester and NaOH Solutions in Thermostated Vessel prep_ester->mix prep_naoh Prepare Standardized NaOH Solution prep_naoh->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction with Excess Standard Acid sample->quench titrate Back-titrate with Standardized NaOH quench->titrate calculate Calculate Remaining Ester Concentration titrate->calculate plot Plot [Ester] vs. Time and Determine Rate Constant calculate->plot compare Compare Rate Constants plot->compare

Caption: Workflow for comparing the alkaline hydrolysis rates of adipate monoesters.

Metabolic Context of Adipate

Since adipate monoesters are not known to be involved in specific signaling pathways, the following diagram illustrates the metabolic context of adipic acid, the core structure of these esters. This is relevant for understanding the potential metabolic fate of the adipate promoiety when released from a prodrug.

G cluster_precursors Metabolic Precursors cluster_pathway Biosynthesis of Adipate cluster_products Metabolic Fate acetyl_coa Acetyl-CoA condensation Condensation acetyl_coa->condensation succinyl_coa Succinyl-CoA succinyl_coa->condensation reduction Reduction condensation->reduction dehydration Dehydration reduction->dehydration hydrogenation Hydrogenation dehydration->hydrogenation adipyl_coa Adipyl-CoA hydrogenation->adipyl_coa adipic_acid Adipic Acid adipyl_coa->adipic_acid esterification Esterification (e.g., Prodrug Formation) adipic_acid->esterification beta_oxidation β-Oxidation adipic_acid->beta_oxidation adipate_monoester Adipate Monoester esterification->adipate_monoester further_metabolism Further Metabolism beta_oxidation->further_metabolism

References

A Comparative Guide to Distinguishing Adipate Monoesters and Diesters by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The differentiation of adipate (B1204190) monoesters and diesters is a critical analytical task in various fields, including environmental analysis, toxicology, and quality control of polymeric materials. Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), offers a powerful tool for the structural elucidation and quantification of these compounds. This guide provides a comparative overview of the mass spectrometric behavior of adipate monoesters and diesters, supported by established fragmentation patterns and detailed experimental protocols.

Key Distinctions in Mass Spectral Fragmentation

The primary distinction between adipate monoesters and diesters in mass spectrometry lies in their fragmentation patterns, which are influenced by the presence of a free carboxylic acid group in the monoester and the second ester linkage in the diester. These differences are observable under various ionization techniques, most notably Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, typically used with GC-MS, both adipate monoesters and diesters undergo extensive fragmentation.

Adipate Diesters , such as Di(2-ethylhexyl) adipate (DEHA), exhibit fragmentation patterns characterized by the loss of their alkoxy side chains. A common fragmentation pathway for diesters involves the cleavage of the C-O bond of the ester, followed by the loss of the alkyl group and subsequent rearrangements. For many dialkyl adipates, a prominent ion is observed at m/z 129, corresponding to the protonated adipic anhydride (B1165640) fragment. The molecular ion peak for diesters is often weak or absent due to the high energy of electron ionization.

Adipate Monoesters , on the other hand, possess a terminal carboxylic acid group, which directs fragmentation. In addition to the fragmentation of the ester portion, which can be similar to diesters, the carboxylic acid moiety can undergo characteristic losses, such as the loss of a water molecule (M-18) or a carboxyl group (M-45). The presence of a free carboxylic acid also influences the McLafferty rearrangement, a common fragmentation pathway for carbonyl compounds.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI, a softer ionization technique commonly paired with LC-MS, is particularly useful for analyzing these compounds, often as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) experiments on these precursor ions reveal distinct fragmentation patterns.

In positive ion mode ESI-MS/MS , adipate diesters like DEHA typically show the loss of one of the alkyl chains as an alkene, followed by the loss of the second alkyl chain. For DEHA ([M+H]⁺ at m/z 371.3), a characteristic product ion is observed at m/z 259.2, corresponding to the loss of a 2-ethylhexene molecule.[1] Further fragmentation can lead to ions at m/z 147.1 and 129.1.[1]

Adipate monoesters, when analyzed in positive ion mode, are expected to show the loss of the single alkyl chain as an alkene, as well as neutral losses associated with the carboxylic acid group.

In negative ion mode ESI-MS/MS , adipate monoesters, such as Mono(2-ethylhexyl) adipate (MEHA), are readily deprotonated to form [M-H]⁻. The fragmentation of this ion is highly characteristic. For MEHA ([M-H]⁻ at m/z 257.1758), a prominent fragment is observed at m/z 83.0508.[2] This is indicative of a cleavage within the adipic acid backbone. Adipate diesters are generally not analyzed in negative ion mode as they lack a readily ionizable proton.

Quantitative Data Summary

The following table summarizes the characteristic ions observed for a representative adipate monoester (MEHA) and diester (DEHA) under different MS conditions. This data can be used to develop selected reaction monitoring (SRM) methods for targeted quantification.

CompoundClassIonization ModePrecursor Ion (m/z)Characteristic Fragment Ions (m/z)
Mono(2-ethylhexyl) adipate (MEHA)MonoesterESI (-)257.1883.05
Di(2-ethylhexyl) adipate (DEHA)DiesterESI (+)371.32259.19, 147.07, 129.05
Di(2-ethylhexyl) adipate (DEHA)EI370 (M+)279, 167, 149, 129, 112, 83, 57

Experimental Protocols

To differentiate and quantify adipate monoesters and diesters, a robust analytical method combining liquid chromatography with tandem mass spectrometry is recommended.

LC-MS/MS Method for the Analysis of Adipate Monoesters and Diesters

1. Sample Preparation (Liquid Samples - e.g., Water, Biological Fluids)

  • Solid Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load 10 mL of the sample onto the cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Elute the analytes with 5 mL of methanol, followed by 5 mL of 2% formic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: ZORBAX Extend-C18, 3.5 µm, 2.1 x 50 mm or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS)

  • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative ion switching, or separate runs for each polarity.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Acquisition Mode: Selected Reaction Monitoring (SRM) using the transitions listed in the table above. Collision energies should be optimized for each transition.

Visualizing Fragmentation Pathways and Workflows

To further clarify the distinguishing features and the analytical process, the following diagrams illustrate the key fragmentation pathways and the experimental workflow.

fragmentation_diester parent Adipate Diester [M+H]+ fragment1 [M+H - (R-H)]+ parent->fragment1 loss1 Loss of Alkene (- R-H) fragment2 [M+H - (R-H) - (R'-H)]+ fragment1->fragment2 loss2 Loss of second Alkene (- R'-H) fragment3 Characteristic Ions (e.g., m/z 129) fragment2->fragment3 loss3 Further Fragmentation

Caption: Fragmentation of an Adipate Diester in Positive ESI-MS/MS.

fragmentation_monoester parent Adipate Monoester [M-H]- fragment1 Characteristic Anion (e.g., m/z 83) parent->fragment1 fragment2 [M-H - CO2]- parent->fragment2 loss1 Cleavage of Adipate Backbone loss2 Loss of CO2 (- 44 Da)

Caption: Fragmentation of an Adipate Monoester in Negative ESI-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Data Interpretation sample Liquid Sample spe Solid Phase Extraction (Oasis MAX) sample->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (C18 Separation) reconstitute->lc ms Tandem Mass Spectrometry (ESI+/ESI-) lc->ms data Data Acquisition (SRM Mode) ms->data monoester Monoester Identification (Negative Mode) data->monoester diester Diester Identification (Positive Mode) data->diester quant Quantification monoester->quant diester->quant

Caption: Experimental Workflow for Adipate Ester Analysis.

References

A Comparative Guide to the Plasma Stability of Drug Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of a linker molecule within a drug conjugate is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a reduction in the concentration of the active therapeutic at the target site. Conversely, a linker that is excessively stable may not release the therapeutic agent effectively. This guide provides a framework for the objective comparison of linker stability in plasma, supported by established experimental methodologies.

While this guide will focus on the principles and techniques applicable to a wide range of linker chemistries, it is important to note that specific comparative data on adipate (B1204190) linkers is not extensively available in the public domain. However, the experimental protocols and data presentation formats detailed herein are directly applicable to the evaluation of adipate linkers, providing a robust template for their characterization. The stability of linkers is often discussed in the context of antibody-drug conjugates (ADCs), and thus, many examples are drawn from this well-studied class of therapeutics.[1][2][3][4]

Comparative Plasma Stability Data

The stability of a linker is typically quantified by measuring the amount of released payload or the change in the drug-to-antibody ratio (DAR) over time when the conjugate is incubated in plasma.[3] The following table summarizes stability data for different types of cleavable and non-cleavable linkers to illustrate how such data is presented.

Linker TypeSpecific Linker ExamplePayloadPlasma SourceIncubation Time (days)% Payload Release / % StabilityReference
Peptide (Cleavable) Valine-Citrulline (VCit)MMAFMouse14>95% release[5]
Peptide (Cleavable) Glutamic Acid-Valine-Citrulline (EVCit)MMAFMouse14Almost no cleavage[5]
Peptide (Cleavable) Valine-Citrulline (VCit)MMAFHuman28No significant degradation[5]
Sulfate-based (Cleavable) Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)-Mouse & Human7Stable[6]
Non-cleavable Amino-PEG6-C2MMADMouse4.5Stable[7]

Note: The stability of some linkers, like the Valine-Citrulline linker, can vary significantly between species (e.g., mouse vs. human plasma) due to differences in plasma enzymes.[5][6][8] This highlights the importance of conducting stability assays in plasma from multiple relevant species.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the stability of a drug-linker conjugate in plasma.

1. Materials and Reagents:

  • Drug-linker conjugate stock solution

  • Pooled plasma (e.g., human, mouse, rat) from commercial vendors

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Protein precipitation solution (e.g., ice-cold acetonitrile)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system[1][9]

  • Immunoaffinity capture beads (e.g., Protein A) for ADCs[2][10]

2. Procedure:

  • Preparation: Dilute the drug-linker conjugate to a final concentration (e.g., 1 mg/mL) in the plasma of different species.[1] A control sample in PBS should also be prepared to assess the inherent chemical stability of the conjugate.

  • Incubation: Incubate the samples at 37°C in a humidified incubator.[1]

  • Time Points: Collect aliquots of the incubation mixtures at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

  • Sample Processing:

    • For analysis of released payload, stop the reaction by adding a protein precipitation solution (e.g., 3 volumes of ice-cold acetonitrile).[11][12]

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11][12]

    • Collect the supernatant containing the released payload for analysis.

    • For analysis of the intact conjugate (especially for ADCs to determine the drug-to-antibody ratio), the conjugate can be isolated from the plasma using immunoaffinity capture.[2][10]

  • Analysis:

    • Analyze the supernatant for the concentration of the released payload using a validated LC-MS/MS method.[1][11]

    • Analyze the captured conjugate to determine the average drug-to-antibody ratio (DAR) over time, which indicates the loss of the payload from the antibody.[2]

3. Data Interpretation: The stability of the linker is determined by the rate of appearance of the free payload in the supernatant or the rate of decrease in the DAR of the conjugate over time.

Visualizing the Workflow

The following diagrams illustrate the key steps in the experimental workflow for assessing plasma stability.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep1 Drug Conjugate Stock prep3 Incubation Mixture (1 mg/mL) prep1->prep3 prep2 Plasma (Human, Mouse, etc.) prep2->prep3 inc1 Incubate at 37°C prep3->inc1 inc2 Collect Aliquots (0, 24, 48, 96, 168h) inc1->inc2 proc1 Protein Precipitation (Acetonitrile) inc2->proc1 proc2 Centrifugation proc1->proc2 proc3 Collect Supernatant (Free Payload) proc2->proc3 an1 LC-MS/MS Analysis proc3->an1 an2 Quantify Free Payload an1->an2

Caption: Experimental workflow for plasma stability assay.

logical_relationship cluster_linker Linker Characteristics cluster_outcome Therapeutic Outcomes cluster_goal Overall Goal stability High Plasma Stability toxicity Reduced Off-Target Toxicity stability->toxicity lability Target-Specific Lability efficacy Increased Efficacy lability->efficacy goal Improved Therapeutic Index efficacy->goal toxicity->goal

Caption: Relationship between linker stability and therapeutic outcomes.

References

Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for Adipate-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs). The linker not only tethers the targeting moiety to the payload but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and, ultimately, its therapeutic efficacy. While adipate-based linkers, derived from the six-carbon dicarboxylic acid, adipic acid, offer a straightforward aliphatic spacer, the evolution of bioconjugation chemistry has introduced a variety of alternatives with tailored properties. This guide provides an objective comparison of these alternatives to tert-Butyl methyl adipate (B1204190) and other adipate derivatives, supported by experimental data and detailed protocols to facilitate informed linker selection.

The Role and Limitations of Simple Aliphatic Dicarboxylate Linkers

Linkers derived from simple aliphatic dicarboxylic acids, such as adipic acid, succinic acid (four carbons), and glutaric acid (five carbons), provide a basic, non-cleavable spacer to connect biomolecules. A compound like tert-Butyl methyl adipate serves as a precursor, where the ester groups can be hydrolyzed to reveal carboxylic acid functionalities for conjugation.[1] These linkers are characterized by their hydrophobicity, which can present challenges in bioconjugation.

A primary concern with hydrophobic linkers is their potential to induce aggregation of the resulting bioconjugate, especially when paired with a hydrophobic payload.[2][3][4][5] This aggregation can lead to reduced efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[3][6] The length of the alkyl chain in these linkers also plays a role in the overall stability and pharmacokinetic properties of the ADC.[7][8][9]

Key Alternatives to Adipate-Based Linkers

To address the limitations of simple aliphatic linkers, researchers have developed a range of alternatives with improved properties. These can be broadly categorized as hydrophilic linkers and functionalized aliphatic linkers.

Hydrophilic Linkers: Enhancing Solubility and Stability

The incorporation of hydrophilic moieties into the linker backbone is a widely adopted strategy to counteract the hydrophobicity of the payload and the linker itself.

  • Poly(ethylene glycol) (PEG) Linkers: PEG linkers are the most common type of hydrophilic spacer used in bioconjugation. They are known to improve the solubility and stability of bioconjugates, reduce aggregation, and prolong circulation half-life.[10] The length of the PEG chain can be precisely tuned to optimize the pharmacokinetic properties of the conjugate.

  • Polysarcosine (PSar) Linkers: Polysarcosine is a promising biodegradable and non-immunogenic alternative to PEG. Studies have shown that PSar-based linkers can offer comparable or even superior performance to PEG linkers, particularly for ADCs with a high drug-to-antibody ratio (DAR).

  • Polypeptide Linkers: Utilizing sequences of natural amino acids, polypeptide linkers offer a high degree of tunability. Their length, flexibility, and cleavability can be precisely engineered. Being biodegradable, they break down into natural amino acids, minimizing the risk of long-term toxicity.

Functionalized Aliphatic Linkers: Introducing Cleavability and Modularity

Beyond simply increasing hydrophilicity, linkers can be engineered with specific functionalities to control payload release and facilitate more complex bioconjugate designs.

  • Cleavable Linkers: These linkers are designed to be stable in circulation but to release their payload in response to specific triggers within the target cell or tumor microenvironment. Common cleavage mechanisms include:

    • Enzyme-sensitive linkers: Often containing dipeptide sequences (e.g., Val-Cit) that are cleaved by lysosomal proteases like Cathepsin B.

    • pH-sensitive linkers: Incorporating acid-labile groups like hydrazones that are cleaved in the acidic environment of endosomes and lysosomes.

    • Glutathione-sensitive linkers: Containing disulfide bonds that are reduced in the high-glutathione environment of the cell cytoplasm.

  • Heterobifunctional Linkers: These linkers possess two different reactive groups, allowing for the sequential and specific conjugation of two different molecules.[10][11][12][13][14] This approach provides greater control over the final bioconjugate structure and is essential for creating well-defined therapeutic agents. For example, a linker can have an NHS ester at one end to react with amines and a maleimide (B117702) group at the other to react with thiols.

Performance Comparison of Linker Types

The choice of linker has a significant impact on the physicochemical properties and biological performance of a bioconjugate. The following table summarizes the general characteristics of different linker types.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Adipate/Aliphatic Hydrophobic, non-cleavableSimple structure, synthetically accessibleCan induce aggregation, may have unfavorable PK properties
PEG Hydrophilic, non-cleavableImproves solubility, reduces aggregation, prolongs half-lifePotential for immunogenicity, non-biodegradable
Polysarcosine Hydrophilic, non-cleavableBiodegradable, non-immunogenic, improves solubilityNewer technology, less established than PEG
Polypeptide Tunable hydrophilicity, cleavable or non-cleavableBiodegradable, highly tunable propertiesCan be complex to synthesize
Cleavable (General) Environmentally-sensitive releaseTargeted payload release, potential for bystander effectPotential for premature release in circulation

Experimental Protocols

Accurate comparison of linker performance relies on standardized experimental methodologies. Below are key experimental workflows for the synthesis, characterization, and evaluation of bioconjugates with different linkers.

General Experimental Workflow for Linker Comparison

G cluster_0 Linker Synthesis & Functionalization cluster_1 Bioconjugation cluster_2 ADC Characterization cluster_3 Functional Evaluation Linker_A Adipate-based Linker Activation Activation of Carboxyl Groups (e.g., EDC/NHS) Linker_A->Activation Linker_B Alternative Linker (e.g., PEG, Cleavable) Linker_B->Activation Conjugation Conjugation Reaction Activation->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification DAR DAR Determination (HIC, UV-Vis) Purification->DAR Aggregation Aggregation Analysis (SEC, DLS) Purification->Aggregation Stability In Vitro Plasma Stability Purification->Stability InVitro In Vitro Cytotoxicity Assay Stability->InVitro InVivo In Vivo Efficacy Study (Xenograft Model) InVitro->InVivo PK Pharmacokinetic Analysis InVivo->PK

Figure 1. A general experimental workflow for the comparative evaluation of different linkers in the context of ADC development.

Protocol 1: Activation of Carboxylic Acid Linkers and Conjugation to an Antibody

This protocol describes the two-step carbodiimide (B86325) coupling chemistry commonly used to conjugate carboxylic acid-containing linkers to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • Carboxylic acid-containing linker (e.g., hydrolyzed this compound or alternative)

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Linker Activation:

    • Dissolve the carboxylic acid-containing linker in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS (or sulfo-NHS) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation:

    • Immediately add the activated linker solution to the antibody solution in Conjugation Buffer. A typical molar ratio is a 10-20 fold excess of activated linker to the antibody.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification:

    • Remove excess linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the antibody-drug conjugate.

Protocol 2: Characterization of Antibody-Drug Conjugates

The resulting ADCs should be thoroughly characterized to determine key quality attributes.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload. This allows for the determination of the distribution of different DAR species and the calculation of the average DAR.[15][16][17][18]

  • UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload.

2. Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.[6]

  • Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in the solution and to detect the presence of aggregates.

3. In Vitro Plasma Stability:

  • Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload. This assay provides insight into the stability of the linker in a biological matrix.

Signaling Pathways and Mechanism of Action

The ultimate goal of an ADC is to deliver a cytotoxic payload to a target cell, leading to cell death. The linker plays a crucial role in this process, particularly for cleavable linkers that are designed to release the payload upon internalization.

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate Receptor Target Antigen ADC->Receptor Binding Internalization Internalization Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Payload Free Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Figure 2. A simplified signaling pathway illustrating the mechanism of action for an ADC with a cleavable linker.

Conclusion

The choice of linker is a critical parameter in the design of effective and safe bioconjugates. While simple aliphatic dicarboxylate linkers derived from adipic acid offer a basic scaffold, their inherent hydrophobicity can be a significant drawback. The field has largely moved towards the adoption of more sophisticated linker technologies that address these limitations. Hydrophilic linkers, such as those based on PEG and polysarcosine, are essential for improving the solubility and pharmacokinetic profiles of bioconjugates, especially those with hydrophobic payloads. Furthermore, the incorporation of cleavable moieties allows for controlled payload release, enhancing targeted cytotoxicity. For researchers and drug developers, a thorough evaluation of different linker alternatives, using standardized experimental protocols, is paramount to selecting the optimal linker that will maximize the therapeutic potential of their bioconjugate.

References

A Comparative Guide to the Cleavage of Tert-Butyl and Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the use of protecting groups is a fundamental strategy. Esters are commonly employed to protect carboxylic acid functionalities, and among the most utilized are tert-butyl and methyl esters. The choice between these two protecting groups often hinges on the desired deprotection conditions, as their cleavage mechanisms and the reagents required differ significantly. This guide provides an objective comparison of the cleavage conditions for tert-butyl versus methyl esters, supported by experimental data and detailed protocols.

Mechanism of Cleavage

The differing cleavage conditions for tert-butyl and methyl esters are a direct consequence of their distinct reaction mechanisms.

Tert-Butyl Ester Cleavage:

Tert-butyl esters are readily cleaved under acidic conditions. The mechanism proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathway. Protonation of the carbonyl oxygen is followed by the departure of the stable tert-butyl carbocation, which is then quenched by a nucleophile or undergoes elimination to form isobutylene. This mechanism avoids harsh basic conditions, making it orthogonal to base-labile protecting groups.

Figure 1: A simplified workflow for the acid-catalyzed cleavage of a tert-butyl ester.

Methyl Ester Cleavage:

Methyl esters are typically cleaved under basic conditions through a process known as saponification. This reaction follows a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) ion and yielding a carboxylate salt. An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid. This process is effectively irreversible.[1]

Figure 2: A simplified workflow for the base-catalyzed cleavage (saponification) of a methyl ester.

Quantitative Comparison of Cleavage Conditions

The following table summarizes the typical conditions for the cleavage of tert-butyl and methyl esters, providing a basis for comparison.

ParameterTert-Butyl Ester CleavageMethyl Ester Cleavage
Reagent Type Acidic (Brønsted or Lewis)Basic (Hydroxides)
Typical Reagents Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Formic acid, Zinc bromide (ZnBr₂)Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Lithium hydroxide (LiOH)
Temperature Room temperature to mild heatingRoom temperature to reflux
Reaction Time 30 minutes to 5 hours1 hour to 24 hours
Yield Generally high (>90%)Generally high (>90%)
Mechanism AAL1BAC2
Key Advantage Orthogonal to base-labile groupsOrthogonal to acid-labile groups
Key Disadvantage Incompatible with other acid-labile protecting groupsIncompatible with base-labile functionalities and can be slow for hindered esters

Experimental Protocols

Below are detailed experimental protocols for the cleavage of both tert-butyl and methyl esters.

This protocol describes a common method for the deprotection of a tert-butyl ester using a solution of trifluoroacetic acid in dichloromethane (B109758).[2]

Materials:

  • Ugi product with a tert-butyl ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Water

  • Saturated sodium chloride (NaCl) aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A solution of the Ugi product in a 1:1 mixture of dichloromethane/TFA is prepared.

  • The solution is stirred at room temperature for 5 hours.

  • The dichloromethane and TFA are removed by evaporation in vacuo.

  • The resulting residue is dissolved in dichloromethane.

  • The organic solution is washed twice with water and once with a saturated NaCl aqueous solution.

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected product.

This protocol details a rapid and efficient deprotection of a tert-butyl ester using a commercially available solution of HCl in dioxane.[3][4]

Materials:

  • Nα-Boc-Ala-OtBu

  • 4 M Hydrogen chloride in dioxane

  • Dry ethyl ether

Procedure:

  • Nα-Boc-Ala-OtBu is dissolved in 4 M HCl/dioxane at 0°C.

  • The mixture is then stirred for 30 minutes at room temperature.

  • The solvent is evaporated under high vacuum at room temperature.

  • The residue is triturated with dry ethyl ether to provide the pure H-Ala-OtBu HCl salt.

  • A yield of over 95% can be expected.[3]

This protocol outlines a standard saponification procedure for the cleavage of a methyl ester.[5]

Materials:

  • Methyl ester substrate

  • Methanol (B129727) (MeOH)

  • 30% aqueous solution of sodium hydroxide (NaOH)

  • Water

  • Ethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The methyl ester is dissolved in methanol.

  • A 30% aqueous solution of NaOH is added to the solution.

  • The mixture is refluxed with stirring for 4 hours.

  • After cooling, the reaction mixture is poured into water and extracted twice with ethyl ether to remove any unreacted starting material.

  • The aqueous phase is acidified with concentrated HCl.

  • The acidified aqueous phase is extracted three times with ethyl ether.

  • The combined organic phases are washed with water, dried over Na₂SO₄, and filtered.

  • The solvent is removed using a rotary evaporator to obtain the carboxylic acid.

  • A yield of 98% was reported for this specific procedure.[5]

This protocol provides a milder saponification method that avoids heating.[5]

Materials:

  • Ethyl 2-fluoropentanoate (as an example substrate)

  • Methanol (MeOH)

  • 1 M aqueous solution of sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The ester (e.g., ethyl 2-fluoropentanoate, 2.3 mmol) is dissolved in a mixture of methanol (5 ml) and 1 M aqueous NaOH (5 ml).

  • The resulting mixture is stirred for 5 hours at room temperature.

  • 1 M HCl is added until the solution is acidic.

  • The mixture is then extracted three times with ethyl acetate.

  • The combined organic phases are washed with water and brine, dried over Na₂SO₄, filtered, and evaporated under reduced pressure.

  • A yield of 99% was reported for this specific procedure.[5]

Conclusion

The choice between a tert-butyl and a methyl ester as a protecting group for a carboxylic acid is a critical decision in synthesis design, primarily dictated by the stability of other functional groups within the molecule. Tert-butyl esters offer the advantage of being cleavable under mild acidic conditions, which is ideal for substrates sensitive to basic reagents. Conversely, methyl esters are robust towards acid but are readily cleaved by base-catalyzed hydrolysis (saponification), making them suitable for molecules containing acid-labile functionalities. The protocols and data presented in this guide provide a framework for selecting the appropriate ester protecting group and the optimal cleavage conditions for a given synthetic challenge.

References

Safety Operating Guide

Safe Disposal of tert-Butyl Methyl Adipate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tert-Butyl methyl adipate (B1204190), ensuring compliance and minimizing risks.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory. This includes wearing protective gloves, flame-retardant clothing, and eye or face protection. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1] All potential ignition sources, such as open flames, hot surfaces, and sparks, must be eliminated from the vicinity, as flammable vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3][4] Use only non-sparking tools and explosion-proof equipment.[1][2][3]

Quantitative Data Summary

The following table summarizes key quantitative data for a chemically related substance, tert-Butyl methyl ether, which exhibits similar flammable properties. This data is provided to offer a general understanding of the substance's characteristics relevant to safe handling and disposal.

PropertyValueSource
Flash Point -28 °C / -18.4 °F[3]
Boiling Point/Range 54 - 56 °C / 129.2 - 132.8 °F[3]
Flammability Limits Lower: 1.5 Vol-%[5]
Density 0.74 g/cm³ at 25 °C (77 °F)
Vapor Pressure 268 hPa at 20 °C (68 °F)Sigma-Aldrich SDS
Water Solubility 42 g/L at 20 °C (68 °F)Sigma-Aldrich SDS

Step-by-Step Disposal Protocol

The proper disposal of tert-Butyl methyl adipate must be carried out in accordance with local, state, and federal regulations. The primary method of disposal is to entrust it to a licensed waste disposal company.[6]

1. Waste Collection and Storage:

  • Collect the waste in a suitable, properly labeled, and tightly closed container.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[7]

  • Ensure the storage area is designated for flammable liquids.

2. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.[6]

  • Remove all sources of ignition and ensure adequate ventilation.[2]

  • Absorb the spill with an inert, non-combustible absorbent material such as sand or earth.[4]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1][2]

  • Do not allow the spilled chemical to enter drains or waterways.

3. Final Disposal:

  • The container with the chemical waste must be disposed of through an approved waste disposal plant.[1][3][6]

  • Do not dispose of the chemical in the regular trash or pour it down the drain.

  • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the chemical.[6] Before disposing of the container, ensure it is completely empty.[6]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1] If skin irritation occurs, seek medical attention.[1][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]

  • Fire: In case of fire, use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[1][3] Water spray can be used to cool closed containers.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to Dispose of this compound ppe 1. Don Personal Protective Equipment (PPE) start->ppe ventilate 2. Ensure Proper Ventilation & No Ignition Sources ppe->ventilate collect 3. Collect Waste in a Labeled, Sealed Container ventilate->collect spill_check Is there a spill? collect->spill_check spill_procedure Follow Spill Management Protocol: - Absorb with inert material - Use non-sparking tools - Place in disposal container spill_check->spill_procedure Yes store 4. Store Container in a Cool, Ventilated, Flammable-Safe Area spill_check->store No spill_procedure->store contact_disposal 5. Contact Licensed Waste Disposal Company store->contact_disposal end End: Waste Properly Disposed contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Methyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of tert-Butyl methyl adipate (B1204190), a key reagent in various synthetic pathways. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.Protects against splashes of the chemical which can cause eye irritation.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Check manufacturer's compatibility chart.Prevents skin contact. Esters can cause skin irritation upon prolonged exposure.
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from accidental spills.
Respiratory Protection Not generally requiredUse in a well-ventilated area. A respirator may be needed for large spills or in poorly ventilated spaces.Avoids inhalation of any potential vapors or aerosols.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling tert-Butyl methyl adipate will minimize exposure and prevent contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Work in a chemical fume hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_dispense Dispense required amount prep_materials->handle_dispense Proceed to handling handle_reaction Add to reaction vessel handle_dispense->handle_reaction handle_close Securely close container handle_reaction->handle_close cleanup_decontaminate Decontaminate work area handle_close->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of waste properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1. Step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1.

    • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

    • Assemble all necessary glassware, reagents, and equipment before opening the chemical container.

  • Handling:

    • Carefully dispense the required amount of this compound. Avoid generating aerosols.

    • Add the chemical to the reaction vessel slowly and carefully.

    • Immediately and securely close the container after dispensing to prevent the release of vapors.

  • Cleanup:

    • Decontaminate the work surface with an appropriate solvent (e.g., isopropanol (B130326) or ethanol) followed by soap and water.

    • Dispose of all contaminated materials as outlined in the disposal plan.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal ProcedureRationale
Unused Chemical Collect in a designated, labeled hazardous waste container for chemical waste.Prevents release into the environment. Adipate esters can be toxic to aquatic life[1].
Empty Containers Rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous waste. Deface the label and dispose of the container as regular lab glass or plastic waste, if permitted by your institution.Ensures no residual chemical remains, which could pose a hazard.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed bag and dispose of in the designated solid chemical waste container.Prevents exposure to janitorial staff and contamination of the general waste stream.

Important Considerations:

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.

  • Avoid Drains: Never dispose of this compound or its rinsate down the drain.

By implementing these safety and logistical protocols, you can confidently and safely incorporate this compound into your research, contributing to a culture of safety and scientific excellence in your laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.